3-Iodo-2,2'-bipyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7IN2 |
|---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
3-iodo-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7IN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H |
InChI Key |
UZGKNZVDORMLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)I |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3-Iodo-2,2'-bipyridine from 3-amino-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Iodo-2,2'-bipyridine from its precursor, 3-amino-2,2'-bipyridine. The core of this transformation lies in the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines into aryl halides. This document outlines the reaction principles, a detailed experimental protocol, and the expected characterization of the final product, tailored for professionals in chemical research and pharmaceutical development.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the iodo-substituent at the 3-position provides a reactive handle for further functionalization, enabling the synthesis of more complex molecules with potential applications in drug discovery and as ligands in catalysis.[1] The synthesis from the readily available 3-amino-2,2'-bipyridine via a diazotization-iodination sequence is an efficient and common synthetic route.
Reaction Principle: The Sandmeyer Reaction
The conversion of 3-amino-2,2'-bipyridine to this compound is achieved through a Sandmeyer-type reaction. This two-step process involves:
-
Diazotization: The primary aromatic amine, 3-amino-2,2'-bipyridine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Iodination: The resulting diazonium salt is then treated with a source of iodide ions, such as potassium iodide (KI), to displace the diazonium group and introduce the iodine atom onto the bipyridine core.
The general mechanism for the Sandmeyer reaction is believed to involve radical intermediates.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established Sandmeyer reaction procedures for aromatic amines.
Materials and Equipment:
-
3-amino-2,2'-bipyridine
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,2'-bipyridine (1.0 eq.) in a solution of concentrated sulfuric acid in water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred solution of 3-amino-2,2'-bipyridine from the dropping funnel, ensuring the temperature is maintained between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq.) in water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution at room temperature with stirring. Vigorous evolution of nitrogen gas will be observed.
-
After the initial effervescence subsides, gently warm the reaction mixture to approximately 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine to iodide, until the dark color of iodine disappears.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[2][3][4]
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | 3-amino-2,2'-bipyridine | This compound |
| CAS Number | 31697-64-0 | 184345-32-2[5] |
| Molecular Formula | C₁₀H₉N₃ | C₁₀H₇IN₂ |
| Molecular Weight | 171.20 g/mol | 282.08 g/mol |
| Appearance | Solid | Solid |
| Role | Starting Material | Product |
Table 2: Predicted Characterization Data for this compound
| Property | Predicted Value/Range |
| Melting Point | Not available. For comparison, 2,2'-bipyridine has a melting point of 70-73 °C.[6] |
| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of δ 7.0-9.0 ppm. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 120-160 ppm. The carbon bearing the iodine atom will show a significant upfield shift. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) expected at m/z = 282. |
Note: The characterization data presented is predicted based on the structure and data from similar compounds. Experimental verification is recommended.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
Bipyridine derivatives are privileged structures in medicinal chemistry, known to coordinate with various metal ions and interact with biological targets. The introduction of an iodine atom, as in this compound, opens avenues for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the construction of diverse molecular libraries, which is a crucial step in the hit-to-lead and lead optimization phases of drug discovery. The resulting complex bipyridine derivatives can be screened for a wide range of biological activities.
Conclusion
The synthesis of this compound from 3-amino-2,2'-bipyridine via the Sandmeyer reaction is a reliable and effective method. This guide provides a foundational protocol and key data to aid researchers in the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving a good yield and purity of the final product. The versatility of this compound as a building block ensures its continued importance in the fields of chemical synthesis and drug development.
References
- 1. 184345-32-2(2,2'-Bipyridine, 3-iodo-) | Kuujia.com [kuujia.com]
- 2. Chromatography [chem.rochester.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 184345-32-2|this compound|BLD Pharm [bldpharm.com]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Iodo-2,2'-bipyridine (CAS: 184345-32-2): A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Halogenated Bipyridine Ligand
Introduction
3-Iodo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine, a prominent chelating ligand in coordination chemistry. The introduction of an iodine atom at the 3-position of one pyridine ring significantly influences the electronic properties and reactivity of the bipyridine scaffold, making it a valuable building block in the synthesis of more complex molecules and a versatile ligand for the development of novel catalysts. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in catalysis and as a precursor for functional materials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemical synthesis, catalysis, and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 282.08 g/mol . A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 184345-32-2 | N/A |
| Molecular Formula | C₁₀H₇IN₂ | N/A |
| Molecular Weight | 282.08 g/mol | N/A |
| Appearance | Solid | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through various organic coupling methodologies. A common and effective approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a robust and versatile route to construct the C-C bond between the two pyridine rings.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of this compound via the coupling of a suitable iodinated pyridine precursor with a pyridylboronic acid or ester.
Materials:
-
2-Bromo-3-iodopyridine
-
2-(Tributylstannyl)pyridine or 2-pyridylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2-bromo-3-iodopyridine (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to the flask.
-
To this mixture, add a solution of the 2-pyridylboronic acid or ester (1.1-1.5 eq) in the same solvent.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Workflow for Suzuki-Miyaura Synthesis:
Spectroscopic Data
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3 | - | ~100-110 |
| 4 | ~7.2-7.4 | ~125-130 |
| 5 | ~8.5-8.7 | ~150-155 |
| 6 | ~8.6-8.8 | ~148-152 |
| 3' | ~7.8-8.0 | ~123-128 |
| 4' | ~7.3-7.5 | ~136-140 |
| 5' | ~8.6-8.8 | ~120-125 |
| 6' | ~8.4-8.6 | ~149-153 |
Applications in Catalysis
The presence of the iodine atom in this compound makes it a valuable precursor for further functionalization through various cross-coupling reactions. It can serve as a handle to introduce other functional groups, thereby allowing for the fine-tuning of the ligand's steric and electronic properties for specific catalytic applications.
Bipyridine ligands are widely used in transition metal catalysis, and the introduction of a substituent at the 3-position can influence the coordination geometry and reactivity of the resulting metal complexes. These modified ligands are instrumental in reactions such as C-C and C-N bond formation.
Catalytic Cycle in Palladium-Catalyzed Cross-Coupling:
Role in Drug Development
Pyridine and bipyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[2] The ability to functionalize the bipyridine core is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenated pyridines, such as this compound, serve as key intermediates in the synthesis of complex pharmaceutical compounds. The iodine atom can be readily replaced by other functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the exploration of a wide chemical space in the drug discovery process.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
This compound is a versatile and valuable compound for researchers in synthetic chemistry, catalysis, and drug discovery. Its synthesis via established cross-coupling methods provides a reliable route to this important building block. The presence of the iodine atom offers a convenient handle for further functionalization, enabling the creation of a diverse range of bipyridine-based ligands and complex molecules. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, aiming to facilitate its use in innovative research and development endeavors.
References
3-Iodo-2,2'-bipyridine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Iodo-2,2'-bipyridine, a halogenated derivative of the versatile bipyridine ligand. This document summarizes its key molecular data and outlines a relevant synthetic approach, making it a valuable resource for researchers in materials science, catalysis, and pharmaceutical development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for experimental and theoretical applications.
| Property | Value |
| Molecular Formula | C₁₀H₇IN₂ |
| Molecular Weight | 282.08 g/mol [1] |
Synthesis Methodology
Experimental Protocol: Aromatic Finkelstein Reaction for Iodination
This protocol describes a general procedure for the iodination of a bromopyridine derivative, which can be adapted for the synthesis of this compound from a 3-Bromo-2,2'-bipyridine precursor.
Materials:
-
3-Bromo-2,2'-bipyridine (or other bromopyridine starting material)
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine or N,N'-dimethyl-1,2-cyclohexanediamine (as a ligand)
-
Anhydrous 1,4-Dioxane
-
25% Aqueous Ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Aqueous EDTA solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Argon gas
Procedure:
-
Due to the sensitivity of copper(I) iodide to moisture and oxygen, the reaction must be conducted under an inert atmosphere of argon using standard Schlenk techniques.
-
In a two-necked, pear-shaped flask equipped with a reflux condenser, combine the 3-bromopyridine starting material, sodium iodide (2 equivalents per bromine atom), and copper(I) iodide (5 mol% per bromine atom).
-
Add the N,N'-dimethylethylenediamine or N,N'-dimethyl-1,2-cyclohexanediamine ligand (10 mol% per bromine atom) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI) to the flask.
-
Heat the resulting suspension to 110°C and maintain this temperature for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a 25% aqueous ammonia solution.
-
Dilute the resulting blue solution to double its original volume with water and extract the product three times with dichloromethane.
-
For 2,2'-bipyridine products, the combined organic phases should be washed with an aqueous EDTA solution. For other pyridine products, a simple wash with brine is sufficient.
-
Dry the combined organic phases with magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to yield the crude 3-iodopyridine product.
-
If necessary, the crude product can be further purified by column chromatography or recrystallization.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of an iodinated bipyridine, highlighting the key stages from starting materials to the final purified product.
References
An In-depth Technical Guide to 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-2,2'-bipyridine, a halogenated derivative of the versatile bipyridine ligand. This document details its chemical identity, properties, synthesis, and potential biological significance, offering valuable information for its application in research and development.
Chemical Identity and Nomenclature
The compound with the chemical structure of an iodine atom substituted at the 3-position of a 2,2'-bipyridine core is formally identified by the following nomenclature:
-
IUPAC Name : this compound or 3-iodo-2-(pyridin-2-yl)pyridine
-
CAS Number : 184345-32-2
-
3-Iodo-2,2'-bipyridyl
-
3-Iodo-2,2'-dipyridyl
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively documented in publicly available literature. However, based on the properties of the parent molecule, 2,2'-bipyridine, and related iodo-substituted pyridines, the following characteristics can be inferred. It is important to note that these are predicted properties and should be confirmed through experimental analysis.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₇IN₂ |
| Molecular Weight | 282.08 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents. |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be approached through established methods for the preparation of substituted bipyridines. One potential synthetic strategy involves the cross-coupling of an appropriate iodinated pyridine derivative with a 2-pyridyl organometallic reagent.
A general conceptual workflow for such a synthesis is outlined below. Note: This is a generalized representation and would require optimization of specific reagents, catalysts, and reaction conditions.
Caption: Conceptual workflow for the synthesis of this compound.
A plausible experimental approach could involve a Negishi or Suzuki coupling reaction. For instance, the Negishi coupling would involve the reaction of a 2-pyridylzinc halide with a 3-iodo-2-halopyridine in the presence of a palladium catalyst.
General Experimental Considerations (Hypothetical Protocol):
-
Preparation of 2-Pyridylzinc Halide: To a solution of 2-bromopyridine in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere, a solution of n-butyllithium would be added dropwise at low temperature (-78 °C). After stirring, a solution of zinc chloride in the same solvent would be added to form the 2-pyridylzinc chloride.
-
Cross-Coupling: To the freshly prepared 2-pyridylzinc chloride solution, 2,3-diiodopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) would be added. The reaction mixture would be allowed to warm to room temperature and then refluxed until completion, as monitored by TLC or GC-MS.
-
Workup and Purification: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.
Biological Significance and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the specific involvement of this compound in biological signaling pathways. However, the broader class of bipyridine derivatives is known to possess a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Notably, iodinated compounds are being explored for their potential in drug design, with the iodine atom capable of forming halogen bonds, which can influence ligand-protein interactions. Studies on other iodinated bipyridines have suggested potential antiproliferative activity against cancer cell lines. The mechanism of action for such compounds could involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.
The potential for this compound to interact with signaling pathways could be hypothesized based on the known activities of similar molecules. For example, some metal complexes of bipyridine derivatives have been shown to induce the production of reactive oxygen species (ROS), which can in turn modulate various signaling cascades, including those involved in apoptosis and cell cycle regulation.
The logical relationship for a hypothetical mechanism of action is depicted below:
Caption: Hypothetical mechanism of action for this compound.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. Its structural similarity to other biologically active bipyridines makes it a compound of interest for further investigation in drug discovery and chemical biology.
An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-2,2'-bipyridine, a halogenated derivative of the foundational chelating agent 2,2'-bipyridine, is a compound of increasing interest in synthetic chemistry, materials science, and pharmaceutical research. Its unique electronic and steric properties, imparted by the iodine substituent, make it a valuable building block for creating complex molecular architectures, including metal complexes with tailored catalytic or photophysical activities and novel organic scaffolds for drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific derivative, this document also presents the well-characterized properties of the parent compound, 2,2'-bipyridine, for comparative context. Furthermore, a detailed, plausible experimental protocol for its synthesis via a Suzuki cross-coupling reaction is proposed, alongside essential visualizations to illustrate its synthetic pathway and structural relationship to 2,2'-bipyridine.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the available information. For a comprehensive understanding and as a baseline for predictive modeling, a detailed summary of the well-established physicochemical properties of the parent compound, 2,2'-bipyridine, is provided.
This compound
| Property | Value | Source |
| CAS Number | 184345-32-2 | Fluorochem |
| Molecular Formula | C₁₀H₇IN₂ | N/A |
| Molecular Weight | 282.08 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Appearance | Data not available | N/A |
2,2'-Bipyridine (for comparison)
The data for the parent compound, 2,2'-bipyridine, is well-documented and provides a useful reference.
| Property | Value | Source(s) |
| CAS Number | 366-18-7 | PubChem[1] |
| Molecular Formula | C₁₀H₈N₂ | PubChem[1] |
| Molecular Weight | 156.18 g/mol | PubChem[1] |
| Melting Point | 70-73 °C | ChemicalBook[2], Wikipedia[3] |
| Boiling Point | 273 °C | PubChem[1], ChemicalBook[2] |
| Appearance | White to light red crystalline powder | ChemicalBook[2] |
| Solubility | Slightly soluble in water (5.5 g/L at 22 °C); soluble in ethanol, ether, benzene, chloroform, and petroleum ether. | ChemicalBook[2], chemeurope.com[4] |
| pKa (conjugate acid) | 4.352 | ChemicalBook[2] |
| LogP | 1.50 | PubChem[1] |
Structural Information and Reactivity
This compound belongs to the family of bipyridines, which are widely recognized for their ability to act as bidentate chelating ligands in coordination chemistry.[5] The introduction of an iodine atom at the 3-position of one of the pyridine rings significantly influences the molecule's electronic properties and steric profile. The iodine atom is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. More importantly, the carbon-iodine bond provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of a wide range of functional groups at this position.[6] This makes this compound a versatile intermediate for the synthesis of more complex, substituted bipyridine ligands.
The diagram below illustrates the structural relationship between the parent 2,2'-bipyridine and its 3-iodo derivative.
Proposed Experimental Protocol: Synthesis via Suzuki Cross-Coupling
While several synthetic routes to substituted bipyridines exist, the Suzuki-Miyaura cross-coupling reaction is a robust and widely used method.[7][8] The following is a proposed protocol for the synthesis of this compound based on established procedures for similar compounds.
Reaction: Coupling of 2-bromopyridine with 3-iodo-2-(trimethylstannyl)pyridine (as a proxy for a stable boronic ester precursor). A more direct approach would involve a suitable 3-iodopyridine boronic acid ester, though their stability can be a concern.
Materials:
-
2-Bromopyridine
-
3-Iodopyridine-2-boronic acid pinacol ester (or a suitable alternative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq). Add anhydrous toluene and stir the mixture at room temperature for 20 minutes to preform the catalyst.
-
Reaction Setup: To a separate Schlenk flask, add 2-bromopyridine (1.0 eq), 3-iodopyridine-2-boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask containing the reactants.
-
Reaction Initiation: Transfer the preformed catalyst solution to the reaction mixture via cannula.
-
Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
The workflow for this proposed synthesis is visualized in the diagram below.
Spectroscopic Data
No publicly available, detailed NMR or mass spectrometry data for this compound has been identified. For reference, the ¹H NMR spectrum of 2,2'-bipyridine in CDCl₃ typically shows four signals corresponding to the eight aromatic protons. The introduction of the iodine atom at the 3-position would be expected to break the symmetry of the molecule, resulting in a more complex ¹H NMR spectrum with seven distinct signals. The chemical shifts of the protons on the iodinated ring would be influenced by the electronic effects of the iodine substituent.
Applications and Future Directions
This compound serves as a key intermediate for the synthesis of more elaborate ligand structures. The iodo-substituent can be readily replaced through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This capability is particularly valuable in:
-
Catalysis: The synthesis of tailored ligands for transition metal catalysts with enhanced activity, selectivity, or stability.
-
Materials Science: The creation of novel luminescent materials and coordination polymers.
-
Drug Discovery: The development of complex organic molecules with potential biological activity.
Further research is required to fully characterize the physicochemical properties of this compound and to explore its full potential in various scientific domains. The development of a reliable and scalable synthetic protocol is a crucial first step in this endeavor.
References
- 1. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- 3. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. 2,2'-Bipyridine [chemeurope.com]
- 5. Bipyridine - Wikipedia [en.wikipedia.org]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 3-Iodo-2,2'-bipyridine: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 3-Iodo-2,2'-bipyridine in organic solvents, a critical parameter for its application in research, particularly in synthetic chemistry, materials science, and drug development. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unpublished. This guide, therefore, provides a summary of qualitative solubility information inferred from related compounds and outlines a standard experimental protocol for researchers to determine precise solubility values.
Qualitative Solubility Profile
Based on the general characteristics of bipyridine compounds and solvents used in the synthesis and purification of related substituted bipyridines, a qualitative solubility profile for this compound can be inferred. Bipyridines are generally characterized as being soluble in a range of organic solvents and slightly soluble in water[1]. The presence of the iodo-substituent is expected to influence its polarity and, consequently, its solubility profile.
The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is derived from solvents mentioned in synthetic procedures for similar compounds, such as for extractions and recrystallizations.
| Solvent Family | Specific Solvent | Inferred Qualitative Solubility | Rationale/Context |
| Halogenated Solvents | Dichloromethane (CH2Cl2) | Soluble | Commonly used for extraction of bipyridine derivatives, indicating good solubility. |
| Chloroform (CHCl3) | Soluble | Similar polarity to dichloromethane, expected to be a good solvent. | |
| Alcohols | Ethanol (EtOH) | Sparingly soluble at room temp., Soluble when heated | Often used for recrystallization of substituted bipyridines, implying a significant positive temperature coefficient of solubility. |
| Methanol (MeOH) | Sparingly soluble at room temp., Soluble when heated | Similar to ethanol, likely a suitable recrystallization solvent. | |
| Ethers | Diethyl Ether (Et2O) | Slightly to sparingly soluble | Often used as a non-solvent or for washing crystals, suggesting limited solubility. |
| Tetrahydrofuran (THF) | Soluble | A more polar ether, often used as a reaction solvent for bipyridine-based ligands. | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | High polarity makes it a good solvent for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent, likely to dissolve this compound. | |
| Hydrocarbons | Hexanes | Insoluble to sparingly soluble | Non-polar nature makes it a poor solvent for the relatively polar this compound; often used as an anti-solvent in recrystallization. |
| Toluene | Sparingly soluble | Aromatic nature may provide some interaction, but likely not a primary solvent. | |
| Esters | Ethyl Acetate (EtOAc) | Moderately soluble | Often used in chromatography and extractions for compounds of intermediate polarity. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C_diluted * DF Where:
-
S is the solubility of this compound (e.g., in mg/mL or mol/L).
-
C_diluted is the concentration of the diluted sample determined from the calibration curve.
-
DF is the dilution factor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
This guide serves as a foundational resource for researchers working with this compound. While quantitative data is currently lacking in the literature, the provided qualitative assessment and detailed experimental protocol will enable scientists and drug development professionals to accurately determine its solubility for their specific applications.
References
A Technical Guide to the Physicochemical Properties of 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data
Precise experimental values for the melting and boiling points of 3-Iodo-2,2'-bipyridine are not prominently reported. However, the properties of the foundational molecule, 2,2'-bipyridine, and a related iodo-substituted bipyridine N-oxide offer a valuable reference for estimation and experimental design.
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2,2'-Bipyridine | 366-18-7 | C₁₀H₈N₂ | 70-72[1] | 272-273.5[1] |
| 6-Iodo-2,2'-bipyridine N-oxide | 205052-96-6 | C₁₀H₇IN₂O | 134[2] | 498.8 (Predicted)[2] |
| This compound | 184345-32-2 | C₁₀H₇IN₂ | Data not available | Data not available |
Experimental Protocols for Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a modern digital melting point apparatus.
-
Heating: The heating bath is heated gradually. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A narrow melting range (0.5-2°C) is indicative of a pure compound.
Boiling Point Determination (Thiele Tube Method)
For small quantities of a liquid, the Thiele tube method provides an efficient way to determine the boiling point.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer with the bulb of the thermometer positioned adjacent to the test tube. This setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.
-
Heating: The side arm of the Thiele tube is gently heated. This design allows for the uniform circulation of the heating liquid.
-
Observation and Recording: As the temperature rises, air trapped in the inverted capillary tube will bubble out. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.
Visualized Workflows and Relationships
To further elucidate the experimental processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for boiling point determination.
Caption: Relationship between compound purity and melting point.
References
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Iodo-2,2'-bipyridine. It details the expected vibrational modes, offers experimental protocols for spectral acquisition, and presents a logical workflow for analysis. This document is intended to serve as a valuable resource for researchers utilizing this compound in various scientific applications, including drug development, materials science, and coordination chemistry.
Predicted Infrared Spectrum of this compound
The following table summarizes the predicted key vibrational frequencies and their assignments. These are based on data from analogous compounds and general principles of IR spectroscopy.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Description of Expected Appearance |
| 3100 - 3000 | Aromatic C-H Stretching | Multiple weak to medium sharp bands. These are characteristic of C-H bonds on the aromatic rings.[1] |
| 1600 - 1550 | C=C and C=N Ring Stretching | Multiple strong to medium bands. These are characteristic of the bipyridine ring system. The iodine substituent may cause slight shifts in these frequencies compared to unsubstituted 2,2'-bipyridine. |
| 1500 - 1400 | C=C and C=N Ring Stretching | Multiple strong to medium bands, continuing the ring vibration modes. |
| 1300 - 1000 | In-plane C-H Bending | Several weak to medium sharp bands. |
| 1100 - 1000 | Ring Breathing Modes | Weak to medium bands, sensitive to substitution. |
| 900 - 650 | Out-of-plane C-H Bending | Strong bands, the positions of which are indicative of the substitution pattern on the pyridine rings. |
| Below 600 | C-I Stretching | A medium to strong band is expected in this region. The exact position can vary depending on the electronic environment. |
Experimental Protocols
The following are detailed methodologies for obtaining the infrared spectrum of this compound, which is a solid at room temperature.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a common and convenient method for analyzing solid samples.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Preparation: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Compression: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This is a traditional method for obtaining high-quality transmission spectra of solid samples.
Materials and Equipment:
-
FTIR spectrometer
-
Hydraulic press and pellet die
-
Agate mortar and pestle
-
Infrared-grade potassium bromide (KBr), thoroughly dried.
Procedure:
-
Sample Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using the agate mortar and pestle.
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the infrared spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded beforehand.
-
Disposal: After analysis, the KBr pellet can be discarded.
Workflow and Data Interpretation
The process of obtaining and interpreting the IR spectrum of this compound can be visualized as a logical workflow.
This workflow illustrates the key stages from sample preparation to the final structural analysis. The interpretation of the spectrum involves identifying the key absorption bands and assigning them to specific vibrational modes, as detailed in the table in section 1. Comparison with the spectra of known related compounds, such as 2,2'-bipyridine and other halopyridines, is crucial for accurate assignment.
Signaling Pathways in the Context of Drug Development
While IR spectroscopy primarily provides structural information, it can be an invaluable tool in drug development for elucidating molecular interactions. For instance, if this compound is a ligand for a biological target, IR spectroscopy can be used to study the binding mechanism. Changes in the vibrational frequencies of the ligand upon binding can indicate which parts of the molecule are involved in the interaction.
The following diagram illustrates a conceptual signaling pathway where a ligand-receptor interaction leads to a downstream cellular response. IR spectroscopy can probe the initial binding event.
In this context, difference IR spectroscopy could be employed to subtract the spectrum of the free ligand and receptor from the spectrum of the complex, highlighting the vibrational changes that occur upon binding. This can provide insights into the conformational changes and the nature of the intermolecular interactions.
References
Mass Spectrometry of 3-Iodo-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-Iodo-2,2'-bipyridine, a compound of interest in coordination chemistry and pharmaceutical research. This document outlines the predicted fragmentation patterns, key quantitative data, and detailed experimental protocols relevant to the analysis of this molecule.
Introduction to this compound and its Mass Spectrometric Analysis
This compound is a substituted bipyridine ligand. The introduction of an iodine atom onto the bipyridine scaffold significantly influences its chemical properties and potential applications. Mass spectrometry (MS) is a critical analytical technique for the characterization of such molecules, providing information on molecular weight, elemental composition, and structural features through the analysis of fragmentation patterns.
The presence of a halogen, specifically iodine, and the bipyridine core dictates the fragmentation behavior of the molecule under mass spectrometric conditions. Understanding these fragmentation pathways is essential for the accurate identification and structural elucidation of this compound and its derivatives.
Predicted Mass Spectrometric Data
The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound. These values are calculated based on the known atomic weights and common fragmentation patterns observed for iodo-aromatic compounds and bipyridine derivatives.
Table 1: Predicted m/z Values for the Molecular Ion of this compound
| Ion | Chemical Formula | Calculated m/z |
| [M]⁺• | [C₁₀H₇IN₂]⁺• | 281.97 |
Note: The molecular weight of this compound is 282.08 g/mol [1]. The m/z value is based on the most abundant isotopes of the constituent elements.
Table 2: Predicted Key Fragment Ions of this compound in Mass Spectrometry
| Predicted Fragment Ion | Chemical Formula | Calculated m/z | Proposed Fragmentation Pathway |
| [M-I]⁺ | [C₁₀H₇N₂]⁺ | 155.06 | Cleavage of the C-I bond |
| [M-H]⁺ | [C₁₀H₆IN₂]⁺ | 280.96 | Loss of a hydrogen radical |
| [I]⁺ | [I]⁺ | 126.90 | Cleavage of the C-I bond |
| [M-HI]⁺• | [C₁₀H₆N₂]⁺• | 154.05 | Elimination of hydrogen iodide |
| [M-CN]⁺ | [C₉H₇IN]⁺ | 255.97 | Loss of a cyanide radical from the pyridine ring |
| [M-HCN]⁺• | [C₉H₆IN]⁺• | 254.96 | Loss of hydrogen cyanide from the pyridine ring |
| [C₁₀H₈N₂]⁺• | [C₁₀H₈N₂]⁺• | 156.07 | Deiodination (less common) |
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is expected to be dominated by the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule[2]. The bipyridine ring system is relatively stable, but can also undergo characteristic fragmentation.
A proposed fragmentation pathway is illustrated below:
Figure 1: Proposed fragmentation pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of this compound using Electron Impact (EI) and Electrospray Ionization (ESI) techniques.
Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique suitable for relatively volatile and thermally stable small organic molecules[3][4].
Experimental Workflow:
Figure 2: Experimental workflow for EI-MS analysis.
Instrumentation Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 150-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for polar and less volatile molecules, often coupled with liquid chromatography (LC)[5][6].
Experimental Workflow:
Figure 3: Experimental workflow for ESI-MS analysis.
Instrumentation Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂): Flow rate and pressure optimized for stable spray
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation
-
Mass Analyzer: Quadrupole, Ion Trap, or Orbitrap
-
Scan Range: m/z 100-600
Data Interpretation
The interpretation of the mass spectrum of this compound should focus on the following key features:
-
Molecular Ion Peak: The peak corresponding to the intact molecule, [C₁₀H₇IN₂]⁺•, will confirm the molecular weight. Due to the monoisotopic nature of iodine (¹²⁷I), no characteristic isotopic pattern for the halogen will be observed, simplifying the identification of iodine-containing fragments[2].
-
Major Fragment Ions: The presence of a significant peak at m/z 155, corresponding to the loss of an iodine atom ([M-I]⁺), is a strong indicator of the iodo-bipyridine structure. A peak at m/z 127 would correspond to the iodine cation ([I]⁺).
-
Bipyridine Core Fragments: Peaks corresponding to the loss of H, HCN, and CN are characteristic of the bipyridine ring system and can provide further structural confirmation.
-
Deiodination: In some cases, particularly with ESI-MS, in-source deiodination might be observed, leading to a peak at m/z 156, corresponding to the 2,2'-bipyridine cation[7][8].
Conclusion
The mass spectrometric analysis of this compound provides valuable information for its identification and structural characterization. By understanding the predicted fragmentation patterns and employing appropriate experimental protocols, researchers can confidently analyze this compound and its derivatives. The cleavage of the C-I bond and the characteristic fragmentation of the bipyridine core are the key diagnostic features in the mass spectrum. Both EI-MS and ESI-MS can be effectively utilized, with the choice of technique depending on the specific analytical requirements.
References
- 1. 184345-32-2|this compound|BLD Pharm [bldpharm.com]
- 2. docbrown.info [docbrown.info]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 3-Iodo-2,2'-bipyridine: A Search for Crystallographic Data
Despite a comprehensive search of chemical and crystallographic databases, the crystal structure of the isolated molecule 3-Iodo-2,2'-bipyridine has not been experimentally determined and is therefore not publicly available. This technical guide outlines the search methodology and the types of related structural data that were found.
A thorough investigation was conducted to locate the crystallographic information file (CIF) for this compound. This search included broad inquiries for the compound's crystal structure, as well as targeted searches within specialized databases such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD).
The search results did not yield any entries corresponding to the crystal structure of the free this compound ligand. The available data predominantly consists of coordination complexes where the parent molecule, 2,2'-bipyridine, or other substituted bipyridines act as ligands bound to a central metal atom. For instance, studies have detailed the crystal structures of copper complexes with 2,2'-bipyridine ligands, but these do not provide the structural parameters for the specific iodinated derivative requested.
Without the foundational crystallographic data for this compound, it is not possible to generate the quantitative data tables or the detailed experimental protocols for its specific crystal structure determination as requested. The creation of signaling pathway diagrams is also precluded as no biological studies involving this specific molecule were identified during the search.
For researchers and drug development professionals interested in the broader class of bipyridine compounds, a wealth of crystallographic data exists for various metal-bipyridine complexes. This information can be valuable for understanding the coordination chemistry and potential applications of this family of molecules. However, it is crucial to note that the electronic and steric properties of the iodo-substituent at the 3-position would significantly influence the crystal packing and intermolecular interactions of the target compound, making direct extrapolation from unsubstituted bipyridine structures speculative.
Should the crystal structure of this compound be determined and published in the future, a detailed technical guide could be produced. Such a guide would include the following components as per the initial request:
Hypothetical Data Presentation:
Were the data available, it would be summarized in tables for clarity.
-
Table 1: Crystal Data and Structure Refinement for this compound. This table would include details such as the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume, Z (number of molecules in the unit cell), calculated density, absorption coefficient, and refinement statistics (R-factor, GooF).
-
Table 2: Selected Bond Lengths and Angles. This table would present key intramolecular distances and angles, particularly focusing on the C-I bond, the bonds within and between the pyridine rings, and any significant intermolecular interactions.
Hypothetical Experimental Protocols:
A detailed methodology section would be provided, outlining the synthesis of this compound, the procedure for growing single crystals suitable for X-ray diffraction, and the specifics of the data collection and structure solution and refinement process.
Hypothetical Visualization:
A diagram illustrating the experimental workflow would be generated using the DOT language.
A hypothetical workflow for the determination of the crystal structure of this compound.
Navigating the Synthesis and Application of 3-Iodo-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2,2'-bipyridine is a valuable heterocyclic building block in the fields of medicinal chemistry, materials science, and catalysis. Its unique structural motif, featuring a bipyridine core functionalized with a reactive iodine atom, allows for a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of commercially available suppliers, a detailed plausible synthesis protocol, and an experimental workflow for a key application of this compound.
Commercially Available Suppliers
The commercial availability of this compound is currently limited, with a primary supplier identified in the chemical marketplace. The following table summarizes the available data for this supplier. Researchers are advised to contact the supplier directly for the most up-to-date information on pricing, purity, and availability.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity/Specification | Additional Information |
| BLD Pharm[1][2] | 184345-32-2 | C₁₀H₇IN₂ | 282.08 | Not specified | Research Use Only. Cold-chain transportation may be required. |
Synthesis of this compound: An Experimental Protocol
The proposed synthesis involves the coupling of a suitable dihalopyridine with a pyridylboronic acid or ester derivative. One potential strategy is the reaction of 2-bromo-3-iodopyridine with 2-(tributylstannyl)pyridine, though the use of organotin reagents raises toxicity concerns. A more contemporary and widely adopted approach is the Suzuki-Miyaura coupling.
Proposed Suzuki-Miyaura Coupling Protocol:
This protocol outlines the synthesis of this compound from 2-bromo-3-iodopyridine and a 2-pyridylboronic acid derivative.
Materials:
-
2-Bromo-3-iodopyridine
-
2-(Pinacolato)pyridinylborane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 2-bromo-3-iodopyridine (1.0 eq), 2-(pinacolato)pyridinylborane (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Experimental Workflow: Suzuki Coupling of this compound
The iodine atom at the 3-position of the bipyridine core serves as a versatile handle for introducing further molecular complexity. A common and powerful application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond. The following section details a typical experimental workflow for such a transformation.
Reaction: Coupling of this compound with Phenylboronic Acid.
Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, weigh this compound (1.0 eq), phenylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq) into a Schlenk tube. Add potassium phosphate (K₃PO₄) (3.0 eq) as the base.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Quenching and Extraction: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Below is a graphical representation of this experimental workflow.
Caption: A flowchart illustrating the key steps in a Suzuki cross-coupling reaction.
This technical guide provides a foundational understanding of this compound for researchers in drug discovery and materials science. The provided protocols and workflows, based on established chemical principles, offer a starting point for the synthesis and application of this versatile chemical building block.
References
An In-depth Technical Guide to the Safety and Handling of 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Iodo-2,2'-bipyridine, a halogenated bipyridine derivative utilized as a versatile ligand in coordination chemistry and catalysis.[1] Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS), this document extrapolates critical safety data from the MSDS of the closely related compound 2,2'-bipyridine and general knowledge of iodo-substituted aromatic compounds.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. For context, properties of the parent compound, 2,2'-bipyridine, are also provided.
| Property | This compound | 2,2'-Bipyridine |
| CAS Number | 184345-32-2 | 366-18-7 |
| Molecular Formula | C₁₀H₇IN₂ | C₁₀H₈N₂ |
| Molecular Weight | 282.08 g/mol | 156.18 g/mol |
| Appearance | Information not available | White to off-white crystalline solid |
| Melting Point | Information not available | 69-72 °C |
| Boiling Point | Information not available | 272-273 °C |
| Solubility | Information not available | Soluble in most organic solvents. |
Safety and Hazard Information
The following hazard information is primarily based on data for 2,2'-bipyridine. Given the presence of an iodine atom, this compound should be handled with additional caution, as iodo-compounds can have unique toxicological profiles.
GHS Hazard Classification (Extrapolated)
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 3 |
| Acute Toxicity, Dermal | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Hazard and Precautionary Statements (Extrapolated)
| Type | Code | Statement |
| Hazard | H301 | Toxic if swallowed. |
| Hazard | H311 | Toxic in contact with skin. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P405 | Store locked up. |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Illustrative Synthesis of this compound via Aromatic Finkelstein Reaction
This protocol is an adaptation of a general procedure for the synthesis of 3-iodopyridines and has not been specifically verified for this compound. Researchers should perform small-scale test reactions to optimize conditions.
Materials:
-
3-Bromo-2,2'-bipyridine
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Anhydrous 1,4-dioxane
-
25% Aqueous ammonia solution
-
Dichloromethane (CH₂Cl₂)
-
Aqueous EDTA solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Standard Schlenk line equipment
Procedure:
-
Set up a two-necked, pear-shaped flask equipped with a reflux condenser under an argon atmosphere using standard Schlenk techniques.
-
To the flask, add 3-Bromo-2,2'-bipyridine (1 equivalent), sodium iodide (2 equivalents), and copper(I) iodide (0.05 equivalents).
-
Add N,N'-dimethylethylenediamine (0.1 equivalents) and anhydrous 1,4-dioxane (0.5 mL per 1 mmol of NaI).
-
Heat the resulting suspension to 110 °C and maintain for 18 hours.
-
After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the blue solution with water to double the volume and extract three times with dichloromethane.
-
Wash the combined organic phases with an aqueous EDTA solution, followed by brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography or recrystallization.
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions to generate more complex molecules. General procedures for Suzuki, Heck, and Sonogashira couplings are outlined below.
3.2.1. Suzuki Coupling
The Suzuki coupling reaction forms a carbon-carbon single bond between an organoboron species and an organohalide.
3.2.2. Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
3.2.3. Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on related 2,2'-bipyridine derivatives and iodinated compounds provides valuable insights into their potential mechanisms of action.
Recent studies have shown that certain 2,2'-bipyridine derivatives can induce apoptosis in cancer cells, such as hepatocellular carcinoma (HepG2) cells.[2] This process is often mediated by the generation of reactive oxygen species (ROS) and subsequent depolarization of the mitochondrial membrane.[2] Molecular docking studies suggest that these bipyridine derivatives may exert their effects by interacting with key signaling proteins like AKT and BRAF, which are crucial in cancer cell proliferation and survival.[2]
Furthermore, molecular iodine itself has been shown to induce caspase-independent apoptosis in human breast carcinoma cells through a mitochondria-mediated pathway.[3] This involves the dissipation of the mitochondrial membrane potential, a decrease in Bcl-2, and an up-regulation of Bax.[3]
The presence of the iodine atom in this compound may therefore contribute to its biological activity through mechanisms involving mitochondrial pathways and modulation of key signaling cascades implicated in cancer.
Safe Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures:
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Leak Procedures:
-
Wear appropriate PPE.
-
Avoid dust formation.
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular iodine induces caspase-independent apoptosis in human breast carcinoma cells involving the mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of novel bipyridine ligands. Bipyridine and its derivatives are of significant interest in medicinal chemistry, materials science, and catalysis due to their versatile coordination properties and diverse applications.[1][2][3] This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes essential workflows and pathways to aid researchers in this dynamic field.
I. Synthesis of Bipyridine Ligands: Key Methodologies
The construction of the bipyridine scaffold can be achieved through various cross-coupling reactions. The choice of method often depends on the desired substitution pattern, available starting materials, and tolerance of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and has been widely adapted for bipyridine synthesis.[4][5][6] It typically involves the reaction of a pyridyl boronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of a Substituted 2,2'-Bipyridine via Suzuki-Miyaura Coupling [7]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl or heteroaryl bromide (1 equiv), the 2-pyridylboronate (1.5 equiv), and a base such as potassium fluoride (KF) (3.0 equiv).
-
Solvent and Catalyst Addition: Add dioxane (3 mL per mmol of halide) to the flask. Then, add the palladium catalyst, for example, a mixture of Pd₂(dba)₃ (1.0 mol %) and a suitable phosphine ligand (e.g., 1, L:Pd = 3:1).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling utilizes an organotin reagent (pyridylstannane) and a halopyridine, also catalyzed by a palladium complex.[2][8][9] While effective, the toxicity of organotin compounds is a significant consideration.[2]
Experimental Protocol: Synthesis of a Bipyridine Derivative via Stille Coupling [2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the enol triflate (1 equiv) in dimethylformamide (DMF) (previously bubbled with N₂ for 45 minutes).
-
Reagent Addition: Sequentially add copper(I) iodide (CuI) (0.1 equiv), a palladium catalyst such as Pd(dppf)Cl₂·DCM (0.1 equiv), and lithium chloride (LiCl) (5.3 equiv). Add more DMF to achieve a 0.1 M solution.
-
Organotin Addition: Purge the flask with argon for 10 minutes before adding the organotin reagent (1.15 equiv).
-
Reaction Conditions: Heat the solution to 40 °C and stir for the required duration (e.g., 2.5 days), monitoring by TLC or LC-MS.
-
Work-up: Transfer the cooled reaction mixture to a separatory funnel containing a 1:2 mixture of ammonia-water and extract with hexane.
-
Purification: Combine the organic phases, wash with the ammonia-water mixture and brine, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on basic alumina.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent (pyridylzinc halide) with a halopyridine, catalyzed by a palladium or nickel complex.[10][11][12][13] This method is known for its high yields and mild reaction conditions.[10]
Experimental Protocol: Synthesis of a 2,2'-Bipyridine via Negishi Coupling [11]
-
Formation of the Organozinc Reagent: Prepare the pyridylzinc chloride in situ by reacting 2-bromopyridine with hexyllithium followed by transmetalation with zinc chloride.
-
Coupling Reaction: In a separate flask under an inert atmosphere, combine the second coupling partner (e.g., 2-chloro-4-iodopyrimidine), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like tetrahydrofuran (THF).
-
Reaction Conditions: Add the freshly prepared organozinc reagent to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as indicated by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.
Ullmann Homocoupling
The Ullmann reaction is a classical method for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of halopyridines.[3][14][15][16] Traditional methods often require harsh conditions, but modern modifications have improved the reaction's scope and practicality.[3]
Experimental Protocol: Synthesis of a Symmetrical Bipyridine via Ullmann Homocoupling [3]
-
Reaction Setup: In a reaction vessel, combine the halopyridine (1 equiv), a stoichiometric amount of copper powder, and a palladium catalyst such as palladium(II) acetate (if using a bimetallic system).
-
Solvent and Conditions: Add a high-boiling polar solvent like DMF and heat the mixture to a high temperature (e.g., 140 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, filter the reaction mixture to remove solid residues. Extract the product from the filtrate using an appropriate organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by recrystallization or column chromatography.
II. Purification of Bipyridine Ligands
Purification of the synthesized bipyridine ligands is crucial to obtain materials of high purity for subsequent characterization and application. The two most common methods are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[17][18]
Experimental Protocol: Purification by Column Chromatography [17]
-
Column Packing: Plug a chromatography column with cotton wool and add a layer of sand. Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pour it into the column, allowing it to settle into a packed bed. Top with another layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography) or allow it to flow by gravity. Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bipyridine ligand.
Recrystallization
Recrystallization is an effective method for purifying solid compounds.[19][20]
Experimental Protocol: Purification by Recrystallization [19]
-
Solvent Selection: Choose a suitable solvent or solvent system in which the bipyridine ligand is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
III. Characterization of Novel Bipyridine Ligands
Thorough characterization is essential to confirm the structure, purity, and properties of the newly synthesized bipyridine ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used.[21][22]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified bipyridine ligand in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at 300-600 MHz.
-
Data Analysis: Process the spectrum to obtain chemical shifts (δ) in ppm, integration values (relative number of protons), and coupling constants (J) in Hz. The number of signals, their splitting patterns (multiplicity), and their integration values provide detailed information about the proton environment in the molecule.[23]
| Proton | Typical Chemical Shift (ppm) | Multiplicity |
| H-6, H-6' | 8.5 - 8.7 | Doublet |
| H-3, H-3' | 7.8 - 8.0 | Doublet |
| H-4, H-4' | 7.2 - 7.4 | Triplet |
| H-5, H-5' | 7.7 - 7.9 | Triplet |
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted 2,2'-Bipyridine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity.[24][25][26]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the bipyridine ligand in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[27]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the bipyridine ligand suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[28]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |
| C-C (inter-ring) | 1.48 - 1.50 | C-N-C | 117 - 119 |
| C-N | 1.33 - 1.35 | N-C-C | 122 - 124 |
| C-C (intra-ring) | 1.38 - 1.40 |
Table 2: Typical Bond Lengths and Angles in Bipyridine Ligands.
Photophysical Characterization
The photophysical properties of bipyridine ligands are important for their applications in areas such as sensing and photoredox catalysis. UV-Visible absorption and fluorescence spectroscopy are key techniques.[29][30][31]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the bipyridine ligand in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane).
-
UV-Vis Spectroscopy: Record the absorption spectrum to determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
-
Fluorescence Spectroscopy: Excite the sample at or near its λmax and record the emission spectrum to determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf).
| Property | Typical Values |
| Absorption Maximum (λmax) | 280 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 350 - 500 nm |
| Fluorescence Quantum Yield (Φf) | 0.01 - 0.5 |
Table 3: Typical Photophysical Properties of Bipyridine Ligands.
Electrochemical Characterization
Cyclic voltammetry is used to investigate the redox properties of bipyridine ligands, which is crucial for their application in electrochemistry and catalysis.
Experimental Protocol: Cyclic Voltammetry
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a solution of the bipyridine ligand in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). Deoxygenate the solution by bubbling with an inert gas.
-
Data Acquisition: Scan the potential of the working electrode and record the resulting current to obtain a cyclic voltammogram.
-
Data Analysis: Determine the oxidation and reduction potentials of the ligand from the positions of the peaks in the voltammogram.
| Process | Typical Potential (V vs. Fc/Fc⁺) |
| First Reduction | -2.0 to -2.5 |
| First Oxidation | > +1.5 (often irreversible) |
Table 4: Typical Redox Potentials of Bipyridine Ligands.
IV. Applications in Modulating Signaling Pathways
Novel bipyridine ligands and their metal complexes are increasingly being explored for their potential to modulate biological signaling pathways, showing promise in drug development.
Bipyridine Ligands as Kinase Inhibitors
Several studies have investigated bipyridine derivatives as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The bipyridine scaffold can serve as a template for designing ATP-competitive inhibitors that bind to the kinase active site. For example, certain pyrazolopyridine derivatives have shown potent inhibitory activity against various kinases.
V. Visualized Workflows and Pathways
To further clarify the processes described, the following diagrams illustrate a typical experimental workflow and a simplified representation of a signaling pathway that can be targeted by bipyridine-based inhibitors.
Caption: A typical workflow for the synthesis and characterization of a novel bipyridine ligand.
Caption: Simplified MAPK/ERK signaling pathway with a potential point of inhibition by a bipyridine-based kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 13. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 17. Purification [chem.rochester.edu]
- 18. academic.oup.com [academic.oup.com]
- 19. LabXchange [labxchange.org]
- 20. Home Page [chem.ualberta.ca]
- 21. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Mass spectral fragmentation pattern of 2,2’-bipyridyls. XII. 2,2’-Selenodipyridine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 26. whitman.edu [whitman.edu]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. Expanding the Solid Form Landscape of Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, photophysical properties and cation-binding studies of bipyridine-functionalized gold(i) complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 30. Photophysical properties of pyrene-(2,2′-bipyridine) dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 31. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Iodinated Bipyridines in Modern Coordination Chemistry: A Technical Guide
For Immediate Release
Iodinated bipyridines are emerging as a versatile class of ligands in coordination chemistry, offering unique properties and functionalities that are increasingly being harnessed by researchers, scientists, and drug development professionals. The introduction of iodine atoms onto the bipyridine framework significantly influences the electronic properties, steric profile, and intermolecular interactions of the resulting metal complexes. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and diverse applications of iodinated bipyridine complexes, with a focus on their role in catalysis, photophysics, and supramolecular chemistry.
Synthesis of Iodinated Bipyridine Ligands
The synthesis of iodinated bipyridine ligands is a critical first step in the exploration of their coordination chemistry. While various methods exist for the halogenation of pyridines, the synthesis of symmetrically substituted diiodo-2,2'-bipyridines often involves multi-step procedures. A common strategy for the synthesis of 5,5'-dihalogenated-2,2'-bipyridines involves the bromination or iodination of 2,2'-bipyridine. For instance, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine has been reported, which can be adapted for iodination.[1] This process typically involves the preparation of 2,2'-bipyridine dihydrobromide, followed by reaction with bromine in a steel bomb reactor.[1] The resulting dibromobipyridine can then potentially undergo halogen exchange reactions to yield the desired diiodobipyridine.
Another synthetic avenue involves the coupling of smaller, pre-iodinated pyridine building blocks. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for the construction of bipyridine scaffolds from functionalized pyridine precursors.[2] For example, the coupling of an iodinated pyridylboronic acid with an iodinated halopyridine can provide a direct route to diiodobipyridines.
Experimental Protocol: Synthesis of 5,5'-Dibromo-2,2'-bipyridine (as a precursor model)
This protocol is adapted from a scalable synthesis and can serve as a basis for developing iodination procedures.[1]
-
Preparation of 2,2'-Bipyridine Dihydrobromide: 2,2'-Bipyridine is dissolved in an appropriate solvent and treated with hydrobromic acid to precipitate the dihydrobromide salt. The salt is then collected by filtration and dried.
-
Bromination: The 2,2'-bipyridine dihydrobromide is placed in a steel bomb reaction vessel with a calculated amount of bromine and a suitable solvent. The vessel is sealed and heated at a specific temperature for a set duration (e.g., 3 days).
-
Work-up and Purification: After cooling, the reaction mixture is carefully neutralized. The crude product is extracted with an organic solvent, and the organic layer is washed and dried. The final product, 5,5'-dibromo-2,2'-bipyridine, is purified by recrystallization or column chromatography.[1]
Below is a generalized workflow for the synthesis and functionalization of halogenated bipyridines.
Coordination Chemistry and Structural Features
Iodinated bipyridines readily coordinate to a wide range of transition metals, including ruthenium, iridium, palladium, platinum, and rhenium, forming stable complexes with diverse geometries. The iodine substituents can influence the coordination geometry through steric effects and can also participate in non-covalent interactions, most notably halogen bonding.
Halogen Bonding
A key feature of iodinated bipyridine complexes is their propensity to engage in halogen bonding. The iodine atom, being a soft Lewis acid, can interact with Lewis bases, including solvent molecules, counter-ions, or even other parts of the complex itself. These interactions play a crucial role in directing the self-assembly of supramolecular structures in the solid state.[3][4]
Systematic studies on co-crystals of 2,2'-bipyridine derivatives with perfluorinated iodobenzenes have provided valuable quantitative data on I···N halogen bond distances. For example, in the co-crystal of 4,4'-dimethyl-2,2'-bipyridine with 1,3,5-trifluoro-2,4,6-triiodobenzene, a short I···N distance of 2.515 Å was observed.[3] The strength and directionality of these halogen bonds are influenced by the electronic nature and position of substituents on both the bipyridine and the halogen bond donor.
| Halogen Bond Donor | Bipyridine Derivative | I···N Distance (Å) | Reference |
| 1,3,5-Trifluoro-2,4,6-triiodobenzene | 4,4'-Dimethyl-2,2'-bipyridine | 2.515 | [3] |
| N-Iodosuccinimide | 4,4'-Dimethyl-2,2'-bipyridine | 2.112 | [3] |
| N-Iodosuccinimide | 6,6'-Dimethyl-2,2'-bipyridine | 2.103 | [3] |
Table 1: Selected I···N Halogen Bond Distances in Co-crystals of Bipyridine Derivatives.
The following diagram illustrates the concept of halogen bonding in a coordination complex context.
Applications of Iodinated Bipyridine Complexes
The unique properties imparted by the iodine substituent make these complexes valuable in various applications, from catalysis to materials science and medicine.
Catalysis
Halogenated bipyridine ligands are extensively used in transition metal catalysis, particularly in cross-coupling reactions. The electronic and steric properties of the ligand can be fine-tuned by the nature and position of the halogen substituent, thereby influencing the activity and selectivity of the catalyst. Palladium complexes of bipyridines are well-known catalysts for Suzuki-Miyaura cross-coupling reactions.[5][6] The presence of an iodine atom on the bipyridine ligand can modulate the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, the iodo-substituent itself can serve as a reactive handle for further functionalization of the catalyst.
Nickel complexes bearing bipyridine ligands are also prominent in cross-coupling reactions, and the ligand plays a crucial role in stabilizing the active Ni(I) and Ni(0) species.[3]
Photophysics and Luminescent Materials
Bipyridine complexes of heavy transition metals like ruthenium, iridium, and rhenium are renowned for their rich photophysical properties, including strong luminescence. The introduction of iodine, a heavy atom, onto the bipyridine ligand can significantly influence these properties through the heavy-atom effect. This effect can enhance spin-orbit coupling, leading to increased rates of intersystem crossing and potentially higher phosphorescence quantum yields.
Ruthenium(II) bipyridine complexes are classic examples of metal-to-ligand charge transfer (MLCT) emitters.[7] While specific data on iodinated derivatives is still emerging, it is anticipated that the iodo-substituent will red-shift the emission and modulate the excited-state lifetimes. Similarly, the luminescence of iridium(III) and rhenium(I) complexes, which are widely used in organic light-emitting diodes (OLEDs) and as photosensitizers, can be tuned by the incorporation of iodinated bipyridine ligands.[4][8][9]
| Metal | Ligand System | Application Area | Reference |
| Palladium | Bipyridine | Suzuki Cross-Coupling | [5][6] |
| Nickel | Bipyridine | Cross-Coupling Reactions | [3] |
| Ruthenium | Bipyridine | Photophysics, Catalysis | [7][10] |
| Iridium | Bipyridine | OLEDs, Photoredox Catalysis | [11] |
| Rhenium | Bipyridine | Bioimaging, Anticancer Agents | [8][9] |
Table 2: Overview of Metal Complexes with Bipyridine Ligands and their Applications.
The general workflow for the synthesis and characterization of a metal complex with an iodinated bipyridine ligand is depicted below.
Future Outlook
The field of iodinated bipyridine coordination chemistry is poised for significant growth. The development of more efficient and selective syntheses for these ligands will undoubtedly accelerate their exploration. A deeper understanding of the interplay between the electronic effects of the iodo-substituent and the photophysical and catalytic properties of their metal complexes will pave the way for the rational design of new materials and catalysts with tailored functionalities. The unique ability of the iodine atom to participate in halogen bonding offers exciting opportunities for the construction of novel supramolecular architectures and functional materials. As research in this area continues to expand, iodinated bipyridines are set to play an increasingly important role in advancing the frontiers of coordination chemistry and its applications.
References
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Catalytic activity of a palladium(ii) complex modified on multi-wall carbon nanotubes: an efficient catalyst for the Suzuki cross-coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ligands in Suzuki Cross-Coupling Reactions Derived from 3-Iodo-2,2'-bipyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodo-2,2'-bipyridine is a versatile building block in the synthesis of functionalized bipyridine ligands for transition-metal-catalyzed cross-coupling reactions. While not typically employed as a ligand in its own right, the iodo-substituent at the 3-position serves as a reactive handle for the introduction of a wide array of chemical moieties via reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This functionalization allows for the fine-tuning of the steric and electronic properties of the resulting bipyridine ligand, which in turn can significantly influence the efficiency and selectivity of catalytic processes like the Suzuki cross-coupling reaction. These tailored ligands are crucial in the development of novel synthetic methodologies for the pharmaceutical and materials science industries.
This document provides an overview of the synthesis of a representative 3-aryl-2,2'-bipyridine ligand from this compound and a general protocol for its application in a palladium-catalyzed Suzuki cross-coupling reaction.
Synthesis of a 3-Aryl-2,2'-bipyridine Ligand
The synthesis of a 3-aryl-2,2'-bipyridine ligand can be readily achieved via a Suzuki cross-coupling reaction between this compound and a suitable arylboronic acid. The general scheme for this transformation is depicted below.
Caption: Synthesis of a 3-Aryl-2,2'-bipyridine Ligand.
Experimental Protocol: Synthesis of 3-Phenyl-2,2'-bipyridine
This protocol describes a general procedure for the synthesis of 3-phenyl-2,2'-bipyridine from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a 4:1 mixture of toluene and water (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-phenyl-2,2'-bipyridine ligand.
Application in Suzuki Cross-Coupling Reactions
Functionalized 3-aryl-2,2'-bipyridine ligands can be utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize biaryl compounds. The bipyridine ligand coordinates to the palladium center, influencing its catalytic activity and stability.
Caption: Suzuki Cross-Coupling Workflow.
Data Presentation: Illustrative Performance in Suzuki Coupling
The following table summarizes hypothetical, yet representative, data for the Suzuki cross-coupling of 4-bromoanisole with phenylboronic acid using a palladium catalyst with a 3-aryl-2,2'-bipyridine ligand.
| Entry | Aryl Substituent (R) on Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenyl | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 4-(Trifluoromethyl)phenyl | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 4 | 2-Methylphenyl | 1 | Cs₂CO₃ | Dioxane/H₂O | 110 | 18 | 65 |
Experimental Protocol: General Suzuki Cross-Coupling
This protocol describes a general procedure for the Suzuki cross-coupling of an aryl bromide with an arylboronic acid using a pre-formed or in-situ generated palladium/3-aryl-2,2'-bipyridine catalyst.
Materials:
-
Aryl bromide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Aryl-2,2'-bipyridine ligand
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.01 mmol, 1 mol%) and the 3-aryl-2,2'-bipyridine ligand (0.012 mmol, 1.2 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 110 °C under an inert atmosphere for 16 hours.
-
After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Conclusion
This compound is a key starting material for the synthesis of a diverse range of functionalized bipyridine ligands. The ability to introduce various substituents at the 3-position allows for the systematic modification of ligand properties, which is essential for optimizing the performance of palladium catalysts in Suzuki cross-coupling and other important organic transformations. The protocols provided herein offer a general framework for the synthesis of these valuable ligands and their subsequent application in catalysis, serving as a valuable resource for researchers in synthetic chemistry and drug development.
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction Using 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene.[1] This reaction has broad applications in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The use of 3-Iodo-2,2'-bipyridine as a substrate in the Heck reaction is of particular interest due to the prevalence of the bipyridine scaffold in medicinal chemistry and materials science. The resulting 3-alkenyl-2,2'-bipyridine derivatives are valuable intermediates for the synthesis of novel ligands, functional materials, and potential therapeutic agents.
This document provides detailed application notes and a generalized protocol for performing the Palladium-catalyzed Heck reaction with this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Heck reaction of various aryl halides with different alkenes. While specific data for this compound is not extensively tabulated in a single source, the conditions presented are based on analogous reactions of other aryl iodides and provide a strong starting point for optimization.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | >95 |
| 2 | 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 80 | 4 | 98 |
| 3 | 1-Iodonaphthalene | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMF | 120 | 24 | 85 |
| 4 | 3-Iodotoluene | 3,3,3-Trifluoropropene | Pd(OAc)₂ (2) | - | K₂CO₃ (3) | DMF | 200 (MW) | 1 | 83[2] |
| 5 | Aryl Bromide | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (MW) | 0.5 | 35-76[3][4] |
| 6 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | - | AcONa (2) | DMF | 105 | 5.5 | High |
Experimental Protocols
General Protocol for the Heck Reaction of this compound
This protocol is a generalized procedure based on established methods for Heck reactions of aryl iodides.[3][4] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific alkene substrates.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate, etc.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (optional, but often recommended)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (if used, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, the alkene (1.1-1.5 equiv.), and the base (1.5-3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-alkenyl-2,2'-bipyridine.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Heck Reaction Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Palladium(II) Complexes with 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of palladium(II) complexes featuring the 3-Iodo-2,2'-bipyridine ligand. The protocols detailed below are based on established synthetic methodologies for analogous palladium(II)-bipyridine complexes and are intended to serve as a foundational guide for the preparation and study of this specific compound.
Introduction
Palladium(II) complexes with bipyridine-based ligands are a significant class of compounds with diverse applications in catalysis, materials science, and medicinal chemistry. The introduction of a halogen substituent, such as iodine, onto the bipyridine scaffold can modulate the electronic properties, steric hindrance, and ultimately the reactivity and biological activity of the resulting metal complex. The similarity in coordination chemistry between platinum(II) and palladium(II) compounds has spurred research into palladium(II) complexes as potential anticancer agents, often exhibiting lower toxicity than their platinum counterparts.[1][2] The this compound ligand offers a unique platform for the design of novel palladium(II) complexes with potential applications in drug development and as catalysts in organic synthesis.
Data Presentation
The following tables summarize representative quantitative data for palladium(II)-bipyridine complexes analogous to the target compound. This data is provided as a reference for the expected characterization results.
Table 1: Representative Elemental Analysis Data
| Complex Formula | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |
| C10H8Cl2N2Pd ([Pd(bpy)Cl2]) | 35.91 | 35.85 | 2.41 | 2.38 | 8.38 | 8.31 |
| C10H6Br2Cl2N2Pd ([Pd(4,4'-Br2-bpy)Cl2]) | 24.44 | 24.39 | 1.23 | 1.21 | 5.70 | 5.65 |
| C10H7Cl2IN2Pd ([Pd(3-I-bpy)Cl2]) (Expected) | 26.10 | - | 1.53 | - | 6.09 | - |
Table 2: Representative Spectroscopic Data
| Complex | 1H NMR (δ, ppm in DMSO-d6) | FT-IR (ν, cm-1) |
| [Pd(bpy)Cl2] | 8.80 (d), 8.55 (d), 8.30 (t), 7.80 (t) | ν(C=N): ~1600, ν(C=C): ~1440, ν(Pd-N): ~450, ν(Pd-Cl): ~340 |
| [Pd(4,4'-Cl2-bpy)Cl2] | 9.05 (d), 8.75 (d), 7.90 (dd) | ν(C=N): ~1590, ν(C=C): ~1470, ν(Pd-N): ~460, ν(Pd-Cl): ~330 |
| [Pd(3-I-bpy)Cl2] (Expected) | Signals expected to be shifted downfield compared to the free ligand, with complex splitting patterns. Protons adjacent to the iodine and nitrogen atoms will be most affected. | ν(C=N) and ν(C=C) bands characteristic of the coordinated bipyridine ring. Appearance of new bands in the far-IR region corresponding to ν(Pd-N) and ν(Pd-Cl) stretching vibrations. |
Experimental Protocols
The following are detailed methodologies for the synthesis of the this compound ligand and its subsequent complexation with palladium(II).
Synthesis of this compound Ligand
This protocol is based on palladium-catalyzed cross-coupling reactions, which are effective for the synthesis of bipyridine derivatives.[3][4]
Materials:
-
2-Bromopyridine
-
3-Iodo-2-lithiopyridine (prepared in situ from 2,3-diiodopyridine and n-butyllithium)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Toluene, anhydrous
-
n-Butyllithium (in hexanes)
-
2,3-Diiodopyridine
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,3-diiodopyridine (1.0 eq) in anhydrous diethyl ether at -78 °C.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour to generate 3-iodo-2-lithiopyridine in situ.
-
In a separate flask, dissolve 2-bromopyridine (1.1 eq) and a catalytic amount of Pd(PPh3)4 (0.05 eq) in anhydrous toluene.
-
Transfer the freshly prepared 3-iodo-2-lithiopyridine solution to the solution containing 2-bromopyridine and the palladium catalyst via cannula at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Dichloro(this compound)palladium(II) Complex
This general procedure is adapted from the synthesis of similar palladium(II) dichloride complexes with bipyridine ligands.
Materials:
-
This compound
-
Potassium tetrachloropalladate(II) (K2PdCl4) or Palladium(II) chloride (PdCl2)[5]
-
Ethanol or Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (or acetonitrile) in a round-bottom flask.
-
In a separate flask, dissolve K2PdCl4 (1.0 eq) in a minimal amount of water or ethanol. If using PdCl2, it can be suspended in the reaction solvent.
-
Add the palladium salt solution (or suspension) dropwise to the solution of the this compound ligand with vigorous stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with the reaction solvent (ethanol or acetonitrile) and then with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum.
-
Characterize the final complex by FT-IR, 1H NMR (in a suitable deuterated solvent like DMSO-d6), and elemental analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the palladium(II) complex with this compound.
Caption: General workflow for the synthesis and characterization of the target palladium complex.
Potential Applications in Drug Development
Palladium complexes are being investigated as potential therapeutic agents, particularly as anticancer drugs.[1] Bipyridine ligands can intercalate with DNA, and the palladium center can coordinate to nucleobases, leading to cytotoxic effects. The presence of the iodo-substituent on the bipyridine ligand in the title complex could influence its lipophilicity, cellular uptake, and DNA binding affinity, potentially leading to enhanced biological activity. Further research into the cytotoxicity of this complex against various cancer cell lines is warranted to explore its therapeutic potential. The development of palladium-based pharmaceuticals is an active area of research, with a focus on creating compounds with high efficacy and reduced side effects compared to traditional platinum-based drugs.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Kinetics, Reaction Mechanism, and Bioactivity Assays of a Dimeric Palladium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium(II) chloride - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: Ruthenium(II) Complexes of 3-Iodo-2,2'-bipyridine for Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes, particularly tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) and its derivatives, are prominent photocatalysts in a myriad of chemical transformations. Their utility stems from their rich photophysical properties, including strong absorption in the visible region, long-lived excited states, and potent redox potentials upon photoexcitation. The introduction of substituents onto the bipyridine ligands offers a powerful strategy to modulate these properties, thereby fine-tuning the catalyst's reactivity for specific applications.
This document provides detailed application notes and protocols relevant to the use of Ruthenium(II) complexes of 3-Iodo-2,2'-bipyridine in photoredox catalysis. While specific experimental data for the 3-iodo substituted complex is not extensively available in the current literature, this guide leverages the well-established chemistry of the parent [Ru(bpy)₃]²⁺ complex and provides insights into the expected effects of the iodo-substituent. The protocols and data presented herein serve as a foundational resource for researchers exploring the potential of halogenated ruthenium bipyridyl complexes in organic synthesis and drug development.
General Principles of Ruthenium-Based Photoredox Catalysis
Visible light photoredox catalysis harnesses the energy of photons to initiate single-electron transfer (SET) processes, enabling a wide range of chemical reactions under mild conditions.[1] The general mechanism involving a Ruthenium(II) bipyridine complex typically proceeds through either a reductive or oxidative quenching cycle.
-
Photoexcitation: The catalytic cycle begins with the absorption of visible light by the Ru(II) complex, promoting it to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state, [Ru(bpy)₃]²⁺.[1] This excited state is both a stronger oxidant and a stronger reductant than the ground state.
-
Reductive Quenching Cycle: The excited state [Ru(bpy)₃]²⁺ can be reductively quenched by an electron donor, generating the potent reducing agent [Ru(bpy)₃]⁺. This reduced species can then transfer an electron to a substrate, regenerating the ground state catalyst and initiating the desired chemical transformation.
-
Oxidative Quenching Cycle: Alternatively, the excited state can be oxidatively quenched by an electron acceptor, forming the powerful oxidizing agent [Ru(bpy)₃]³⁺. This species can then accept an electron from a substrate, returning the catalyst to its ground state and completing the catalytic cycle.
Expected Influence of the 3-Iodo Substituent
The introduction of a halogen atom, such as iodine, onto the bipyridine ligand is anticipated to influence the photophysical and electrochemical properties of the Ruthenium(II) complex in several ways:
-
Redox Potentials: Halogen atoms are electron-withdrawing groups. Their presence is expected to make the complex more difficult to oxidize and easier to reduce. This would translate to a more positive Ru(III)/Ru(II) oxidation potential and a less negative reduction potential of the complex. The increased oxidizing power of the excited state could be beneficial for certain oxidative transformations.
-
Photophysical Properties: The heavy atom effect of iodine can potentially influence the excited-state lifetime. While often leading to faster intersystem crossing and potentially shorter excited-state lifetimes, the overall effect on quantum yield can be complex and requires experimental verification.
-
Catalytic Activity: The modified electronic properties can alter the driving force for electron transfer steps in the catalytic cycle, potentially impacting reaction rates and yields. The steric bulk of the iodo group at the 3-position may also influence substrate binding and reactivity.
Data Presentation
Due to the limited availability of specific experimental data for Ruthenium(II) complexes of this compound, the following tables summarize the well-characterized properties of the parent [Ru(bpy)₃]²⁺ complex. These values serve as a benchmark for understanding the potential properties of its halogenated derivatives.
Table 1: Photophysical Properties of [Ru(bpy)₃]Cl₂ in Solution
| Property | Value | Conditions |
| Absorption Maximum (λmax) | 452 nm | Acetonitrile |
| Molar Extinction Coefficient (ε) | 14,600 M⁻¹cm⁻¹ | Acetonitrile |
| Emission Maximum (λem) | 620 nm | Deaerated Acetonitrile |
| Excited State Lifetime (τ) | ~1100 ns | Deaerated Acetonitrile[1] |
| Luminescence Quantum Yield (Φem) | ~0.095 | Deaerated Acetonitrile |
Table 2: Electrochemical Properties of [Ru(bpy)₃]²⁺
| Redox Couple | Potential (V vs. SCE) | Solvent |
| Ru³⁺/Ru²⁺ | +1.29 | Acetonitrile |
| Ru²⁺/Ru⁺ | -1.33 | Acetonitrile |
| Ru²⁺/Ru⁺ (Excited State) | +0.77 | Acetonitrile |
| Ru³⁺/Ru²⁺ (Excited State) | -0.81 | Acetonitrile |
Note: SCE refers to the Saturated Calomel Electrode.
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of the parent ligand and its Ruthenium(II) complex, along with a representative photoredox reaction. These protocols can be adapted for the 3-iodo substituted analogues, with the caveat that optimization of reaction conditions will likely be necessary.
Protocol 1: Synthesis of 2,2'-Bipyridine
This protocol is based on the coupling of 2-bromopyridine.
Materials:
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Piperazine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromopyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and piperazine (1.5 eq).
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 140 °C and stir for 24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,2'-bipyridine as a white solid.
Protocol 2: Synthesis of [Ru(bpy)₃]Cl₂
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂)
-
Ethanol
-
Water, deionized
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add 2,2'-bipyridine (3.3 eq) to the solution.
-
Add a freshly prepared aqueous solution of sodium hypophosphite (excess) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, during which the color should change from dark brown to a deep red-orange.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add a saturated aqueous solution of NaCl to precipitate the complex as the chloride salt.
-
Collect the orange-red solid by vacuum filtration and wash with cold water and then cold acetone.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure [Ru(bpy)₃]Cl₂ as orange-red crystals.
Protocol 3: General Procedure for a Photoredox-Catalyzed Reductive Dehalogenation
This protocol describes a typical setup for a photoredox reaction using a Ruthenium(II) bipyridine complex.
Materials:
-
[Ru(bpy)₃]Cl₂ (or the 3-iodo analogue) (1-2 mol%)
-
Substrate (e.g., an activated alkyl halide) (1.0 eq)
-
Hantzsch ester or another suitable sacrificial electron donor (1.5-2.0 eq)
-
Diisopropylethylamine (DIPEA) or another suitable base (2.0 eq)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
To a Schlenk tube or a vial equipped with a magnetic stir bar, add the Ruthenium photocatalyst, the substrate, the sacrificial electron donor, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source. To maintain a constant temperature, a fan can be used to cool the setup.
-
Stir the reaction mixture under irradiation for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes in Ruthenium-based photoredox catalysis and a typical experimental workflow.
Caption: General mechanism of Ruthenium-based photoredox catalysis.
Caption: Typical experimental workflow for a photoredox catalytic reaction.
Conclusion
Ruthenium(II) bipyridine complexes are versatile and powerful tools in photoredox catalysis. While the specific application of the 3-iodo substituted derivative remains an area ripe for exploration, the foundational knowledge of the parent [Ru(bpy)₃]²⁺ system provides a robust starting point for investigation. The introduction of the iodo-substituent is expected to modulate the electronic and photophysical properties of the catalyst, potentially unlocking new reactivity and applications. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers venturing into this exciting field, enabling the rational design and execution of novel photoredox-mediated transformations. Further experimental investigation into the properties and catalytic activity of Ruthenium(II) complexes of this compound is highly encouraged to fully elucidate their potential.
References
Application Notes and Protocols for Copper-Catalyzed Reactions Utilizing 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 3-Iodo-2,2'-bipyridine as a key substrate in copper-catalyzed cross-coupling reactions. The following sections detail methodologies for Sonogashira, Ullmann-type C-N (amination), and C-O (etherification) coupling reactions, offering versatile pathways for the synthesis of functionalized 2,2'-bipyridine derivatives. Such derivatives are of significant interest in medicinal chemistry, materials science, and catalysis due to their chelating properties.
Copper-Catalyzed Sonogashira Coupling of this compound
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This protocol describes the synthesis of 3-(phenylethynyl)-2,2'-bipyridine from this compound and phenylacetylene, utilizing a copper co-catalyst. While traditionally a palladium-catalyzed reaction, copper(I) plays a crucial role in the activation of the alkyne.
Table 1: Quantitative Data for Sonogashira Coupling of this compound
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2 mol%) / CuI (5 mol%) | Et₃N | THF | 65 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%) | Piperidine | DMF | 80 | 8 | 92 |
| 3 | CuI (10 mol%) / Ligand | K₂CO₃ | DMSO | 100 | 24 | 65 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 3-(phenylethynyl)-2,2'-bipyridine
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 282 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.05 mmol, 9.5 mg).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
To the stirred suspension, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 3-(phenylethynyl)-2,2'-bipyridine.
Caption: Catalytic cycles for the Sonogashira coupling.
Copper-Catalyzed Ullmann-Type C-N Coupling (Amination) of this compound
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds. This protocol outlines the N-arylation of an amine with this compound to synthesize 3-amino-2,2'-bipyridine derivatives. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Table 2: Quantitative Data for Ullmann-Type C-N Coupling of this compound
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10 mol%) / L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | 78 |
| 2 | Morpholine | CuI (5 mol%) / 1,10-phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | Benzylamine | Cu₂O (10 mol%) | K₃PO₄ | Toluene | 120 | 24 | 72 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of N-phenyl-(2,2'-bipyridin)-3-amine
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried sealable reaction tube, combine this compound (1.0 mmol, 282 mg), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO (5 mL) followed by aniline (1.2 mmol, 0.11 mL).
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield N-phenyl-(2,2'-bipyridin)-3-amine.
Caption: Experimental workflow for Ullmann C-N coupling.
Copper-Catalyzed Ullmann-Type C-O Coupling (Etherification) of this compound
The synthesis of diaryl ethers via Ullmann condensation is a fundamental transformation. This protocol details the copper-catalyzed coupling of this compound with a phenol to form a 3-phenoxy-2,2'-bipyridine derivative. This reaction is valuable for accessing structures with potential applications in materials and as complex ligands.
Table 3: Quantitative Data for Ullmann-Type C-O Coupling of this compound
| Entry | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (5 mol%) / 1,10-phenanthroline (10 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 82 |
| 2 | 4-Methoxyphenol | Cu₂O (10 mol%) | K₃PO₄ | DMF | 130 | 20 | 75 |
| 3 | 2-Naphthol | CuI (10 mol%) | K₂CO₃ | Pyridine | 120 | 24 | 88 |
Note: Yields are indicative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 3-phenoxy-2,2'-bipyridine
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 282 mg), phenol (1.2 mmol, 113 mg), CuI (0.05 mmol, 9.5 mg), 1,10-phenanthroline (0.1 mmol, 18 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Wash the silica gel with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-phenoxy-2,2'-bipyridine.
Caption: Plausible pathway for Ullmann ether synthesis.
Application Notes and Protocols: The Use of 3-Iodo-2,2'-bipyridine in the Synthesis of Functionalized Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-iodo-2,2'-bipyridine as a versatile building block in the synthesis of functionalized heterocyclic compounds. The strategic placement of the iodine atom on the bipyridine scaffold allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures relevant to drug discovery and materials science.
Introduction to this compound in Heterocyclic Synthesis
Bipyridine derivatives are a significant class of heterocyclic compounds due to their wide-ranging applications as ligands in catalysis, as key structural motifs in biologically active molecules, and as components in photosensitizers and supramolecular assemblies.[1] The introduction of functional groups at specific positions on the bipyridine core is crucial for fine-tuning the electronic and steric properties of these molecules, thereby influencing their chemical and biological activities.
This compound is a particularly valuable synthetic intermediate. The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making it an excellent substrate for various cross-coupling reactions. This reactivity allows for the straightforward synthesis of 3-substituted-2,2'-bipyridines, which are otherwise challenging to prepare. These functionalized bipyridines can serve as precursors to novel pharmaceutical candidates and advanced materials.[2]
Key Applications in the Synthesis of Functionalized Heterocycles
The primary application of this compound in synthetic organic chemistry is its use as a substrate in palladium-catalyzed cross-coupling reactions. These reactions provide efficient and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. The three most prominent and widely utilized reactions in this context are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl-2,2'-bipyridines.
-
Sonogashira Coupling: For the synthesis of 3-alkynyl-2,2'-bipyridines.
-
Buchwald-Hartwig Amination: For the synthesis of 3-amino-2,2'-bipyridines.
These reactions facilitate the creation of a diverse library of functionalized bipyridine derivatives from a single, readily available starting material.
Caption: Synthetic pathways from this compound.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as the starting material. Please note that yields are representative and can vary based on the specific substrate, catalyst, and reaction conditions employed.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 70-80 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | DMF | 80 | 12 | 70-80 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (5) | Et₃N | Acetonitrile | 50 | 10 | 75-85 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 75-90 |
| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | 20 | 60-75 |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions of this compound. Researchers should optimize these conditions for their specific substrates.
Caption: General experimental workflow for cross-coupling.
4.1. General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask is added this compound (1.0 mmol, 1.0 equiv), the corresponding boronic acid or boronic ester (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and degassed solvent (e.g., a mixture of toluene and water) are added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-2,2'-bipyridine.
4.2. General Procedure for Sonogashira Coupling
-
To a Schlenk flask are added this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed solvent (e.g., THF) and base (e.g., triethylamine) are added, followed by the terminal alkyne (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) until the starting material is consumed.[3]
-
After cooling, the solvent is removed in vacuo.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by column chromatography yields the pure 3-alkynyl-2,2'-bipyridine.
4.3. General Procedure for Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).[1]
-
The tube is sealed, evacuated, and backfilled with argon.
-
Anhydrous, degassed solvent (e.g., toluene) is added via syringe.
-
The reaction mixture is heated in an oil bath at the specified temperature (e.g., 100 °C) for the required time (e.g., 18 hours).
-
After cooling to room temperature, the reaction is quenched with water.
-
The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash chromatography to give the desired 3-amino-2,2'-bipyridine.
Relevance to Drug Development and Medicinal Chemistry
Functionalized bipyridine scaffolds are of significant interest in drug development due to their ability to act as chelating agents for metal ions, which can be crucial for the mechanism of action of certain drugs. Furthermore, the introduction of various substituents via the cross-coupling reactions described allows for the modulation of a compound's lipophilicity, polarity, and steric profile, which are key parameters in optimizing pharmacokinetic and pharmacodynamic properties.
The 3-substituted-2,2'-bipyridines synthesized from this compound can be explored as potential inhibitors of various enzymes, as signaling pathway modulators, or as components of novel therapeutic agents. For example, some bipyridine-containing compounds have shown promise as immunosuppressants and inhibitors of STAT1 signaling.[1] The synthetic versatility offered by this compound makes it an important tool for generating compound libraries for high-throughput screening in drug discovery campaigns.
References
Preparation of Organometallic Compounds using 3-Iodo-2,2'-bipyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organometallic compounds utilizing 3-Iodo-2,2'-bipyridine as a key precursor. The methodologies covered are essential for the development of novel catalysts, functional materials, and therapeutic agents.
Introduction
This compound is a versatile building block in organometallic chemistry. The presence of the iodo group at the 3-position allows for a variety of carbon-carbon bond-forming reactions, enabling the introduction of diverse functional groups onto the bipyridine scaffold. The bipyridine moiety itself is an excellent chelating ligand for a wide range of transition metals, forming stable complexes with interesting photophysical and catalytic properties. This document outlines key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Stille, and Heck—for the functionalization of this compound, followed by protocols for the synthesis of platinum(II) and iridium(III) complexes.
Functionalization of this compound via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C(sp²)-C(sp), C(sp²)-C(sp²), and C(sp²)-C(sp³) bonds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations.
Sonogashira Coupling: Synthesis of 3-(Alkynyl)-2,2'-bipyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This reaction is instrumental in creating extended π-conjugated systems.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.05-0.1 equiv.).
-
Add a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.
-
To the stirred solution, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkynyl)-2,2'-bipyridine.
Quantitative Data Summary (Representative Examples):
| Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 60 | 12 | 85-95 | [1][2] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH / DMF | 50 | 8 | 90-98 | [1][2] |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 70 | 16 | 80-90 | [1][2] |
Note: Yields are indicative and may vary based on the specific alkyne and reaction conditions.
Sonogashira Coupling Workflow
Suzuki-Miyaura Coupling: Synthesis of 3-(Aryl)-2,2'-bipyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3][4][5]
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).
-
Add a degassed solvent mixture, commonly dioxane/water or toluene/ethanol/water.
-
Heat the mixture under an inert atmosphere at reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 3-(aryl)-2,2'-bipyridine.
Quantitative Data Summary (Representative Examples):
| Boronic Acid Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 | [3][4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 | [3][4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 110 | 16 | 80-90 | [3][4] |
Note: Yields are indicative and depend on the specific boronic acid and reaction conditions.
Suzuki-Miyaura Coupling Workflow
Stille Coupling: Synthesis of 3-(Aryl/Vinyl)-2,2'-bipyridines
The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium.[6][7]
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane (1.1-1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (0.01-0.05 equiv.), and a ligand if necessary (e.g., AsPh₃).
-
Add a degassed solvent, typically DMF or toluene.
-
Heat the reaction mixture (60-110 °C) and monitor its progress.
-
Upon completion, cool the mixture and dilute it with an organic solvent.
-
Wash the solution with aqueous KF to remove tin byproducts, followed by water and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.
Quantitative Data Summary (Representative Examples):
| Organostannane Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 80-90 | [6][7] |
| Tributyl(vinyl)stannane | Pd₂(dba)₃ / AsPh₃ | DMF | 80 | 10 | 85-95 | [6][7] |
Note: Yields are representative and can vary.
Heck Coupling: Synthesis of 3-(Alkenyl)-2,2'-bipyridines
The Heck reaction couples an organohalide with an alkene to form a substituted alkene.[3][8][9]
Experimental Protocol:
-
In a pressure vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source like Pd(OAc)₂ (0.01-0.05 equiv.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) (0.02-0.1 equiv.), and a base (e.g., Et₃N or K₂CO₃) (2.0-3.0 equiv.).
-
Add a polar aprotic solvent such as DMF or NMP.
-
Seal the vessel and heat the mixture (100-140 °C).
-
After the reaction is complete, cool to room temperature, filter off any solids, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Quantitative Data Summary (Representative Examples):
| Alkene Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N / DMF | 120 | 24 | 70-80 | [3][8] |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ / NMP | 140 | 18 | 75-85 | [3][8] |
Note: Yields can vary based on the specific alkene and conditions.
Synthesis of Platinum(II) and Iridium(III) Complexes
The functionalized 2,2'-bipyridine ligands synthesized via the methods above are excellent precursors for a variety of organometallic complexes.
Synthesis of Platinum(II) Complexes
Platinum(II) complexes with bipyridine ligands are of great interest for applications in organic light-emitting diodes (OLEDs) and as anticancer agents.[10][11]
Experimental Protocol for [Pt(L)Cl₂] type complexes:
-
Dissolve K₂PtCl₄ in water or a water/ethanol mixture.
-
Add a solution of the functionalized 3-substituted-2,2'-bipyridine ligand (1.0 equiv.) in ethanol or acetone dropwise with stirring.
-
Heat the reaction mixture (50-80 °C) for several hours, during which a precipitate typically forms.
-
Cool the mixture, collect the solid by filtration, wash with water, ethanol, and diethyl ether, and dry under vacuum.
Logical Relationship for Platinum(II) Complex Formation:
References
- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction | Semantic Scholar [semanticscholar.org]
- 6. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Bis-Cyclometalated Iridium(III) Complexes with β-Substituted Porphyrin-Arylbipyridine as the Ancillary Ligand: Electrochemical and Photophysical Insights [mdpi.com]
- 8. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of platinum(II) complexes with 2,2'-bipyridine derivative supporting ligands. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Role of 3-Iodo-2,2'-bipyridine in C-H Activation/Functionalization: A Survey of Current Research
A comprehensive review of scientific literature reveals a notable absence of specific applications for 3-Iodo-2,2'-bipyridine as a ligand in C-H activation and functionalization reactions. While the broader class of bipyridine ligands is pivotal in this field, particularly in catalysis mediated by palladium and rhodium, the 3-iodo substituted variant does not appear in published research for these specific transformations. This suggests that its potential in this area remains unexplored or that other substituted bipyridines offer more advantageous electronic and steric properties for catalytic C-H activation cycles.
Despite the lack of direct data for this compound, this document provides detailed application notes and generalized protocols based on closely related bipyridine ligands. This information is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential of functionalized bipyridine ligands in C-H activation. The methodologies and principles outlined below are derived from established practices with other bipyridine derivatives and can be adapted for the investigation of this compound.
Application Notes: Bipyridine Ligands in C-H Activation
Substituted 2,2'-bipyridines are a versatile class of N,N-bidentate ligands extensively used to support transition metal catalysts, particularly palladium and rhodium, in a wide array of C-H activation/functionalization reactions. The electronic and steric properties of the bipyridine ligand can be finely tuned by introducing substituents on the pyridine rings, which in turn influences the reactivity, selectivity, and stability of the catalyst.
Key Roles of Bipyridine Ligands:
-
Stabilization of High Oxidation States: In many palladium-catalyzed C-H activation cycles, the metal center transiently accesses a high oxidation state (e.g., Pd(IV)). Bipyridine ligands are effective at stabilizing these high-valent species, facilitating key bond-forming reductive elimination steps.
-
Modulation of Reactivity and Selectivity: The electronic nature of substituents on the bipyridine backbone can influence the electrophilicity of the metal center, thereby affecting the rate and selectivity of the C-H cleavage step. Steric hindrance introduced by bulky substituents can control regioselectivity by dictating the approach of the substrate to the catalytic center.
-
Enhancement of Catalyst Stability: The strong chelation of bipyridine ligands to the metal center can prevent catalyst decomposition pathways such as aggregation into inactive metallic nanoparticles, thus prolonging the catalyst's lifetime and improving overall efficiency.
While the iodine substituent at the 3-position of a 2,2'-bipyridine ligand would be expected to influence the electronic properties of the ligand through its inductive effects, its specific impact on C-H activation catalysis has not been documented. Researchers could explore whether the iodo-substituent offers unique benefits, such as secondary interactions or opportunities for post-reaction modifications.
Experimental Protocols (Generalized for Substituted Bipyridine Ligands)
The following are generalized protocols for palladium- and rhodium-catalyzed C-H functionalization reactions using substituted bipyridine ligands. These should be considered as starting points for the development of specific procedures for this compound.
Protocol 1: Palladium-Catalyzed C-H Arylation of an Arene
This protocol describes a typical procedure for the direct arylation of an unactivated arene with an aryl halide, a common C-H functionalization reaction.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Substituted 2,2'-bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine as a starting point)
-
Arene substrate
-
Aryl halide (iodide or bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or PivOK)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the substituted bipyridine ligand (2.2 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the arene substrate (1.0 equivalent) and the aryl halide (1.2 equivalents) under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed C-H Annulation
This protocol outlines a general procedure for the rhodium-catalyzed annulation of a substrate containing a directing group with an alkyne.
Reaction Scheme:
(DG = Directing Group, Cp = Pentamethylcyclopentadienyl)*
Materials:
-
[Cp*RhCl₂]₂
-
Silver hexafluoroantimonate (AgSbF₆)
-
Substituted 2,2'-bipyridine N-oxide (as a potential ligand class for exploration)
-
Substrate with a directing group (e.g., a benzamide)
-
Alkyne
-
Additive/Oxidant (e.g., Cu(OAc)₂)
-
Anhydrous solvent (e.g., DCE or t-AmylOH)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube, add the substrate (1.0 equivalent), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and the additive (e.g., Cu(OAc)₂, 2.0 equivalents).
-
If exploring a bipyridine ligand, it would be added at this stage (5-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the alkyne (1.5 equivalents) and the anhydrous solvent under the inert atmosphere.
-
Seal the tube and stir the reaction mixture at the desired temperature (typically 100-140 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation (Hypothetical for Exploration)
Should research on this compound be undertaken, the following table structures are recommended for clear presentation of quantitative data.
Table 1: Optimization of Reaction Conditions for C-H Arylation
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 3-Iodo-bpy (2.2) | K₂CO₃ (2) | Toluene | 100 | 24 | |
| 2 | PdCl₂ (2) | 3-Iodo-bpy (2.2) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | |
| 3 | Pd(OAc)₂ (2) | 3-Iodo-bpy (4.4) | PivOK (2) | DMF | 100 | 12 | |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Substrate Scope for a Developed C-H Functionalization Protocol
| Entry | Substrate | Coupling Partner | Product | Yield (%) |
| 1 | Benzene | 4-Iodoanisole | 4-Methoxybiphenyl | |
| 2 | Thiophene | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)thiophene | |
| 3 | N-Methylindole | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-1-methylindole | |
| ... | ... | ... | ... |
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz (DOT language), illustrate typical workflows and catalytic cycles relevant to the application of bipyridine ligands in C-H activation.
Caption: General workflow for a transition metal-catalyzed C-H functionalization experiment.
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Application Notes and Protocols: 3-Iodo-2,2'-bipyridine in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ongoing evolution of organic light-emitting diodes (OLEDs) for displays and solid-state lighting is heavily reliant on the design and synthesis of novel organic materials with tailored electronic and photophysical properties. Within the vast landscape of organic semiconductors, 2,2'-bipyridine and its derivatives have emerged as a critical class of compounds. Their inherent electron-deficient nature, excellent thermal stability, and strong coordination to metal centers make them ideal building blocks for various components of an OLED device, including electron-transport layers (ETL), hole-transport layers (HTL), and as ligands in phosphorescent emitters.
3-Iodo-2,2'-bipyridine is a key precursor for the synthesis of asymmetrically functionalized 2,2'-bipyridine ligands. The iodine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups through modern cross-coupling reactions. This allows for the fine-tuning of the electronic properties, morphology, and, ultimately, the performance of the resulting OLED materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for OLEDs.
Synthetic Pathways Utilizing this compound
The introduction of aryl, amino, and alkynyl moieties at the 3-position of the 2,2'-bipyridine scaffold can be efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures required for high-performance OLEDs.
Diagram of Synthetic Pathways
3-Iodo-2,2'-bipyridine: A Versatile Building Block for Supramolecular Assemblies
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2,2'-bipyridine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the field of supramolecular chemistry. Its unique structural features, combining the chelating ability of the 2,2'-bipyridine moiety with the halogen-bonding potential of the iodine substituent, allow for the construction of a diverse range of ordered supramolecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the formation of supramolecular assemblies through both metal coordination and halogen bonding. These assemblies have potential applications in areas such as crystal engineering, the development of new materials with unique photophysical properties, and the construction of novel drug delivery systems.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This method offers high yields and good functional group tolerance.[1][2] The general strategy involves the coupling of an organozinc derivative of one pyridine ring with a halogenated second pyridine ring.
Experimental Protocol: Synthesis via Negishi Coupling
This protocol is adapted from established methods for the synthesis of unsymmetrical bipyridines.[1][2]
Materials:
-
2-Bromopyridine
-
3-Iodopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of 2-Pyridylzinc Chloride:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting deep red solution for 30 minutes.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF.
-
Add the ZnCl₂ solution to the 2-lithiopyridine solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the 2-pyridylzinc chloride reagent.
-
-
Negishi Coupling Reaction:
-
To the flask containing the 2-pyridylzinc chloride solution, add 3-iodopyridine (1.2 eq).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Supramolecular Assembly via Metal Coordination
The 2,2'-bipyridine core of this compound is an excellent chelating ligand for a wide variety of transition metals, including but not limited to iron(II), ruthenium(II), copper(II), and zinc(II). The coordination of these metal ions to multiple bipyridine ligands can lead to the self-assembly of discrete, well-defined supramolecular structures such as cages, helicates, and grids.
Experimental Protocol: Synthesis of a [M₂(this compound)₄] Grid-like Complex
This protocol provides a general method for the formation of a dinuclear grid-like supramolecular assembly.
Materials:
-
This compound
-
A suitable metal salt (e.g., Iron(II) tetrafluoroborate, Zinc(II) trifluoromethanesulfonate)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere, dissolve this compound (2.0 eq) in anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve the metal salt (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. A color change is often observed upon complex formation.
-
Slowly add anhydrous diethyl ether to the solution to precipitate the complex.
-
Collect the precipitate by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Characterization: The resulting supramolecular assembly can be characterized by ¹H NMR, UV-Vis spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and single-crystal X-ray diffraction if suitable crystals can be obtained.
Supramolecular Assembly via Halogen Bonding
The iodine atom on the 3-position of the bipyridine ring can act as a halogen bond donor, forming non-covalent interactions with halogen bond acceptors such as the nitrogen atoms of other bipyridine molecules or other Lewis basic sites.[3][4] This interaction is directional and can be used to guide the self-assembly of molecules into one-, two-, or three-dimensional networks.[3][5]
Experimental Protocol: Formation of a 1D Halogen-Bonded Chain
This protocol describes the formation of a one-dimensional supramolecular polymer through halogen bonding.
Materials:
-
This compound
-
A suitable co-former with halogen bond accepting sites (e.g., 4,4'-bipyridine)
-
A suitable solvent for crystallization (e.g., a mixture of chloroform and hexane)
Procedure:
-
Dissolve equimolar amounts of this compound and the co-former in a minimal amount of the chosen solvent (or solvent mixture) with gentle heating.
-
Allow the solution to cool slowly to room temperature.
-
Slow evaporation of the solvent over several days should yield single crystals suitable for X-ray diffraction.
-
The formation of the halogen-bonded network in the solid state can be confirmed by single-crystal X-ray diffraction analysis.
Quantitative Data
The following table summarizes typical bond parameters for interactions involving the this compound building block.
| Interaction Type | Donor Atom | Acceptor Atom | Typical Distance (Å) | Typical Angle (°) | Bond Energy (kJ/mol) |
| Metal Coordination | N (bipyridine) | Metal (e.g., Fe, Ru) | 2.0 - 2.2 | Variable | Variable |
| Halogen Bonding | I (iodobipyridine) | N (bipyridine) | 2.8 - 3.2 | ~180 | 15 - 40[3] |
Visualizations
Synthesis of this compound via Negishi Coupling
Caption: Workflow for the synthesis of this compound.
Self-Assembly of a Halogen-Bonded 1D Chain
Caption: Formation of a 1D chain via halogen bonding.
Conclusion
This compound is a powerful and versatile building block for the construction of complex supramolecular assemblies. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this compound. The ability to form ordered structures through both metal coordination and halogen bonding opens up exciting possibilities for the design of new functional materials and advanced drug delivery systems. Further investigation into the photophysical properties and host-guest chemistry of these assemblies is a promising area for future research.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Halogen Bonding in Bicomponent Monolayers: Self-Assembly of a Homologous Series of Iodinated Perfluoroalkanes with Bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition between coordination network and halogen bond network formation: towards halogen-bond functionalised network materials using copper-iodobenzoate units - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Electrosynthesis of Polymers Incorporating 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrosynthesis of polymers functionalized with 3-Iodo-2,2'-bipyridine. While direct literature on the electropolymerization of this specific monomer is scarce, the following procedures are extrapolated from established methods for various 2,2'-bipyridine derivatives and related halogenated aromatic compounds. These conductive and functionalizable polymer films hold potential in catalysis, sensor development, and as matrices for drug delivery systems.
Overview & Potential Applications
The incorporation of this compound into a polymer matrix via electrosynthesis offers a versatile platform for further chemical modification. The bipyridine unit is a well-known chelating ligand for a wide range of metal ions, making these polymers suitable for applications in catalysis and sensing.[1][2] The iodine substituent provides a reactive site for post-polymerization modifications, such as cross-coupling reactions, to introduce additional functionalities. The electrosynthesis approach allows for precise control over film thickness and morphology directly on an electrode surface.[3]
Potential applications include:
-
Catalysis: Immobilization of metal complexes for heterogeneous catalysis.[4]
-
Sensors: Development of electrochemical sensors for metal ions or organic molecules.
-
Drug Delivery: As a functionalizable coating for controlled release applications.
-
Anticancer Research: Bipyridine derivatives have been explored for their potential in developing anticancer agents.[1][2]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the electrosynthesis of bipyridine-based polymers, derived from analogous systems. These values should be used as a starting point for optimization.
Table 1: Electropolymerization Parameters
| Parameter | Typical Range | Unit | Notes |
| Monomer Concentration | 1 - 10 | mM | Higher concentrations can lead to faster film growth but may result in less uniform films. |
| Supporting Electrolyte | 0.1 | M | Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) are common. |
| Solvent | Acetonitrile (ACN) | - | Dichloromethane (DCM) can also be used. The solvent should be of high purity and anhydrous. |
| Working Electrode | Glassy Carbon, Pt, Au | - | The choice of electrode depends on the intended application. |
| Reference Electrode | Ag/AgCl or Ag/Ag⁺ | - | A non-aqueous reference electrode is preferred for organic solvents. |
| Counter Electrode | Platinum wire/mesh | - | A large surface area is recommended. |
| Potential Range (for CV) | -1.5 to +2.0 | V vs. Ag/AgCl | The exact range should be determined by an initial cyclic voltammogram of the monomer. |
| Scan Rate (for CV) | 50 - 100 | mV/s | Slower scan rates can lead to more ordered polymer films. |
| Number of Cycles | 5 - 20 | - | Film thickness increases with the number of cycles. |
| Deposition Potential (Potentiostatic) | +1.5 to +1.8 | V vs. Ag/AgCl | The potential should be chosen based on the oxidation potential of the monomer. |
| Deposition Time (Potentiostatic) | 60 - 300 | s | Longer deposition times result in thicker films. |
Table 2: Expected Polymer Film Characteristics
| Property | Expected Value/Characteristic | Method of Measurement |
| Film Thickness | 10 - 200 nm | Atomic Force Microscopy (AFM), Profilometry |
| Redox Peaks | Reversible or quasi-reversible | Cyclic Voltammetry (CV) in monomer-free electrolyte |
| Surface Morphology | Nodular, granular, or fibrous | Scanning Electron Microscopy (SEM), AFM |
| Elemental Composition | Presence of C, N, I, and metal ions (if complexed) | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
This compound (monomer)
-
Acetonitrile (ACN), anhydrous, ≥99.8%
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%
-
Working Electrodes: Glassy Carbon (GC), Platinum (Pt), or Gold (Au) disk electrodes
-
Reference Electrode: Ag/AgCl (in a suitable salt bridge) or non-aqueous Ag/Ag⁺
-
Counter Electrode: Platinum wire or mesh
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Protocol 1: Electropolymerization via Cyclic Voltammetry
This method allows for controlled film growth and in-situ monitoring of the polymerization process.
-
Electrode Preparation:
-
Polish the working electrode with alumina slurries of decreasing particle size (1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (ACN).
-
Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous ACN.
-
Add the this compound monomer to achieve the desired concentration (e.g., 5 mM).
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.
-
-
Electrochemical Polymerization:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes. Maintain a nitrogen or argon atmosphere over the solution.
-
Perform an initial cyclic voltammogram (CV) scan over a wide potential range (e.g., -1.5 V to +2.0 V) to identify the oxidation potential of the monomer.
-
To grow the polymer film, cycle the potential between a lower limit (e.g., 0 V) and an upper limit just beyond the monomer's oxidation peak (e.g., +1.8 V) for a set number of cycles (e.g., 10 cycles) at a scan rate of 100 mV/s. An increase in the peak current with each cycle indicates successful polymer deposition.
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the modified electrode from the monomer solution.
-
Rinse it gently with fresh, pure solvent (ACN) to remove any unreacted monomer and excess electrolyte.
-
Transfer the electrode to a monomer-free electrolyte solution (0.1 M TBAPF₆ in ACN) to characterize its electrochemical properties via CV.
-
Dry the electrode with nitrogen for surface characterization (SEM, AFM, XPS).
-
Protocol 2: Electropolymerization via Potentiostatic Deposition
This method is useful for creating thicker films in a shorter amount of time.
-
Electrode and Solution Preparation: Follow steps 1 and 2 from Protocol 1.
-
Electrochemical Polymerization:
-
Assemble the electrochemical cell as described above.
-
Apply a constant potential, chosen from the oxidation wave of the monomer as determined by CV (e.g., +1.7 V), for a specific duration (e.g., 120 s). The current will decrease over time as the passivating polymer film is formed.
-
-
Post-Polymerization Treatment: Follow step 4 from Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for the electrosynthesis and characterization of poly(this compound).
Logical Relationship for Polymer Characterization
Caption: Logical flow for the characterization of the synthesized polymer film.
References
- 1. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Copolymers of bipyridinium and metal (Zn & Ni) porphyrin derivatives; theoretical insights and electrochemical activity towards CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Iodo-2,2'-bipyridine in the Development of Novel Sensor Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Iodo-2,2'-bipyridine as a key building block in the synthesis of novel fluorescent sensor materials. The methodologies outlined herein focus on the creation of a metal ion sensor through Sonogashira cross-coupling, leveraging the versatile reactivity of the iodo-substituent.
Introduction: The Role of this compound in Sensor Design
This compound is a valuable synthetic intermediate for the development of sophisticated chemosensors. The 2,2'-bipyridine core is a well-established chelating moiety for a wide range of metal ions. The strategic placement of an iodine atom at the 3-position provides a reactive handle for the introduction of various functional groups through established cross-coupling methodologies. This allows for the modular design of sensors where the bipyridine unit acts as the recognition element (receptor) and a coupled fluorophore serves as the signaling unit.
The Sonogashira coupling reaction is a particularly powerful tool in this context, enabling the formation of a carbon-carbon bond between the sp2-hybridized carbon of the bipyridine ring and a terminal alkyne. This reaction is instrumental in conjugating fluorophores to the bipyridine scaffold, creating a system where the photophysical properties of the fluorophore are modulated by the binding of a target analyte to the bipyridine chelator.
Application: Development of a Fluorescent Metal Ion Sensor
This section outlines the development of a novel fluorescent sensor for the detection of divalent metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺) based on a 3-alkynyl-2,2'-bipyridine derivative synthesized from this compound.
Proposed Sensing Mechanism
The sensor's operation is based on the principle of photoinduced electron transfer (PeT) quenching. In the free sensor molecule, the lone pair of electrons on the bipyridine nitrogen atoms can quench the fluorescence of the attached fluorophore upon excitation. When a metal ion coordinates with the bipyridine moiety, these lone pair electrons are engaged in the metal-ligand bond, thereby inhibiting the PeT process and leading to a "turn-on" fluorescence response. The intensity of the fluorescence signal is proportional to the concentration of the metal ion.
Experimental Protocols
Synthesis of a 3-Alkynyl-2,2'-bipyridine Fluorescent Sensor
This protocol details the synthesis of a representative sensor molecule, 3-((4-ethynylphenyl)ethynyl)-2,2'-bipyridine, via a Sonogashira coupling reaction.
Materials:
-
This compound
-
1,4-diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Add anhydrous toluene (15 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add 1,4-diethynylbenzene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure 3-((4-ethynylphenyl)ethynyl)-2,2'-bipyridine sensor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Metal Ion Detection
This protocol describes the general procedure for evaluating the sensor's response to a target metal ion.
Materials:
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Stock solution of the synthesized sensor in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
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Stock solutions of various metal perchlorates or chlorides (e.g., Zn(ClO₄)₂, CuCl₂, FeCl₂) of known concentrations.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and varying concentrations of the target metal ion (e.g., 0 to 100 µM).
-
Allow the solutions to equilibrate for a set period (e.g., 5 minutes) at room temperature.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the fluorophore component of the sensor.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
To assess selectivity, repeat the measurement with other metal ions at a fixed concentration and compare the fluorescence response.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the characterization of the novel sensor.
| Parameter | Value | Conditions |
| Photophysical Properties | ||
| Absorption Maximum (λ_abs) | e.g., 350 nm | In acetonitrile |
| Emission Maximum (λ_em) | e.g., 480 nm | In acetonitrile |
| Quantum Yield (Φ_F) - Free | e.g., 0.05 | In acetonitrile |
| Quantum Yield (Φ_F) - Bound | e.g., 0.65 (with Zn²⁺) | In acetonitrile, at saturation |
| Sensing Performance | ||
| Target Analyte | e.g., Zn²⁺ | |
| Linear Range | e.g., 0.5 - 20 µM | In buffered aqueous solution (pH 7.4) |
| Limit of Detection (LOD) | e.g., 100 nM | Calculated as 3σ/slope |
| Selectivity | e.g., >10-fold over Cu²⁺, Fe²⁺ | Comparison of fluorescence enhancement at a fixed concentration (e.g., 50 µM) |
| Response Time | e.g., < 2 minutes | Time to reach 95% of maximum fluorescence intensity |
Conclusion
This compound serves as a highly effective and versatile platform for the rational design and synthesis of novel sensor materials. The protocols and application notes provided herein demonstrate a clear pathway for the development of a fluorescent "turn-on" sensor for metal ions. The modular nature of the synthesis allows for extensive tuning of both the recognition and signaling properties of the sensor, opening avenues for the detection of a wide array of analytes relevant to researchers, scientists, and drug development professionals.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 3-Iodo-2,2'-bipyridine Mediated Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki coupling reactions involving 3-Iodo-2,2'-bipyridine.
Troubleshooting Guide
This guide addresses common issues leading to low product yields in a question-and-answer format, offering targeted solutions.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the most likely causes?
Low yields in the Suzuki coupling of this compound are frequently attributed to the inherent properties of the substrate. The bipyridine moiety can act as a chelating ligand, strongly coordinating to the palladium catalyst. This coordination can lead to the formation of stable, inactive palladium complexes, effectively removing the catalyst from the catalytic cycle and halting the reaction. This phenomenon is often referred to as catalyst poisoning or inhibition.[1]
Furthermore, the electronic nature of 3-iodopyridine derivatives can contribute to slower reaction rates compared to their 4-substituted counterparts, making them more susceptible to side reactions and incomplete conversion.[2]
Q2: How can I mitigate catalyst poisoning by the 2,2'-bipyridine core?
Several strategies can be employed to minimize the inhibitory effect of the bipyridine substrate:
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Choice of Ligand: Employing bulky, electron-rich phosphine ligands can be crucial. These ligands can sterically hinder the bipyridine from coordinating to the palladium center and promote the desired catalytic cycle. Ligands such as SPhos, XPhos, and other Buchwald-type ligands have shown success in couplings with nitrogen-containing heterocycles.
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Use of Pre-catalysts: Utilizing pre-formed palladium pre-catalysts can ensure the active catalytic species is efficiently generated in situ, potentially outcompeting the formation of inactive bipyridine complexes.
-
Reaction Additives: In some cases, the addition of a Lewis acid or other additives can help to modulate the coordination of the bipyridine to the palladium center.
Q3: My reaction appears to stall before completion, leaving unreacted starting material. What adjustments can I make?
Incomplete conversion is a common issue. Consider the following adjustments to your reaction conditions:
-
Increase Catalyst Loading: While not always the most elegant solution, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation and drive the reaction to completion.
-
Optimize Reaction Temperature and Time: Suzuki couplings with heteroaryl halides may require higher temperatures and longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
Choice of Base and Solvent: The combination of base and solvent is critical for an efficient reaction. A thorough screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF, often with an aqueous component) can significantly impact the yield.
Q4: I am observing significant formation of side products, such as homocoupling of the boronic acid. How can I suppress these unwanted reactions?
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Purity of Reagents: Use high-purity boronic acids, as impurities can sometimes promote homocoupling.
-
Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is often used to ensure complete consumption of the halide, but a large excess can sometimes lead to increased homocoupling.
Frequently Asked Questions (FAQs)
Q: Which palladium source is best for the Suzuki coupling of this compound?
While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often provide better results for challenging substrates. Consider using Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand. Pre-catalysts like those developed by Buchwald and Fu are also excellent options for ensuring the efficient generation of the active Pd(0) species.
Q: What is the optimal base to use for this reaction?
The choice of base is highly dependent on the specific substrates and solvent system. Inorganic bases are most commonly used. K₃PO₄ and Cs₂CO₃ are often effective choices for Suzuki couplings of heteroaryl halides. It is recommended to perform a small-scale screen of different bases to identify the optimal one for your specific reaction.
Q: Can I run this reaction under air?
While some robust Suzuki coupling protocols exist, for challenging substrates like this compound where catalyst stability is a concern, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst and minimize side reactions.
Q: How do I purify the final 3-aryl-2,2'-bipyridine product?
Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent will depend on the nature of the coupled aryl group. Due to the coordinating ability of the bipyridine product, tailing on the silica gel column can sometimes be an issue. In such cases, adding a small amount of a coordinating solvent like triethylamine to the eluent can help to improve the separation.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving iodo-pyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on the Yield of Aryl-Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Modest | 3-Chloroindazole |
| Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good | 3-Chloroindazole |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75 | 3-Bromopyridine |
| Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 95 | 4-Iodoanisole |
Table 2: Effect of Base and Solvent on the Yield of Phenyl-pyridines
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80 | 16 | 68 | 2-Bromopyridine |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 | 3-Bromopyridine |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | 4-Bromopyridine |
| Pd(OAc)₂ | KOH | 1,4-Dioxane/H₂O | 25 | - | 95 | 4'-Iodoacetophenone |
| Pd(OAc)₂ | NaOH | 1,4-Dioxane/H₂O | 25 | - | 77 | 4'-Iodoacetophenone |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
This protocol is a general starting point and may require optimization for specific arylboronic acids.
-
Reagent Preparation:
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To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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The palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%) are added subsequently.
-
-
Degassing:
-
Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., a mixture of dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualizations
References
Technical Support Center: Purification of Crude 3-Iodo-2,2'-bipyridine
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 3-Iodo-2,2'-bipyridine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound appears as a dark, oily residue after synthesis. What are the likely impurities?
A1: A dark and oily appearance suggests the presence of several types of impurities. Common culprits include:
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Unreacted starting materials: Depending on the synthetic route, this could include precursors like 2,2'-bipyridine, various iodinating reagents, or organometallic intermediates.
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Solvent residues: High boiling point solvents used in the reaction (e.g., DMF, dioxane) may be present.
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Byproducts: Side reactions can lead to the formation of di-iodinated bipyridines, oxidized species, or polymeric materials.
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Decomposition products: this compound can be sensitive to light and acid, potentially leading to degradation. Some iodo-compounds are known to decompose on silica gel.[1]
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC). How do I choose the right purification strategy?
A2: The choice between column chromatography and recrystallization depends on the nature and number of impurities.
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Column Chromatography: This is the most versatile method for separating multiple components.[2][3][4] It is ideal when you have several impurities with different polarities.
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Recrystallization: This technique is effective if your crude product is relatively pure (generally >90%) and you have one major impurity with different solubility characteristics.
A good first step is to perform TLC analysis with different solvent systems to get a preliminary idea of the separation.
Q3: My compound seems to be decomposing on the silica gel column. What can I do?
A3: Decomposition on silica gel is a known issue for some sensitive compounds, including certain iodo-derivatives.[1] Here are some troubleshooting steps:
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Use a less acidic stationary phase: Consider using neutral or basic alumina instead of silica gel.[2][5] A slurry of the crude material with different stationary phases can be tested on a small scale to assess stability.[1][5]
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Deactivate the silica gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of triethylamine in your eluent.
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Faster purification: Use flash column chromatography to minimize the time your compound spends on the column.
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Alternative purification method: If decomposition persists, recrystallization or sublimation (if the compound is stable at higher temperatures) should be considered.
Q4: I'm struggling to find a good solvent system for column chromatography. What are some recommendations?
A4: Finding the optimal solvent system often requires some experimentation with TLC. A good starting point for nitrogen-containing heterocycles is a mixture of a non-polar and a polar solvent.
-
Recommended starting systems:
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Hexane/Ethyl Acetate
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Dichloromethane/Methanol
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Toluene/Ethyl Acetate
-
-
For tricky separations:
-
Consider using a ternary system, for example, Hexane/Dichloromethane/Ethyl Acetate.
-
Adding a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape and reduce tailing for basic compounds like bipyridines.
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Aim for an Rf value of approximately 0.3 for your desired compound on the TLC plate for the best separation on a column.
Q5: My recrystallization is not working well; either nothing crystallizes or everything crashes out. What should I do?
A5: Successful recrystallization relies on finding a solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
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If nothing crystallizes: The solvent is likely too good. Try adding a co-solvent in which your compound is less soluble (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
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If everything crashes out: The solvent is likely not good enough, or the solution is too concentrated. Try using more solvent or a solvent system with a higher proportion of a solvent in which the compound is more soluble.
-
General tips:
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Use a minimal amount of hot solvent to dissolve your crude product completely.
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Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to promote the formation of larger, purer crystals.
-
Scratching the inside of the flask with a glass rod can help induce crystallization.
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Purification Strategy Overview
| Purification Method | Stationary Phase/Solvent | Typical Purity Achieved | Recovery Yield | Advantages | Disadvantages |
| Column Chromatography | Silica Gel or Alumina | >98% | 50-80% | Highly effective for separating multiple impurities. | Can be time-consuming; potential for product decomposition on the stationary phase. |
| Recrystallization | Single or mixed solvent systems | >99% | 60-90% | Simple, cost-effective, and can yield very pure material. | Only effective for relatively pure starting material; requires finding a suitable solvent. |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline and may require optimization based on TLC analysis of your crude material.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent.
- Carefully pour the slurry into the column, allowing the stationary phase to settle without air bubbles.
- Add another thin layer of sand on top of the packed silica gel.
- Drain the solvent until it is level with the top of the sand.
2. Loading the Sample:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column.
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin collecting fractions.
- Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product. A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate.
- Monitor the fractions by TLC to identify those containing the pure product.
4. Product Isolation:
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
- Test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot.
- Potential solvents include ethanol, methanol, isopropanol, or a mixture of solvents like dichloromethane/hexane or ethyl acetate/hexane.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
- If the solution is colored by insoluble impurities, you can perform a hot filtration.
- Allow the solution to cool slowly to room temperature.
- Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
3. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting guide for compound decomposition during column chromatography.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 184345-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-Iodo-2,2'-bipyridine
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 3-Iodo-2,2'-bipyridine in catalytic cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is an aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura coupling (to form C-C bonds with boronic acids/esters), Buchwald-Hartwig amination (to form C-N bonds with amines), Heck coupling (to form C-C bonds with alkenes), and Sonogashira coupling (to form C-C bonds with terminal alkynes).
Q2: Why is my reaction yield consistently low when using this compound?
A2: Low yields can stem from several factors:
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst. Ensure your phosphine ligands are not oxidized and that the reaction is properly degassed, as oxygen can deactivate the catalyst.[1]
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Suboptimal Catalyst Loading: Both insufficient and excessive catalyst loading can be detrimental. Insufficient loading leads to low conversion, while excessive loading can sometimes promote side reactions.
-
Incorrect Base: The choice of base is critical and reaction-specific. For instance, Suzuki couplings often use carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), while Buchwald-Hartwig aminations typically require stronger bases like sodium tert-butoxide (NaOt-Bu).[2][3]
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Poor Solvent Quality: Ensure you are using anhydrous, degassed solvents. Water and oxygen can interfere with the catalytic cycle.
-
Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst.
Q3: I am observing significant amounts of homocoupled byproducts. How can I minimize this?
A3: Homocoupling (e.g., formation of biphenyls from a boronic acid in a Suzuki reaction) is a common side reaction. To minimize it:
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Control Stoichiometry: Using a slight excess of the this compound relative to the coupling partner can sometimes reduce homocoupling of the partner.
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Lower Catalyst Loading: High catalyst concentrations can sometimes favor side reactions.
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Optimize Ligand: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus undesired side reactions.
-
Thorough Degassing: Oxygen can promote oxidative homocoupling pathways.
Q4: Can the bipyridine moiety on the substrate interfere with the palladium catalyst?
A4: Yes, this is a critical consideration. The 2,2'-bipyridine unit is a strong chelating ligand for palladium. It can potentially coordinate to the catalytic center, altering its reactivity or even deactivating it. To mitigate this, using a strongly coordinating phosphine ligand in sufficient excess is often necessary to outcompete the substrate's bipyridine unit for coordination sites on the palladium.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (e.g., oxidized palladium or ligand).2. Insufficient catalyst loading.3. Inappropriate base or solvent.4. Reaction temperature is too low.5. Poor quality of reagents (wet, oxidized). | 1. Use fresh catalyst and high-purity, air-free ligands. Ensure rigorous degassing.2. Increase catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%).3. Screen different bases and solvents. For Suzuki, try Cs₂CO₃ in dioxane. For Buchwald-Hartwig, try NaOt-Bu in toluene.4. Increase the reaction temperature in 10-20°C increments.5. Use freshly purified substrates and anhydrous, degassed solvents. |
| Formation of Debrominated/Deiodinated Byproduct | 1. Presence of water or protic impurities.2. Beta-hydride elimination from certain intermediates.[4]3. Certain bases or additives can act as hydride sources. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Choose a ligand that promotes faster reductive elimination over side reactions. Bulky, electron-rich phosphines are often effective.3. Re-evaluate the choice of base and additives. |
| Formation of Dark Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Reaction temperature is too high.3. Ligand is unstable or used in insufficient quantity. | 1. This indicates the catalyst has crashed out of the catalytic cycle. Improve degassing and ensure inert atmosphere.2. Lower the reaction temperature.3. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Consider a more robust ligand (e.g., biarylphosphines). |
| Poor Reproducibility | 1. Inconsistent degassing or inert atmosphere technique.2. Variable quality of reagents (catalyst, ligands, base, solvent).3. Base is hygroscopic or not finely powdered (for solid bases). | 1. Standardize the degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for a set time).2. Use reagents from the same batch or from a reliable supplier. Purify substrates if necessary.3. Use freshly opened, finely ground base. Grinding the base can improve reproducibility.[4] |
Data on Catalyst Loading Optimization
Optimizing catalyst loading is crucial for maximizing yield and minimizing costs and side reactions. The ideal loading balances reaction rate and catalyst stability.
Table 1: Effect of Catalyst Loading on Reaction Yield and Time Data adapted from a model reaction to illustrate a typical optimization trend.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 0 (No Catalyst) | 8 | 42 |
| 2 | 0.5 | 6 | 64 |
| 3 | 1.0 | 4 | 75 |
| 4 | 1.5 | 2 | 83 |
| 5 | 2.0 | 1 | 92 |
| 6 | 2.5 | 0.5 | 95 |
| 7 | 3.0 | 0.5 | 95 |
As shown, increasing the catalyst loading from 0.5 to 2.5 mol% significantly decreases reaction time and increases the yield.[5] A further increase to 3.0 mol% offers no significant benefit, making 2.5 mol% the optimal loading for this model system.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid.
-
Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv).
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Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and add it to the Schlenk flask.
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Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1 mixture) via cannula. The typical concentration is 0.1 M with respect to the limiting reagent.
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Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.
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Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
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Substrate Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula.
-
Reaction: Heat the mixture with stirring in a preheated oil bath (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Effect of solvent on the performance of 3-Iodo-2,2'-bipyridine ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-2,2'-bipyridine ligands. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile building block primarily used in organic synthesis and coordination chemistry. Its key applications include:
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Cross-Coupling Reactions: It serves as an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, enabling the synthesis of more complex bipyridine derivatives. These derivatives are crucial for developing new ligands for catalysis, functional materials, and pharmaceutical compounds.
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Ligand Synthesis: The iodo-group can be readily substituted to introduce a wide variety of functional groups, allowing for the fine-tuning of the electronic and steric properties of the resulting 2,2'-bipyridine ligand.
-
Coordination Chemistry: As a derivative of 2,2'-bipyridine, it can act as a chelating ligand, forming stable complexes with various transition metals. These complexes have applications in catalysis, photophysics, and materials science.
Q2: How does the choice of solvent affect the performance of this compound in Suzuki-Miyaura cross-coupling reactions?
The solvent plays a critical role in the outcome of Suzuki-Miyaura reactions involving this compound. The choice of solvent can significantly impact reaction rate, yield, and selectivity. Polar aprotic solvents are often favored. For instance, in reactions with related 2-substituted-3-iodoimidazo[1,2-a]pyridines, optimized yields and shorter reaction times were achieved using strong bases in DME[1]. The solvent's ability to dissolve the reactants, reagents, and catalyst, as well as to stabilize the transition states in the catalytic cycle, is crucial. For some palladium-catalyzed cross-couplings of chloroaryl triflates, it has been shown that polar solvents like MeCN, DMF, and DMSO can favor coupling at the triflate group, while water, alcohols, and other polar aprotic solvents provide the same selectivity as nonpolar solvents, indicating a complex role of the solvent beyond simple polarity[2].
Q3: What are the recommended storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
Possible Causes and Solutions:
-
Solvent Choice: The solubility of the reactants and the catalyst is paramount. If you observe poor solubility, consider switching to a different solvent or using a co-solvent system. For instance, a mixture of 1,4-dioxane and water is commonly used for Suzuki couplings of related pyridine derivatives[3].
-
Base Incompatibility: The choice of base is critical and often solvent-dependent. If you are using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a non-polar solvent and seeing low yields, consider switching to a stronger base or a more polar solvent. For some systems, strong inorganic bases like NaOH or Ba(OH)₂ in polar aprotic solvents like DME or THF have proven effective[1].
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure your solvent is properly degassed before use to remove oxygen, which can lead to catalyst deactivation.
-
Poor Reactivity of Boronic Acid: Some boronic acids are prone to protodeboronation, especially under harsh basic conditions or at elevated temperatures. Consider using a milder base or running the reaction at a lower temperature.
Issue 2: Formation of Homocoupling Byproducts in Sonogashira Coupling
Possible Causes and Solutions:
-
Presence of Oxygen: The homocoupling of terminal alkynes (Glaser coupling) is often promoted by the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere and that your solvents are thoroughly degassed.
-
Catalyst System: The ratio of the palladium catalyst to the copper(I) co-catalyst can influence the extent of homocoupling. Optimization of this ratio may be necessary.
-
Solvent and Base: The choice of solvent and amine base can also affect the rate of homocoupling versus the desired cross-coupling. A common solvent system for Sonogashira reactions is a mixture of an aprotic solvent like THF and an amine base like triethylamine or diisopropylamine.
Quantitative Data Presentation
The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions for substrates similar to this compound. This data is intended to be illustrative of general trends.
| Aryl Halide Substrate | Coupling Partner | Solvent | Base | Catalyst | Yield (%) | Reference |
| 4-Chlorophenyl triflate | o-tolylboronic acid | THF | K₃PO₄ | Pd(PtBu₃)₂ | 95 | [2] |
| 4-Chlorophenyl triflate | o-tolylboronic acid | Acetonitrile | K₃PO₄ | Pd(PtBu₃)₂ | 81 (at triflate) | [2] |
| 4-Chlorophenyl triflate | o-tolylboronic acid | iPrOH | K₃PO₄ | Pd(PtBu₃)₂ | 94 | [2] |
| 4-Chlorophenyl triflate | o-tolylboronic acid | Dioxane | K₃PO₄ | Pd(PtBu₃)₂ | 22 | [2] |
| 2-Iodopyridine | Phenylboronic acid | Propylene Carbonate | Na₂CO₃ | Pd(PPh₃)₄ | 93 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | 1,4-Dioxane/Water | K₃PO₄ | Pd(PPh₃)₄ | Moderate to Good | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (5 mol%).
-
Add the degassed solvent to the flask.
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: Solvent influence on the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in the Presence of 3-Iodo-2,2'-bipyridine
This technical support guide is intended for researchers, scientists, and drug development professionals who are utilizing catalysts in the presence of 3-Iodo-2,2'-bipyridine and encountering challenges with catalyst deactivation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues observed during experiments.
Troubleshooting Guide
Catalyst deactivation in the presence of this compound can manifest as low reaction yields, sluggish conversion rates, or complete reaction failure. The underlying causes are often multifaceted, stemming from the inherent properties of the iodo-bipyridine ligand. Bipyridine compounds are known to strongly coordinate with metal centers, which can sometimes lead to a decrease in catalytic activity and yield.[1] The presence of an iodine substituent introduces additional potential deactivation pathways.
Here are some common problems, their potential causes, and recommended solutions:
Problem 1: Low or No Catalytic Activity from the Start
-
Potential Cause 1: Catalyst Poisoning by Strong Ligand Coordination. The lone pairs on the nitrogen atoms of the 2,2'-bipyridine scaffold can coordinate very strongly to the active metal center of the catalyst (e.g., Palladium), potentially forming a stable, inactive complex and preventing the catalytic cycle from initiating.
-
Solution 1: Choice of Catalyst Precursor and Ligand-to-Metal Ratio.
-
Utilize a catalyst precursor that is more readily activated in the presence of the bipyridine ligand.
-
Carefully optimize the ligand-to-metal ratio. An excess of the this compound ligand can increase the likelihood of forming inactive catalyst species. Start with a stoichiometric amount and incrementally adjust.
-
-
Potential Cause 2: Iodide-Induced Catalyst Inhibition. The iodide atom on the bipyridine can also interact with the metal center. In the case of palladium catalysts, this can lead to the formation of inactive, iodide-bridged palladium dimers.
-
Solution 2: Use of Additives.
-
Consider the use of halide scavengers, such as silver salts (e.g., Ag₂CO₃, Ag₃PO₄), to precipitate the iodide and prevent it from poisoning the catalyst. This should be done with caution as it can introduce other complexities to the reaction.
-
Problem 2: Initial Catalyst Activity Followed by Rapid Deactivation
-
Potential Cause 1: Fouling of the Catalyst Surface. Insoluble byproducts or degradation products from the reaction can deposit on the catalyst surface, blocking active sites.
-
Solution 1: Solvent and Temperature Optimization.
-
Ensure all reactants, intermediates, and the product are soluble in the chosen solvent system at the reaction temperature.
-
A slight increase in temperature may improve solubility but be mindful of potential thermal degradation of the catalyst or reactants.
-
-
Potential Cause 2: Reductive Elimination of an Inactive Complex. The this compound may participate in the catalytic cycle in an unintended way, leading to the formation and reductive elimination of a stable, off-cycle complex that removes the active catalyst from the reaction.
-
Solution 2: Ligand Modification or Alternative.
-
If possible, consider using a bipyridine derivative with a different halogen (e.g., bromo or chloro) which may have a less deactivating effect.
-
Alternatively, employ a ligand with different electronic or steric properties that may be less prone to forming inactive complexes.
-
Problem 3: Inconsistent Reaction Yields
-
Potential Cause 1: Sensitivity to Air and Moisture. The active form of many catalysts, particularly Pd(0), is sensitive to oxidation.
-
Solution 1: Rigorous Inert Atmosphere Techniques.
-
Ensure all solvents and reagents are thoroughly degassed.
-
Conduct the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
-
Potential Cause 2: Variable Quality of Reagents. The purity of the this compound, catalyst, and other reagents can significantly impact the reaction outcome.
-
Solution 2: Reagent Purification and Quality Control.
-
Use freshly purified this compound.
-
Verify the activity of the catalyst with a standard control reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when using this compound?
A1: The two primary suspected mechanisms are:
-
Strong Coordination: The bipyridine nitrogen atoms can act as a chelating ligand, binding tightly to the metal center and rendering it catalytically inactive.
-
Iodide Poisoning: The iodine substituent can also poison the catalyst, for instance, by forming inactive iodide-bridged dimers with palladium catalysts.
Q2: Can I regenerate a catalyst that has been deactivated by this compound?
A2: Regeneration can be challenging. If the deactivation is due to fouling by organic residues, washing with appropriate solvents may restore some activity. However, if deactivation is due to the formation of stable metal-ligand complexes or iodide poisoning, regeneration is often difficult and may require harsh chemical treatment which can also damage the catalyst. It is often more practical to focus on preventing deactivation.
Q3: Are there alternative ligands to this compound that might be less prone to causing catalyst deactivation?
A3: Yes, depending on the specific requirements of your reaction, you could consider:
-
Bipyridines with different substituents: A bipyridine with a bromo or chloro substituent may be less deactivating.
-
Monodentate pyridine ligands: While not a direct replacement, using two equivalents of a monodentate iodo-pyridine might offer more flexibility in the coordination sphere of the metal.
-
Ligands with different electronic properties: A more electron-donating or electron-withdrawing bipyridine may alter the stability of the catalyst-ligand complex and prevent deactivation.
Q4: What analytical techniques can I use to investigate the cause of catalyst deactivation?
A4: To understand the deactivation mechanism, you can employ several techniques:
-
NMR Spectroscopy: To identify the formation of stable, off-cycle metal-ligand complexes in the reaction mixture.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the oxidation state of the metal on a solid-supported catalyst and to detect the presence of iodine on the surface.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify metal leaching from a solid support into the solution, which can be an indicator of catalyst degradation.
Data Presentation
Table 1: Hypothetical Comparison of Catalyst Performance in a Suzuki-Miyaura Coupling Reaction
| Catalyst System | This compound Conc. (mol%) | Additive | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1.2 | None | 12 | 15 |
| Pd(PPh₃)₄ | 1.2 | Ag₂CO₃ | 12 | 65 |
| Pd₂(dba)₃ + SPhos | 1.2 | None | 8 | 40 |
| Pd₂(dba)₃ + SPhos | 0.8 | None | 8 | 75 |
This table is illustrative and intended to show potential trends. Actual results will vary based on specific reaction conditions.
Experimental Protocols
Sample Protocol: Suzuki-Miyaura Cross-Coupling Using a Halogenated Substrate
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a halogenated RNA and can serve as a starting point for optimizing reactions involving this compound.[2]
Materials:
-
Aryl halide (e.g., this compound)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and base (2.0 eq) to a dry reaction vessel equipped with a magnetic stir bar.
-
Add the palladium catalyst (e.g., 2 mol % Pd(OAc)₂) and any additional ligand.
-
Add the degassed solvent to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: Potential deactivation pathways for a catalyst in the presence of this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Regioselectivity in Cross-Coupling of 3-Iodo-2,2'-bipyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve regioselectivity in cross-coupling reactions involving 3-Iodo-2,2'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity with this compound challenging?
A1: The 2,2'-bipyridine scaffold presents a unique challenge because the nitrogen atoms can coordinate with the metal catalyst (e.g., Palladium, Nickel).[1][2] This coordination can alter the electronic properties and steric environment of the catalyst, potentially leading to a decrease in catalytic activity or the formation of undesired regioisomers.[1] The reaction becomes a complex interplay between the intended catalytic cycle and off-cycle catalyst inhibition or modification by the substrate/product itself.
Q2: Which cross-coupling reactions are commonly used with this compound?
A2: Several powerful cross-coupling reactions can be used, each with its own set of advantages and challenges for regioselectivity. These include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[3][4]
-
Heck-Mizoroki Reaction: For C-C bond formation with alkenes.[5][6]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.[9][10][11]
Q3: What are the primary factors that control regioselectivity in these reactions?
A3: Regioselectivity is governed by a combination of electronic and steric factors, which can be tuned by carefully selecting reaction parameters. The key factors include the choice of catalyst and ligand, the solvent system, the base, and the reaction temperature.[12][13] For instance, in Heck reactions, electron-withdrawing groups on the alkene partner tend to favor the linear (β) isomer, while the choice of ligand can sometimes override this preference.[13][14]
Q4: What is "homocoupling" and how can I prevent it?
A4: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. For example, in Sonogashira coupling, two terminal alkyne molecules can couple to form a diyne (Glaser coupling).[15] This is often promoted by the presence of oxygen.[16] To minimize homocoupling, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., Argon or Nitrogen).[15][16]
Troubleshooting Guide
Problem 1: Poor Regioselectivity (Mixture of Isomers)
Cause: The energy barrier for the formation of both regioisomers is similar under the current reaction conditions. This can be due to a non-optimal choice of ligand, solvent, or temperature.
Solutions:
-
Ligand Screening: The ligand is one of the most critical factors for controlling regioselectivity.[14] Sterically bulky ligands can favor the formation of one isomer by creating a more hindered environment around the metal center.
-
Recommendation: Screen a panel of phosphine ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, XPhos, SPhos). Bidentate phosphine ligands like DPPF or BINAP can also significantly influence the outcome.[9]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the active catalytic species and reaction pathways.[12][17][18][19] In some cases, switching from a nonpolar solvent (e.g., Toluene, Dioxane) to a polar aprotic solvent (e.g., DMF, DMAc) can invert selectivity.[17][19]
-
Temperature Adjustment: Reaction temperature affects reaction kinetics. Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. Conversely, some reactions may require higher temperatures to overcome the activation barrier for the desired isomer.[20][21]
Problem 2: Low Yield of the Desired Product
Cause: Low yield can result from poor catalyst activity, catalyst decomposition, incomplete conversion, or the prevalence of side reactions.
Solutions:
-
Catalyst Precursor: Ensure you are generating the active Pd(0) or Ni(0) catalyst efficiently.[16] Using pre-formed catalysts or catalyst precursors (e.g., Pd₂(dba)₃, PEPPSI complexes) can be more reliable than generating the active species in situ from Pd(II) salts like Pd(OAc)₂.[16]
-
Base Selection: The choice of base is crucial. An overly strong base can cause substrate decomposition, while a weak base may lead to low conversion.
-
Inert Atmosphere: Palladium and Nickel catalysts, particularly in their (0) oxidation state, are sensitive to oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Problem 3: Formation of Protodeiodination or Protodeboronation Byproducts
Cause: This occurs when the iodo-group (on the bipyridine) or the boronic acid/ester group is replaced by a hydrogen atom from a proton source (like water or alcohol) before the desired cross-coupling can occur.
Solutions:
-
Use Anhydrous Conditions: If protodeboronation is a major issue in Suzuki couplings, use anhydrous solvents and an anhydrous base like K₃PO₄.[16]
-
Use More Stable Boron Reagents: Pinacol esters (BPin) or MIDA boronates are generally more stable towards hydrolysis than the corresponding boronic acids.[16]
-
Control Base Stoichiometry: Using a large excess of an aqueous base can accelerate the unwanted hydrolysis. Use the minimum effective amount of base.
Factors Influencing Regioselectivity
Caption: Key parameters influencing cross-coupling reaction outcomes.
Data Summary Tables
Table 1: General Effect of Ligand Choice on Regioselectivity
| Ligand Type | Typical Characteristics | Expected Impact on Regioselectivity with this compound | Common Examples |
| Monodentate, Bulky | High steric hindrance | Can favor coupling at the less hindered position, potentially increasing selectivity.[14] | P(t-Bu)₃, PCy₃, XPhos |
| Monodentate, Less Bulky | Lower steric hindrance | May result in lower regioselectivity or favor the electronically preferred product. | PPh₃, P(o-tol)₃ |
| Bidentate, Large Bite Angle | Rigid coordination geometry | Can enforce a specific geometry on the metal center, leading to high selectivity.[9] | Xantphos, DPEPhos |
| Bidentate, Small Bite Angle | Constrained coordination | May be less effective if steric hindrance is the primary controlling factor. | dppe, dppp |
Table 2: Influence of Solvent on Cross-Coupling Reactions
| Solvent Class | Examples | Properties | Potential Effect on Selectivity |
| Aprotic, Nonpolar | Toluene, Dioxane, THF | Low polarity, poor coordination | Often considered the "standard"; selectivity is primarily dictated by ligand and substrate.[12][17] |
| Aprotic, Polar | DMF, DMAc, Acetonitrile | High polarity, coordinating | Can stabilize charged intermediates, potentially altering the reaction mechanism and inverting selectivity.[17][19] |
| Protic | Alcohols (e.g., t-BuOH), Water | Can participate in the reaction (e.g., proton source) | Often used in Suzuki reactions with aqueous base; can promote protodeboronation if not controlled.[16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the reaction between this compound and an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.
-
Via syringe, add the degassed solvent mixture, followed by the aqueous base solution (if using a mixed solvent system) or the solid base (if using an anhydrous system).
-
Place the flask in a preheated oil bath and stir at the desired temperature (a starting point is typically 80-100 °C).[20]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: General Procedure for Heck-Mizoroki Reaction
This protocol provides a starting point for the reaction between this compound and an alkene.
Reagents & Equipment:
-
Oven-dried pressure tube or sealed vial with a magnetic stir bar
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To the pressure tube, add this compound, the palladium catalyst, and the phosphine ligand.
-
Seal the tube, then evacuate and backfill with inert gas three times.
-
Add the degassed solvent, the base, and finally the alkene via syringe.
-
Securely seal the pressure tube and place it in a preheated oil bath. Heck reactions often require higher temperatures (e.g., 100-140 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS if possible.
-
Cool the reaction to room temperature. Be cautious when opening the pressure vessel.
-
Filter the reaction mixture through a pad of Celite to remove palladium black.
-
Perform an aqueous workup and extraction as described in the Suzuki protocol.
-
Purify the crude product by flash column chromatography. The regioselectivity of the product mixture can be determined by ¹H NMR analysis of the crude or purified material.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. bilder.buecher.de [bilder.buecher.de]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. reddit.com [reddit.com]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting air and moisture sensitivity in 3-Iodo-2,2'-bipyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-2,2'-bipyridine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from atmospheric moisture and oxygen.
Q2: Is this compound sensitive to air and moisture?
A2: While specific data on the hygroscopicity of this compound is not extensively documented, iodo-substituted aromatic compounds, in general, can be sensitive to light and air over time. More critically, the palladium-catalyzed cross-coupling reactions it is often used in are highly sensitive to air and moisture. Oxygen can deactivate the Pd(0) catalyst, and water can interfere with the catalytic cycle, leading to lower yields and side product formation.[1][2] Therefore, it is best practice to handle the compound and set up reactions under an inert atmosphere.
Q3: What are the most common reactions performed with this compound?
A3: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 3-position of the bipyridine core. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond with an aryl or vinyl boronic acid/ester.
-
Sonogashira Coupling: To form a carbon-carbon bond with a terminal alkyne.[1][2]
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with a primary or secondary amine.[3][4]
Q4: Why is my reaction yield low when using this compound?
A4: Low yields in cross-coupling reactions with this compound can stem from several factors. A primary reason is the potential for the bipyridine product to act as a ligand for the palladium catalyst, leading to catalyst inhibition.[5] Other common causes include insufficient exclusion of air and moisture, use of non-degassed solvents, impure reagents, or suboptimal reaction conditions (temperature, base, ligand).
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Symptoms:
-
TLC/LC-MS analysis shows primarily unreacted this compound.
-
Significant formation of homocoupled boronic acid byproduct.
-
Decomposition of starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen Deactivation of Pd(0) Catalyst | Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes). Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line). |
| Presence of Water | Use anhydrous solvents and reagents. Dry glassware in an oven before use. While some Suzuki protocols tolerate water, reactions with heteroaromatic halides can be particularly sensitive.[6] |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction. A screen of different bases may be necessary. |
| Catalyst Inhibition by Bipyridine Product | The bidentate nature of the 2,2'-bipyridine product can chelate the palladium catalyst, reducing its activity.[5] Consider using a higher catalyst loading or a more robust catalyst system (e.g., pre-formed catalysts with bulky phosphine ligands). |
| Poor Quality Boronic Acid/Ester | Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). |
Illustrative Data: Effect of Water on Suzuki Coupling Yield (Note: This data is illustrative and based on general principles of Suzuki reactions, as specific quantitative data for this compound was not found in the literature.)
| Water Content in Solvent (v/v %) | Inert Atmosphere | Under Air |
| 0% (Anhydrous) | >90% | ~60% |
| 1% | ~75% | ~40% |
| 5% | ~50% | <20% |
Issue 2: Homocoupling Dominates in Sonogashira Coupling
Symptoms:
-
Major product observed is the diyne resulting from the homocoupling of the terminal alkyne (Glaser coupling).
-
Low yield of the desired 3-alkynyl-2,2'-bipyridine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen is a known promoter of Glaser-type homocoupling, especially when a copper co-catalyst is used.[1][7] It is crucial to perform the reaction under strictly anaerobic conditions. |
| Inappropriate Copper(I) Source/Amount | The copper(I) co-catalyst is essential for the traditional Sonogashira reaction but can also facilitate homocoupling. Use a fresh, high-purity source of CuI. Ensure the CuI is not oxidized. Alternatively, consider a copper-free Sonogashira protocol.[1][8] |
| Incorrect Solvent/Base Combination | The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and a solvent. Ensure the amine is distilled and degassed before use. |
| Low Reactivity of this compound | If the oxidative addition of the iodo-bipyridine to the palladium center is slow, the alkyne has more opportunity to homocouple. Ensure an active catalyst is used. |
Illustrative Data: Effect of Atmosphere on Sonogashira Product Distribution (Note: This data is illustrative and based on general principles of Sonogashira reactions.)
| Atmosphere | Desired Product Yield | Homocoupled Alkyne Yield |
| Inert (Argon) | >85% | <10% |
| Air | <30% | >60% |
Issue 3: Failure of Buchwald-Hartwig Amination
Symptoms:
-
Recovery of starting materials (this compound and amine).
-
Formation of hydrodehalogenated bipyridine (2,2'-bipyridine).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incompatible Base | A strong, non-nucleophilic base is required, such as NaOt-Bu, KOt-Bu, or LHMDS. Weaker bases like carbonates are often ineffective.[4] The base must be strong enough to deprotonate the amine or the palladium-amine complex. |
| Inappropriate Ligand | The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often required to promote reductive elimination and prevent beta-hydride elimination.[3] |
| Air/Moisture Contamination | The Pd(0) catalyst and the strong bases used are highly sensitive to air and moisture. Strict inert atmosphere techniques are mandatory. |
| Sterically Hindered Amine | Coupling with very bulky secondary amines can be challenging. A different ligand/catalyst system or higher reaction temperatures may be required. |
Experimental Protocols (Illustrative Examples)
Disclaimer: These protocols are adapted from literature procedures for similar substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling of this compound (Adapted from[9])
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand if required.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture, 10 mL).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling of this compound (Adapted from[10])
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination of this compound (Adapted from[11])
-
In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube, remove from the glovebox, and add degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture at 100-110 °C and monitor by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visualize the troubleshooting process and general reaction mechanisms.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified mechanism for the Suzuki-Miyaura coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. boa.unimib.it [boa.unimib.it]
Column chromatography conditions for purifying 3-Iodo-2,2'-bipyridine complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column chromatography purification of 3-Iodo-2,2'-bipyridine and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify my this compound complex by column chromatography?
A1: Before committing your entire sample to a column, it is crucial to first assess the stability of your compound on the chosen stationary phase.[1] Halogenated compounds, particularly those with iodine, can be sensitive and may degrade on acidic surfaces like standard silica gel. A small-scale stability test will save you from significant sample loss.[1] Additionally, optimizing the separation conditions using thin-layer chromatography (TLC) is a vital preliminary step.[2]
Q2: Which stationary phase is best for purifying this compound complexes?
A2: There is no single "best" stationary phase, as the choice depends on the specific properties of your complex (e.g., its charge, polarity, and stability). Common options include:
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Silica Gel: The most common stationary phase, suitable for a wide range of polarities.[3] However, its acidic nature can cause degradation of sensitive compounds.
-
Alumina: Available in neutral, acidic, and basic forms, offering more versatility than silica.[3] Basic or neutral alumina can be a good alternative if your complex is sensitive to acid.[1]
-
Cation-Exchange Resins (e.g., SP Sephadex C-25): This is the method of choice for separating charged complexes, such as Ru(II) or Ir(III) tris-bipyridyl species, and can even resolve geometric isomers (meridional and facial).[4][5]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The ideal mobile phase should move your desired compound to a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate for optimal separation on a column. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity is then adjusted by changing the ratio of these solvents. For highly polar or charged complexes, more complex solvent systems containing additives like triethylamine, acetic acid, or salts may be necessary.
Q4: My complex is charged. Can I still use silica gel chromatography?
A4: While possible, it is often challenging. Charged complexes tend to either stick irreversibly to the silica or streak badly, leading to poor separation. For cationic complexes, such as those of Ruthenium(II) or Iridium(III), cation-exchange chromatography is a much more effective and widely used technique.[4][5]
Troubleshooting Guide
Problem: My compound appears to be degrading on the column.
-
Possible Cause: The stationary phase is too acidic or reactive for your this compound complex.
-
Solution:
-
Test Stability: Perform a stability test by stirring a small amount of your crude product with different stationary phases (silica, neutral alumina, basic alumina) for 30 minutes and analyzing the result by TLC or NMR.[1]
-
Deactivate Silica: If you must use silica, you can deactivate it by pre-treating it with a base like triethylamine. This is done by adding ~1% triethylamine to the mobile phase.
-
Switch Stationary Phase: Switch to a more inert stationary phase like neutral or basic alumina.[1]
-
Problem: My compound won't move off the baseline (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute your compound.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, move from 10% ethyl acetate in hexanes to 30%, 50%, and then 100% ethyl acetate.
-
Add a Stronger Solvent: If 100% ethyl acetate is insufficient, try adding a small amount of a more polar solvent like methanol.
-
Consider Additives: For very polar or potentially ionic compounds on silica or alumina, adding a small amount of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) to the mobile phase can improve elution.
-
Problem: All my spots are at the top of the TLC plate (Rf > 0.8).
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease Eluent Polarity: Increase the proportion of the non-polar solvent in your mobile phase (e.g., move from 50% ethyl acetate in hexanes to 10% ethyl acetate in hexanes).
-
Problem: My compound is streaking on the column and TLC plate.
-
Possible Cause:
-
The sample is overloaded.
-
The compound is interacting too strongly or irreversibly with the stationary phase.
-
The compound may be partially ionized.
-
-
Solution:
-
Load Less Sample: Ensure you are not overloading the column.
-
Dry-Loading: If solubility in the mobile phase is low, consider "dry-loading" the sample. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
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Change Stationary/Mobile Phase: If streaking persists, it indicates a fundamental incompatibility. Re-evaluate your choice of stationary phase and consider using additives in the mobile phase as described above. For charged complexes, switch to an appropriate ion-exchange resin.[4][5]
-
Data Presentation
Table 1: Common Stationary Phases for Bipyridine Complex Purification
| Stationary Phase | Type | Best For | Potential Issues with 3-Iodo-bipyridine Complexes |
| Silica Gel | Normal Phase (Polar) | Neutral or moderately polar, uncharged complexes. | Can be acidic, potentially causing degradation of iodo-substituted compounds. |
| Alumina (Neutral) | Normal Phase (Polar) | Acid-sensitive neutral or moderately polar complexes. | Generally safer for sensitive compounds than silica. |
| Alumina (Basic) | Normal Phase (Polar) | Base-stable, acid-sensitive compounds. | May not be suitable for base-sensitive complexes. |
| SP Sephadex C-25 | Cation-Exchange | Positively charged metal complexes (e.g., Ru(II), Ir(III)). | Not suitable for neutral or anionic complexes. |
| Reversed-Phase Silica (C18) | Reversed Phase (Non-polar) | Highly polar or water-soluble complexes. | Requires aqueous/polar mobile phases. |
Table 2: Example Mobile Phase Systems (in order of increasing polarity)
| Non-Polar Solvent | Polar Solvent | Polarity |
| Hexanes / Heptane | Ethyl Acetate | Low to Medium |
| Dichloromethane (DCM) | Ethyl Acetate | Medium |
| Dichloromethane (DCM) | Methanol | Medium to High |
| Ethyl Acetate | Methanol | High |
Experimental Protocols
Protocol 1: Stability Test for this compound Complexes
This protocol is adapted from a method for assessing the stability of sensitive compounds on various stationary phases.[1]
-
Preparation: In separate small vials, place a small amount (~50 mg) of each stationary phase to be tested (e.g., silica gel, neutral alumina, basic alumina).
-
Sample Solution: Prepare a stock solution of your crude this compound complex in a suitable solvent (e.g., dichloromethane).
-
Exposure: Add an aliquot of the complex solution to each vial containing a stationary phase. Also, have a control vial with only the complex solution.
-
Agitation: Gently stir or shake the vials for 30-60 minutes at room temperature to simulate the time the compound would spend on a column.
-
Analysis: Filter the slurry from each vial. Spot the filtrate from each stationary phase, alongside the original crude material and the control solution, on a single TLC plate.
-
Evaluation: Develop the TLC plate. Compare the spot from each stationary phase to the control. Any new spots or significant loss of the main product spot indicates degradation on that particular stationary phase. Choose the stationary phase that shows the least degradation.
Protocol 2: General Column Chromatography on Silica or Alumina
-
Column Packing: Prepare a slurry of the chosen stationary phase (silica or alumina) in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. The top of the stationary phase should be flat and protected with a thin layer of sand.
-
Sample Loading: Dissolve the crude complex in the minimum amount of solvent (preferably the mobile phase). Carefully apply the sample to the top of the column. Alternatively, use the dry-loading method if the compound has poor solubility in the eluent.
-
Elution: Carefully add the mobile phase to the top of the column. Begin elution, collecting fractions.
-
Gradient (Optional): If the compounds of interest do not elute, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Cation-Exchange Chromatography for Charged Complexes
This protocol is based on methods used for purifying ruthenium tris-bipyridine complexes.[4][5]
-
Resin Preparation: Swell the cation-exchange resin (e.g., SP Sephadex C-25) in deionized water or the initial elution buffer according to the manufacturer's instructions. Pack the column with the swollen resin.
-
Equilibration: Wash the packed column with several column volumes of the starting eluent (e.g., a low concentration salt solution).
-
Sample Loading: Dissolve the charged complex in deionized water or the starting eluent and load it onto the column. The charged complex should bind to the top of the resin.
-
Elution: Elute the column with a salt gradient. This is typically achieved by starting with a low concentration salt solution (e.g., sodium chloride, sodium toluene-4-sulfonate) and gradually increasing the salt concentration.[4][5] Different isomers or impurities will elute at different salt concentrations.
-
Fraction Analysis & Isolation: Analyze the fractions using UV-Vis spectroscopy or another appropriate method. Combine the pure fractions. Desalting will likely be necessary as a final step.
Visualizations
Caption: A typical workflow for developing a column chromatography purification method.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. columbia.edu [columbia.edu]
- 4. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Impact of base and temperature on 3-Iodo-2,2'-bipyridine catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Iodo-2,2'-bipyridine in palladium-catalyzed cross-coupling reactions. The information is designed to address common issues encountered during experimentation, with a focus on the critical roles of base and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in palladium-catalyzed reactions?
This compound typically functions as a ligand for the palladium catalyst. Bipyridine-based ligands like this one are known to stabilize the palladium center and influence the catalytic activity and selectivity of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3][4] The iodine substituent on the bipyridine backbone can modulate the electronic properties and steric hindrance of the ligand, which in turn affects the efficiency of the catalytic cycle.
Q2: How does the choice of base impact my reaction catalyzed by this compound?
The base is a critical component in most palladium-catalyzed cross-coupling reactions. Its primary roles are to activate one of the coupling partners (e.g., deprotonation of an amine in Buchwald-Hartwig amination or formation of a boronate salt in Suzuki coupling) and to neutralize the acid generated during the reaction.[2][3] The choice of base can significantly affect the reaction rate and yield.
-
Inorganic bases like carbonates (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Caesium carbonate (Cs₂CO₃) is often found to be highly effective, which is sometimes attributed to its high solubility in organic solvents and its ability to activate the palladium catalyst, a phenomenon referred to as the 'caesium effect'.[5][6]
-
Organic bases , such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are also employed, particularly in reactions like the Sonogashira coupling.[2][7]
-
The strength and solubility of the base are key factors. A base that is too weak may not facilitate the reaction efficiently, while a base that is too strong could lead to side reactions.[8][9] The solubility of the base can also impact the reaction kinetics.[10]
Q3: What is the optimal temperature range for reactions using this catalytic system?
The optimal temperature is highly dependent on the specific type of cross-coupling reaction, the substrates being used, and the solvent.
-
Suzuki-Miyaura couplings often require elevated temperatures, typically in the range of 80-120 °C, to achieve good yields.[11]
-
Buchwald-Hartwig aminations can also require heating, although milder conditions are sometimes possible with highly active catalyst systems.
-
Sonogashira couplings can sometimes be performed at or near room temperature, but heating may be necessary for less reactive substrates.[2][12][13]
It is crucial to perform temperature optimization studies for your specific reaction to find the balance between a sufficient reaction rate and the prevention of catalyst decomposition or side product formation.
Q4: Can the this compound ligand or the palladium complex degrade at high temperatures?
Yes, both the ligand and the palladium complex can be susceptible to thermal degradation.[14][15] Prolonged heating at excessively high temperatures can lead to the decomposition of the ligand and the formation of inactive palladium black. This is a common cause of reaction failure or low yields. If a reaction requires high temperatures, it is important to use the minimum effective temperature and reaction time. The thermal stability can also be influenced by the other components in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Base | The choice of base is critical. If you are observing low yield, consider screening a panel of bases. For Suzuki-Miyaura reactions, compare bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS might be necessary.[16] |
| Suboptimal Temperature | If the reaction is sluggish, a gradual increase in temperature (e.g., in 10 °C increments) may improve the reaction rate. Conversely, if you observe product degradation or a dark precipitate (palladium black), the temperature may be too high. |
| Catalyst Inactivity | Ensure your palladium source and ligand are pure and handled under an inert atmosphere if necessary. The active Pd(0) species may not be forming efficiently. |
| Poor Substrate Quality | Verify the purity of your starting materials. Impurities can inhibit the catalyst. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the reaction. Consider screening different solvents (e.g., toluene, dioxane, DMF). |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This can be promoted by the presence of oxygen. Ensure your reaction is properly degassed. Using a slightly substoichiometric amount of the boronic acid can also help. |
| Protodeboronation of Boronic Acid (Suzuki) | This side reaction can be influenced by the base and the presence of water. Using an anhydrous solvent and a carefully chosen base can mitigate this. |
| Ligand or Substrate Degradation | As mentioned, excessive temperature can lead to decomposition. Try running the reaction at a lower temperature for a longer period. |
Data Presentation
Table 1: General Effect of Base on Suzuki-Miyaura Coupling Yield
The following data is illustrative and based on general trends observed in Suzuki-Miyaura reactions. Optimal conditions will vary with specific substrates and should be determined experimentally.
| Base | Relative Basicity | Typical Solvent | Expected Yield Trend |
| Cs₂CO₃ | Strong | Toluene, Dioxane, DMF | Often provides high yields due to good solubility and the "caesium effect".[5][6] |
| K₃PO₄ | Strong | Toluene, Dioxane | A very common and effective base, often giving high yields.[9] |
| K₂CO₃ | Moderate | Toluene, DMF, Ethanol/Water | Can be effective, but may require higher temperatures or longer reaction times. |
| Na₂CO₃ | Moderate | Toluene, DMF, Ethanol/Water | Another common choice, often used in aqueous solvent mixtures.[8][9] |
| NaOtBu | Very Strong | Toluene, Dioxane | Highly reactive, but can be incompatible with some functional groups.[16] |
Table 2: General Effect of Temperature on Reaction Conversion
This table illustrates a general trend. The optimal temperature must be determined empirically for each specific reaction.
| Temperature (°C) | Expected Outcome |
| 25 (Room Temp) | Reaction may be very slow or not proceed at all for many cross-coupling reactions. |
| 60 | May be sufficient for highly reactive substrates or specific reactions like some Sonogashira couplings.[12] |
| 80 | A good starting point for optimization of many Suzuki and Buchwald-Hartwig reactions. |
| 100-120 | Often required for less reactive substrates, but increases the risk of thermal degradation.[11] |
| >120 | High risk of catalyst and ligand decomposition.[14][15] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low product yield in catalyzed reactions.
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: High-Purity 3-Iodo-2,2'-bipyridine Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on obtaining high-purity 3-Iodo-2,2'-bipyridine through recrystallization. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to optimize your purification process.
Troubleshooting Guide
Encountering issues during the recrystallization of this compound? This guide addresses common problems and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - Cooling is too rapid: Insufficient time for nucleation. - Compound is too soluble in the chosen solvent. | - Boil off a portion of the solvent to increase the concentration and allow it to cool again. - Allow the solution to cool to room temperature slowly, then place it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound. - If crystals still do not form, evaporate the solvent and attempt recrystallization with a different solvent system. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating from a supersaturated solution too quickly. - High concentration of impurities. | - Lower the temperature of the solvent before dissolving the compound. - Add a small amount of a co-solvent in which the compound is more soluble to slow down the rate of precipitation. - Use a larger volume of solvent to ensure the compound does not come out of solution at its melting point. - Consider a pre-purification step (e.g., column chromatography) if the starting material is highly impure. |
| Low yield of recovered crystals. | - Too much solvent was used: A significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - To test for product in the mother liquor, evaporate a small sample; if a significant residue remains, concentrate the mother liquor and cool to recover more product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Poor purity of the final product (e.g., discoloration, incorrect melting point). | - Crystallization occurred too quickly, trapping impurities. - Inappropriate solvent choice. - Potential degradation of the compound (de-iodination). | - Ensure a slow cooling process to allow for selective crystallization. - If the product is colored, consider adding activated charcoal to the hot solution before filtration to remove colored impurities. - Select a solvent where the impurities are either very soluble or insoluble. - Avoid prolonged heating at high temperatures, which may cause de-iodination of the aryl iodide. Use the lowest temperature at which the compound fully dissolves. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, good starting points can be inferred from its parent compound, 2,2'-bipyridine, and similar iodo-aromatic compounds. A single solvent system using ethanol or hexane is often effective. For a mixed solvent system, an ethanol/water mixture is a common choice, where the compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise as the anti-solvent until the solution becomes turbid.
Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?
A2: To determine the optimal ratio, dissolve a small amount of your crude this compound in a minimal volume of the "good" solvent (e.g., hot ethanol). Then, add the "poor" solvent (e.g., water) dropwise at the same temperature until you observe persistent cloudiness. A small addition of the "good" solvent should clarify the solution. This point is near saturation and is a good starting ratio for your bulk recrystallization.
Q3: My purified this compound is slightly yellow. How can I decolorize it?
A3: A slight yellow color can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution. After adding the charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q4: Is there a risk of de-iodination during recrystallization?
A4: Aryl iodides can be susceptible to de-iodination, particularly at elevated temperatures in the presence of certain impurities or solvents.[1] To minimize this risk, avoid unnecessarily prolonged heating. Dissolve the compound at the lowest effective temperature and proceed with the cooling step promptly. If you suspect de-iodination (e.g., from spectroscopic data of the purified product), consider using a lower-boiling point solvent.
Q5: What are some common impurities to be aware of?
A5: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include unreacted 2,2'-bipyridine, di-iodinated bipyridine species, or byproducts from the iodination reagent. The choice of recrystallization solvent should aim to leave these impurities either in the mother liquor or as an insoluble solid that can be removed during hot filtration.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to reflux. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Mixed Solvent Recrystallization from Ethanol/Water
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
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Addition of Anti-solvent: While keeping the solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
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Drying: Dry the crystals under vacuum.
Quantitative Data
While specific solubility data for this compound is limited in the literature, the following table provides solubility information for the parent compound, 2,2'-bipyridine, which can serve as a useful guide for solvent selection. The introduction of the iodo- group is expected to decrease solubility in polar solvents and increase it in non-polar solvents.
| Solvent System (2,2'-bipyridine) | Temperature (°C) | Solubility (mol/dm³) |
| Water | 25 | 0.037 |
| 10% Ethanol in Water (v/v) | 25 | 0.114 |
| 20% Ethanol in Water (v/v) | 25 | 0.240 |
| 30% Ethanol in Water (v/v) | 25 | 0.76 |
Data for 2,2'-bipyridine sourced from the IUPAC-NIST Solubility Database.
Visualizations
Experimental Workflow for Recrystallization
Caption: Figure 1. General Recrystallization Workflow
Troubleshooting Decision Tree
Caption: Figure 2. Troubleshooting Decision Tree
References
Enhancing the stability of 3-Iodo-2,2'-bipyridine metal complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-Iodo-2,2'-bipyridine metal complexes during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, handling, and application of this compound metal complexes.
Issue 1: Poor yield or failed synthesis of the metal complex.
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Question: My reaction to form the this compound metal complex is giving low yields or failing completely. What could be the cause?
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Answer: Several factors can contribute to poor synthetic outcomes. Consider the following troubleshooting steps:
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Purity of Starting Materials: Ensure the this compound ligand and the metal salt are of high purity. Impurities can interfere with complex formation.
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Solvent Quality: Use anhydrous and deoxygenated solvents, as many metal complexes, particularly those with metals in low oxidation states, are sensitive to air and moisture.[1][2][3] The choice of solvent can also influence the solubility of reactants and the stability of the resulting complex.[4][5][6]
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Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the metal center or degradation of the ligand.[1][2][7]
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Temperature Control: Some complexation reactions are temperature-sensitive. Ensure the reaction is carried out at the optimal temperature as specified in the literature protocol or as determined by preliminary experiments.
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the metal salt is crucial. An incorrect ratio can lead to the formation of undesired species or incomplete reaction.
-
Issue 2: The complex decomposes upon isolation or during characterization.
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Question: My this compound metal complex appears to form in solution but decomposes when I try to isolate it or during characterization (e.g., NMR, Mass Spectrometry). How can I prevent this?
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Answer: Decomposition during workup and characterization is a common issue, often related to the complex's sensitivity.
-
Air and Moisture Sensitivity: Handle the complex under an inert atmosphere at all times, including during filtration, washing, and drying.[1][2][3][7] Use techniques such as a Schlenk line or a glovebox.[3][7][8]
-
Photosensitivity: Halogenated bipyridine complexes can be light-sensitive.[9] Protect the reaction mixture and the isolated complex from light by wrapping the glassware in aluminum foil or working in a darkened room.
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Thermal Instability: Avoid excessive heating during solvent removal. Use a rotary evaporator at low temperatures or remove the solvent under high vacuum at room temperature. For highly sensitive compounds, precipitation by adding a non-solvent followed by filtration in a glovebox is a good alternative. The thermal stability of related compounds can vary significantly, with decomposition onsets ranging from as low as 74°C to over 200°C.[10]
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Deiodination: The carbon-iodine bond can be labile, especially under reducing conditions or upon exposure to certain metals or light. This can lead to the formation of the corresponding non-iodinated bipyridine complex. If deiodination is suspected, consider using milder reaction conditions and avoid strong reducing agents.
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Issue 3: The complex shows signs of degradation during storage.
-
Question: How should I store my this compound metal complex to ensure its long-term stability?
-
Answer: Proper storage is critical for maintaining the integrity of your complex.
-
Atmosphere: Store the solid complex under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Temperature: Store at low temperatures, preferably in a freezer (-20°C or below), to minimize thermal decomposition. Some related compounds are shipped under cold-chain conditions.[11]
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Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Purity: Ensure the complex is free from residual solvents or other impurities that could promote degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound metal complexes?
A1: The primary degradation pathways include:
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Oxidation: The metal center can be oxidized upon exposure to air, leading to a change in the complex's properties and reactivity.
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Hydrolysis: Reaction with water can lead to ligand dissociation or modification.
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Photodegradation: Absorption of light, particularly UV radiation, can lead to the cleavage of the C-I bond (deiodination) or other photochemical reactions.[9]
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Thermal Decomposition: At elevated temperatures, the complex can undergo ligand dissociation or fragmentation.
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Dimerization: Some bipyridine metal complexes, particularly those with coordinatively unsaturated metal centers, can form unreactive dimers.[12]
Q2: How can I assess the stability of my this compound metal complex?
A2: Several techniques can be used to assess the stability of your complex:
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UV-Vis Spectroscopy: Monitor the absorption spectrum of a solution of your complex over time. Changes in the absorption bands can indicate decomposition. This can be performed under different conditions (e.g., in the presence of air, under illumination) to assess sensitivity.
-
NMR Spectroscopy: Periodically acquire NMR spectra of a solution of your complex to check for the appearance of new signals corresponding to degradation products.
-
Cyclic Voltammetry (CV): CV can provide information about the redox stability of the complex.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal decomposition temperature of the solid complex.[10]
-
Differential Scanning Calorimetry (DSC): DSC can identify phase transitions and decomposition events as a function of temperature.[10]
Q3: Are there any general strategies to enhance the stability of these complexes?
A3: Yes, several strategies can be employed to enhance stability:
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Ligand Design: Introducing bulky substituents on the bipyridine backbone can sterically protect the metal center from unwanted reactions.
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Choice of Metal Ion: The nature of the metal ion significantly influences the stability of the complex.[13][14]
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Ancillary Ligands: The presence of other ligands in the coordination sphere can modulate the electronic properties and steric environment of the metal center, thereby affecting stability.
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Chelate Effect: Bidentate ligands like 2,2'-bipyridine generally form more stable complexes than monodentate ligands, a phenomenon known as the chelate effect.[14]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound metal complexes, the following table summarizes stability data for related bipyridine complexes to provide a comparative reference.
| Complex Type | Stability Parameter | Value | Conditions | Reference |
| Ternary Cu(II) complexes with 3,5-diiodo-l-tyrosinate and 2,2'-bipyridine | log K | Positive values indicating stabilization | 25 °C, I = 0.1 M (KNO3) | [15][16] |
| Ni(I)-bipyridine halide complexes | Decomposition | Occurs over time, accelerated by temperature | THF solution | [12] |
| Fe(II) bipyridine complex | Stability Constant (log β) | Varies with conditions | Aqueous media | [14] |
| Phosphorus-iodonium ylids | Decomposition Onset (TGA) | 74 - 225 °C | Solid state | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound Metal Complex under Inert Atmosphere
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Glassware Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.[2]
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Reagent Preparation: Weigh the this compound ligand and the metal salt in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction flask with a condenser, magnetic stir bar, and a septum under a positive pressure of inert gas. Use a bubbler to monitor the gas flow.[2]
-
Solvent Addition: Add anhydrous, deoxygenated solvent to the reaction flask via a cannula or a syringe.
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Reagent Addition: Add the ligand and metal salt to the reaction flask. If they are solids, they can be added under a positive flow of inert gas. If they are solutions, they can be added via a syringe.
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable technique.
-
Workup: Upon completion, cool the reaction to room temperature. Isolate the product by filtration under inert atmosphere, precipitation by adding a non-solvent, or removal of the solvent under reduced pressure at low temperature.
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Storage: Transfer the isolated complex to a vial, seal it under an inert atmosphere, and store it in a freezer protected from light.
Protocol 2: Assessing the Photostability of a this compound Metal Complex
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Solution Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane) of a known concentration.
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Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.
-
Irradiation: Irradiate the solution with a light source of a specific wavelength (e.g., a UV lamp or a solar simulator). A control sample should be kept in the dark under the same conditions.
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Time-course Monitoring: At regular intervals, withdraw an aliquot of the irradiated and control solutions and record their UV-Vis spectra.
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Data Analysis: Plot the change in absorbance at a specific wavelength (e.g., the λmax of the complex) as a function of irradiation time. This can be used to determine the rate of photodegradation. For more quantitative analysis, a quantum yield of decomposition can be determined using actinometry.
Visualizations
Caption: A flowchart for troubleshooting poor yields in complex synthesis.
Caption: Major degradation routes for this compound complexes.
Caption: Workflow for assessing the stability of metal complexes.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. web.mit.edu [web.mit.edu]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 11. 184345-32-2|this compound|BLD Pharm [bldpharm.com]
- 12. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. globalscientificjournal.com [globalscientificjournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 3-Iodo-2,2'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Iodo-2,2'-bipyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic strategy.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. In the context of 2,2'-bipyridine, one of the nitrogen atoms can act as a directing group, facilitating lithiation at the adjacent C-3 position, followed by quenching with an iodine electrophile.
Frequently Asked Questions:
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Q1: What is the primary challenge with the Directed Ortho-Metalation (DoM) approach for synthesizing this compound? A1: The main challenge is achieving high regioselectivity for the 3-position. While the nitrogen on one of the pyridine rings directs the metalation to the ortho position (C-3), competitive lithiation at other positions can occur, leading to a mixture of isomers that are difficult to separate.
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Q2: I am observing low yields and a significant amount of starting material. What are the possible causes and solutions? A2: Low yields can result from incomplete lithiation or inefficient quenching.
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Incomplete Lithiation: Ensure your solvent (typically THF or diethyl ether) is scrupulously dry and the reaction is performed under an inert atmosphere (argon or nitrogen). The organolithium reagent (e.g., n-butyllithium or s-butyllithium) should be titrated prior to use to determine its exact concentration. Consider using a stronger base or an additive like TMEDA (tetramethylethylenediamine) to enhance the basicity and break up organolithium aggregates.[1]
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Inefficient Quenching: The iodine source (e.g., molecular iodine, 1,2-diiodoethane) should be added slowly at low temperature to prevent side reactions. Ensure a slight excess of the iodinating agent is used.
-
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Q3: My reaction is producing a mixture of mono-iodinated isomers. How can I improve the regioselectivity for the 3-position? A3: Improving regioselectivity is crucial.
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Choice of Base: The choice of the organolithium reagent can influence the site of metalation. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can sometimes offer different selectivity compared to alkyllithiums.[2]
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Temperature Control: Precise temperature control is critical. Lithiation is typically performed at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the thermodynamically less stable, but kinetically preferred, ortho-lithiated species.
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Protecting Groups: In some cases, strategic use of protecting groups on one of the pyridine rings can direct the lithiation to the desired position on the other ring.
-
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Q4: How can I effectively purify this compound from the reaction mixture? A4: Purification can be challenging due to the similar polarities of the isomers.
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Column Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help in separating the isomers.
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Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system might be an effective purification technique.
-
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to introduce an iodo group by diazotization of an amino group, followed by displacement with iodide. This route requires the synthesis of 3-Amino-2,2'-bipyridine as a precursor.
Frequently Asked Questions:
-
Q1: What are the main safety concerns when performing a Sandmeyer reaction on a larger scale? A1: The primary safety concern is the potential for the diazonium salt intermediate to be explosive, especially when isolated in a dry state. It is crucial to keep the diazonium salt in solution and at low temperatures (typically 0-5 °C) at all times.
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Q2: My Sandmeyer reaction is giving low yields of this compound and forming significant side products. What could be the issue? A2: Low yields in Sandmeyer reactions are often due to the instability of the diazonium salt or inefficient displacement.
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Diazonium Salt Instability: Ensure the diazotization is carried out in a strongly acidic medium and at a strictly controlled low temperature. The addition of sodium nitrite should be slow to prevent a rapid exotherm.
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Inefficient Displacement: The iodide source (typically potassium iodide or sodium iodide) should be in excess. The addition of the diazonium salt solution to the iodide solution (inverse addition) can sometimes improve yields. The use of a copper(I) iodide catalyst can also enhance the reaction rate and yield.[3][4]
-
-
Q3: I am observing the formation of phenolic byproducts. How can I minimize this? A3: The formation of phenols arises from the reaction of the diazonium salt with water. To minimize this, ensure the reaction is run at a low temperature and that the displacement with iodide is as rapid as possible. Using a non-aqueous solvent for the displacement step, if feasible, can also reduce the formation of phenolic impurities.
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Q4: Is it necessary to use a copper catalyst for the iodination step? A4: While the Sandmeyer reaction for chlorination and bromination typically requires a copper(I) catalyst, the iodination step can often proceed without a catalyst due to the high nucleophilicity of the iodide ion.[5] However, for some substrates, the addition of catalytic amounts of copper(I) iodide can improve the yield and reduce reaction times.[6]
Halogen Dance Reaction
The halogen dance reaction involves the base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. This can be a strategy to isomerize a more readily available halo-2,2'-bipyridine to the desired 3-iodo isomer.
Frequently Asked Questions:
-
Q1: What is the principle behind using a halogen dance reaction to synthesize this compound? A1: The halogen dance reaction typically involves the deprotonation of a halo-aromatic compound with a strong base (like LDA) to form an aryl anion. This anion can then rearrange, with the halogen migrating to a different position on the ring. By carefully choosing the starting material and reaction conditions, it is possible to favor the formation of the 3-iodo isomer.[7][8]
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Q2: I am attempting a halogen dance on a bromo-2,2'-bipyridine with subsequent iodination, but the reaction is yielding a complex mixture of products. How can I improve the selectivity? A2: The halogen dance is notoriously sensitive to reaction conditions, and achieving high selectivity can be challenging.
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Base and Temperature: The choice of base and the reaction temperature are critical. The reaction is often performed at very low temperatures to control the equilibrium between the different lithiated intermediates.
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Directing Groups: The presence of other substituents on the bipyridine rings can influence the direction of the halogen migration.
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Quenching: The timing and method of quenching the lithiated intermediate with an iodine source will affect the final product distribution.
-
-
Q3: What are the common side reactions in a halogen dance protocol? A3: Common side reactions include protonation of the lithiated intermediate by the solvent or trace impurities, intermolecular coupling reactions, and the formation of multiple halogenated isomers.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to substituted bipyridines, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Comparison of Yields for Different Synthetic Methods for Halogenated Bipyridines
| Synthetic Method | Starting Material | Product | Yield (%) | Scale | Reference |
| Negishi Coupling | 2-Bromopyridine derivative | 2,2'-Bipyridine derivative | 50-98 | Not specified | [9] |
| Sandmeyer Iodination | 3,5-Dimethoxyaniline | 1,3-Diiodo-5-methoxybenzene | 75 | Not specified | [4] |
| Halogen Dance & Iodination | 2-Bromopyridine | 2-Bromo-4-iodopyridine | 78 | Not specified | [7] |
Table 2: Reaction Conditions for Selected Synthetic Transformations
| Reaction | Reagents | Solvent | Temperature | Time |
| Directed Lithiation | n-BuLi, TMEDA | THF | -78 °C | 1-2 h |
| Sandmeyer Diazotization | NaNO₂, HCl | Water/Acid | 0-5 °C | 30 min |
| Sandmeyer Iodination | KI | Water | Room Temp | 1-3 h |
| Halogen Dance | LDA | THF | -78 °C | 1-4 h |
Experimental Protocols
Protocol 1: Hypothetical Scalable Synthesis of this compound via Directed Ortho-Metalation (DoM)
Caution: This is a hypothetical protocol based on general procedures for DoM and should be optimized on a small scale before attempting a large-scale reaction. All operations must be carried out under a dry, inert atmosphere.
-
Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet is dried in an oven and assembled hot under a stream of argon.
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Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask. 2,2'-Bipyridine is dissolved in the THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2,2'-bipyridine, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Iodination: A solution of iodine in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred for an additional 1 hour at -78 °C and then allowed to warm slowly to room temperature.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate this compound.
Protocol 2: General Procedure for Sandmeyer Iodination of an Amino-bipyridine
Caution: Diazonium salts are potentially explosive. This reaction must be carried out with appropriate safety precautions, including a blast shield.
-
Diazotization: 3-Amino-2,2'-bipyridine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C. The reaction is stirred for 30 minutes at this temperature.
-
Iodide Displacement: In a separate flask, a solution of potassium iodide in water is prepared and cooled in an ice bath. The cold diazonium salt solution is added slowly to the stirred potassium iodide solution.
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Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which nitrogen gas evolution will be observed.
-
Workup: The reaction mixture is made basic by the addition of a sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with a sodium thiosulfate solution to remove excess iodine, then with brine, and dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.
Caption: Workflow for the synthesis of this compound via the Sandmeyer Reaction.
References
- 1. baranlab.org [baranlab.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
Technical Support Center: Removal of Palladium Residues using 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 3-Iodo-2,2'-bipyridine for the removal of palladium residues from reaction mixtures. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: How does this compound work to remove palladium?
A1: this compound acts as a chelating ligand, binding to the palladium metal center through its two nitrogen atoms. This forms a stable palladium-bipyridine complex. The introduction of the iodo group onto the bipyridine backbone can, in some cases, influence the electronic properties and solubility of the resulting complex, potentially facilitating its precipitation and removal from the reaction mixture.
Q2: In what oxidation state does palladium need to be for effective removal with this compound?
A2: Bipyridine ligands are generally effective at chelating palladium(II) species. If your reaction leaves palladium in a Pd(0) state, an oxidation step may be necessary to convert it to Pd(II) prior to scavenging to ensure efficient complex formation.
Q3: What are the typical solvents used for this palladium removal process?
A3: The choice of solvent is critical and depends on the solubility of your product versus the solubility of the this compound-palladium complex. The goal is to select a solvent system where your product remains in solution while the palladium complex precipitates. Common organic solvents should be screened to determine the optimal conditions for selective precipitation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Palladium residues remain high after treatment. | 1. Insufficient amount of this compound added.2. Palladium is in an oxidation state (e.g., Pd(0)) that does not readily complex with the scavenger.3. The palladium complex is soluble in the reaction solvent.4. Insufficient reaction time or temperature for complex formation. | 1. Increase the molar equivalents of this compound relative to the palladium catalyst.2. Consider adding a mild oxidant to convert Pd(0) to Pd(II) before adding the scavenger. Always check for compatibility with your desired product.3. Perform solvent screening to find a system where the palladium complex has low solubility.4. Increase the stirring time and/or gently heat the mixture to promote complexation. Monitor product stability under these conditions. |
| Product precipitates along with the palladium complex. | The product has low solubility in the chosen solvent system. | 1. Screen for alternative solvents or solvent mixtures that keep the product dissolved while allowing the palladium complex to precipitate.2. Adjust the concentration of the reaction mixture. |
| Difficulty filtering the precipitated palladium complex. | The precipitate is very fine or colloidal. | 1. Allow the mixture to stand for a longer period to encourage particle agglomeration.2. Centrifuge the mixture to pellet the precipitate before decanting the supernatant.3. Use a finer porosity filter or a pad of celite to aid filtration. |
| The scavenger or its palladium complex co-elutes with the product during chromatography. | The polarity of the scavenger-palladium complex is similar to that of the product. | 1. Optimize the precipitation/filtration step to remove the majority of the palladium complex before chromatography.2. Develop a different chromatographic method, exploring a wider range of solvent polarities or using a different stationary phase. |
Experimental Workflow & Methodologies
Below is a generalized experimental protocol for the removal of palladium residues using this compound. Note: This is a starting point, and optimization for your specific reaction is crucial.
Experimental Protocol: Palladium Scavenging
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Reaction Work-up: Upon completion of your palladium-catalyzed reaction, perform your standard aqueous work-up to remove any water-soluble impurities.
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent in which the palladium complex is soluble, concentrate the crude product and redissolve it in a solvent chosen for optimal precipitation of the complex.
-
Addition of Scavenger: To the crude product solution, add a solution of this compound (typically 1.5 - 5 molar equivalents relative to the initial palladium loading).
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Complexation and Precipitation: Stir the mixture at room temperature or with gentle heating for a predetermined time (e.g., 2-12 hours) to allow for complete complex formation and precipitation.
-
Isolation of Product: Remove the precipitated palladium complex by filtration, washing the filter cake with a small amount of the cold solvent.
-
Analysis: Concentrate the filtrate and analyze the resulting product for residual palladium content using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.
Visualizing the Process
Logical Workflow for Palladium Removal
The following diagram illustrates the decision-making process and experimental steps for removing residual palladium using this compound.
Caption: A flowchart illustrating the key steps and decisions in the palladium scavenging process.
Validation & Comparative
X-ray Crystallographic Analysis of Bipyridine Metal Complexes: A Comparative Guide
A comprehensive comparative analysis of 3-Iodo-2,2'-bipyridine metal complexes based on X-ray crystallographic data is not feasible at this time due to a lack of sufficient publicly available structural data for this specific ligand. Extensive searches of chemical and crystallographic databases did not yield an adequate number of published crystal structures to form a meaningful comparison guide.
As a relevant and informative alternative, this guide provides a comparative overview of the X-ray crystallographic analysis of metal complexes featuring the parent ligand, 2,2'-bipyridine . The principles of synthesis, crystallization, and structural analysis discussed herein are directly applicable to derivatives such as this compound. This guide is intended for researchers, scientists, and drug development professionals working with coordination compounds.
Comparison of Crystallographic Data for 2,2'-Bipyridine Metal Complexes
The following table summarizes key crystallographic parameters for a selection of metal complexes with 2,2'-bipyridine, showcasing the influence of the metal center on the coordination geometry and bond parameters.
| Metal Ion | Complex Formula | Crystal System | Space Group | Coordination Geometry | Avg. M-N Bond Length (Å) | Avg. N-M-N Bite Angle (°) |
| Fe(II) | [Fe(bpy)₃]²⁺ | Monoclinic | C2/c | Octahedral | 1.968 | 81 |
| Cu(II) | [Cu(bpy)₂(H₂O)]²⁺ | Monoclinic | C2/c | Trigonal Bipyramidal | 2.007 | 81.1 |
| Ru(II) | [Ru(bpy)₃]²⁺ | Monoclinic | C2/c | Octahedral | 2.058 | 78.7 |
Experimental Protocols
General Synthesis of Tris(2,2'-bipyridine)metal(II) Complexes
This protocol provides a general method for the synthesis of tris-chelate complexes of 2,2'-bipyridine with divalent transition metals, such as Fe(II).
Materials:
-
A hydrated metal(II) salt (e.g., FeSO₄·7H₂O)
-
2,2'-Bipyridine
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the metal(II) salt in the chosen solvent.
-
In a separate flask, dissolve three molar equivalents of 2,2'-bipyridine in the same solvent.
-
Slowly add the 2,2'-bipyridine solution to the metal salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction. The formation of the complex is often indicated by a distinct color change.
-
The product can be isolated by cooling the solution to induce crystallization or by the slow evaporation of the solvent.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for structural analysis. A common method is slow evaporation or vapor diffusion.
Procedure (Vapor Diffusion):
-
Dissolve the synthesized metal complex in a suitable solvent in which it is readily soluble (e.g., acetonitrile, methanol).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a small amount of an "anti-solvent" – a solvent in which the complex is poorly soluble (e.g., diethyl ether, pentane).
-
Over several days, the anti-solvent will slowly diffuse into the solution of the complex, gradually decreasing its solubility and promoting the growth of single crystals.
Single-Crystal X-ray Diffraction and Structure Refinement
The following is a generalized workflow for the analysis of a crystal once it has been obtained.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.[1] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit between the calculated and observed diffraction patterns.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of a bipyridine metal complex.
References
A Comparative Analysis of Substituted Bipyridine Ligands in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for Enhanced Catalytic Performance
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this powerful transformation lies the catalyst, typically a palladium complex supported by a carefully chosen ligand. Among the vast array of available ligands, substituted 2,2'-bipyridines have emerged as a versatile class, offering a tunable platform to modulate catalytic activity and stability. The electronic and steric properties of substituents on the bipyridine framework can profoundly influence the outcome of the coupling reaction, impacting reaction rates, yields, and catalyst longevity.
This guide provides a comparative study of variously substituted bipyridine ligands in the context of Suzuki-Miyaura coupling. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying processes, we aim to equip researchers with the knowledge to make informed decisions in ligand selection for their specific synthetic challenges.
Performance Comparison of Substituted Bipyridine Ligands
The efficacy of a given bipyridine ligand in a Suzuki-Miyaura coupling is intimately linked to the nature of its substituents. Electron-donating groups can enhance the electron density on the palladium center, which may facilitate the rate-determining oxidative addition step. Conversely, electron-withdrawing groups can influence the reductive elimination step. Steric bulk around the metal center can also play a crucial role, promoting the formation of the active monoligated palladium species and preventing catalyst deactivation.
The following table summarizes the performance of several representative substituted bipyridine ligands in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. While reaction conditions may vary slightly between studies, this compilation provides a valuable overview of the relative effectiveness of these ligands.
| Ligand/Pre-catalyst | Substituent Type | Aryl Bromide | Phenylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl2(4,4'-dme-bpy) (4,4'-dimethyl-2,2'-bipyridine) | Electron-Donating | 4-Bromoanisole | Phenylboronic acid | K2CO3 | DMF | 100 | 12 | ~95% | [1] |
| PdCl2(4,4'-dtbbpy) (4,4'-di-tert-butyl-2,2'-bipyridine) | Sterically Bulky/EDG | 4-Bromoanisole | Phenylboronic acid | K2CO3 | Ethanol/Water | 80 | 2 | 98% | [2] |
| PdCl2(4,4'-dicarboxy-bpy) (4,4'-dicarboxy-2,2'-bipyridine) | Electron-Withdrawing | 4-Bromobenzonitrile | Phenylboronic acid | Cs2CO3 | Methanol | 60 | 24 | 92% | |
| Unsubstituted 2,2'-bipyridine | - | 4-Bromoanisole | Phenylboronic acid | K2CO3 | DMF | 100 | 12 | ~90% |
Note: Yields are for the isolated product. "EDG" refers to Electron-Donating Group. Data for PdCl2(4,4'-dicarboxy-bpy) and Unsubstituted 2,2'-bipyridine are representative values based on typical performance and may not be from a single direct comparative study under identical conditions to the other entries.
Experimental Protocols
A detailed and reproducible experimental protocol is critical for achieving consistent results in Suzuki-Miyaura coupling reactions. Below is a representative procedure for the coupling of an aryl bromide with phenylboronic acid using a pre-formed palladium-bipyridine complex.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Catalyst Preparation: The palladium(II)-bipyridine complex (e.g., [PdCl2(4,4'-dtbbpy)]) can be synthesized by reacting palladium(II) chloride with the corresponding 4,4'-disubstituted-2,2'-bipyridine ligand in a suitable solvent like ethanol or acetonitrile.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Add the palladium pre-catalyst (e.g., [PdCl2(4,4'-dtbbpy)], 0.01-1 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of Dioxane/Water) via syringe.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizing the Process: Reaction Mechanism and Workflow
To provide a clearer understanding of the Suzuki-Miyaura coupling and the experimental process, the following diagrams have been generated using the DOT language.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
References
A Comparative Guide to the Catalytic Performance of 2,2'-Bipyridine and 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic performance of the well-established ligand, 2,2'-bipyridine, with its halogenated derivative, 3-Iodo-2,2'-bipyridine. The catalytic activity of these ligands is crucial in a variety of synthetic organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the development of new pharmaceuticals and functional materials.
While 2,2'-bipyridine is a cornerstone ligand in catalysis with a wealth of supporting experimental data, this guide highlights a significant gap in the current scientific literature regarding the catalytic applications of this compound. Despite extensive searches, no published studies with quantitative data on the catalytic performance of this compound were identified. Therefore, this document will focus on presenting a comprehensive overview of the catalytic performance of 2,2'-bipyridine in key cross-coupling reactions, while noting the absence of comparable data for its iodo-substituted counterpart.
Catalytic Performance of 2,2'-Bipyridine
2,2'-Bipyridine is a versatile and widely used N,N-bidentate ligand in transition metal catalysis. Its ability to form stable chelate complexes with various metal centers, particularly palladium, has made it instrumental in a range of cross-coupling reactions. The following sections summarize its performance in the Mizoroki-Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. Palladium complexes of 2,2'-bipyridine have demonstrated high efficiency in this reaction, particularly in aqueous media, which is advantageous for green chemistry.
Table 1: Catalytic Performance of 2,2'-Bipyridine in the Mizoroki-Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | Reference |
| 1 | 4-Iodoacetophenone | n-Butyl acrylate | Pd(NH₃)₂Cl₂ / Cationic 2,2'-bipyridyl | 0.01 | H₂O | 140 | 12 | 99 | 9,900 | [1] |
| 2 | 4-Iodoacetophenone | Ethyl acrylate | Pd(NH₃)₂Cl₂ / Cationic 2,2'-bipyridyl | 0.0001 | H₂O | 140 | 24 | 92 | 920,000 | [1] |
| 3 | Iodobenzene | Styrene | Pd(NH₃)₂Cl₂ / Cationic 2,2'-bipyridyl / TBAB | 1 | H₂O | 140 | 24 | 89 | 89 | [1] |
TON (Turnover Number) = moles of product / moles of catalyst TBAB (Tetrabutylammonium bromide) acts as a phase-transfer agent.
A typical experimental procedure for the Mizoroki-Heck reaction using a palladium/2,2'-bipyridine catalytic system is as follows:
-
A reaction vessel is charged with the aryl iodide (1.0 mmol), the alkene (1.5 mmol), tributylamine (Bu₃N) as a base (2.0 mmol), and the palladium catalyst precursor (e.g., Pd(NH₃)₂Cl₂) along with the cationic 2,2'-bipyridine ligand in the specified molar ratio.
-
Deionized water (3 mL) is added as the solvent.
-
The vessel is sealed and heated to 140 °C with vigorous stirring for the specified reaction time.
-
After cooling to room temperature, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common structural motif in pharmaceuticals. Palladium catalysts supported by 2,2'-bipyridine and its derivatives have been shown to be effective for this transformation.
Table 2: Catalytic Performance of 2,2'-Bipyridine Derivatives in the Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | 0.2 | K₂CO₃ | Methanol | 60 | 8 | 95 |[2] | | 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | 0.2 | K₂CO₃ | Methanol | 60 | 8 | 98 |[2] |
bpydc = 2,2'-bipyridine-5,5'-dicarboxylate
A general procedure for the Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction flask are added the aryl halide (0.5 mmol), the phenylboronic acid (0.6 mmol), the specified base (e.g., K₂CO₃, 0.5 mmol), and the palladium-2,2'-bipyridine derivative catalyst (0.2-0.5 mol%).
-
Methanol (1 mL) is added as the solvent.
-
The reaction mixture is stirred at the specified temperature (e.g., 60 °C) in air.
-
The progress of the reaction is monitored by techniques such as gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the catalyst can be separated by filtration. The filtrate is then worked up to isolate the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which is crucial for the synthesis of anilines and their derivatives. While various phosphine ligands are often employed, nitrogen-based ligands like 2,2'-bipyridine can also be utilized.
Table 3: Catalytic Performance of a Nickel/2,2'-Bipyridine System in a Buchwald-Hartwig Type Amination
| Entry | Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 3-Iodopyridine | p-Toluidine | Ni(acac)₂ / 4,4'-di-tert-butyl-2,2'-bipyridine | 2 | K₃PO₄ | Toluene | 100 | 24 | 86 |[3] | | 2 | 1-Iodo-3,5-dimethylbenzene | p-Toluidine | Ni(acac)₂ / 4,4'-di-tert-butyl-2,2'-bipyridine | 2 | K₃PO₄ | Toluene | 100 | 24 | 97 |[3] |
A representative experimental protocol for the Ni-catalyzed amination is as follows:
-
A reaction tube is charged with the aryl halide (1.0 mmol), the amine (3.0 mmol), potassium phosphate (K₃PO₄) as the base (3.0 mmol), Ni(acac)₂ (2 mol %), and the 2,2'-bipyridine ligand.
-
Anhydrous toluene is added as the solvent.
-
The reaction tube is sealed and heated at 100 °C for the specified time.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Catalytic Performance of this compound: A Knowledge Gap
A thorough search of the scientific literature did not yield any studies reporting the use of this compound as a ligand in catalytic applications with corresponding quantitative performance data. The existing literature primarily focuses on the synthesis of this compound and its use as a building block for more complex molecules.
The absence of data on the catalytic performance of this compound prevents a direct, evidence-based comparison with its parent compound, 2,2'-bipyridine. The introduction of an iodine atom at the 3-position of the bipyridine ring could potentially influence its electronic and steric properties, which in turn could modulate the catalytic activity of its metal complexes. However, without experimental data, any discussion on its potential catalytic performance would be purely speculative.
Visualizing Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Mizoroki-Heck, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, which are relevant to the catalytic applications of 2,2'-bipyridine.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
2,2'-Bipyridine remains a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions, with a substantial body of literature supporting its utility. The data presented in this guide demonstrates its high performance in Mizoroki-Heck, Suzuki-Miyaura, and related amination reactions, often under environmentally benign conditions.
In contrast, the catalytic performance of this compound is an unexplored area of research. The lack of available experimental data makes a direct comparison with 2,2'-bipyridine impossible at this time. This represents a significant knowledge gap and an opportunity for future research to investigate the potential electronic and steric effects of the iodo-substituent on the catalytic activity of bipyridine-based catalysts. Such studies would be valuable for the rational design of new and improved catalytic systems for applications in pharmaceutical and materials science.
References
Unveiling the Influence of Iodo Substituents on Bipyridine Ligand Performance in Catalysis
A Comparative Guide for Researchers and Drug Development Professionals
The electronic properties of ligands play a pivotal role in modulating the catalytic activity of metal complexes. Among the vast library of ligands, bipyridines are a cornerstone in catalysis due to their robust coordination chemistry. The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the electronic environment around the metal center, thereby influencing reaction rates and selectivity. This guide provides a comparative analysis of the electronic effects of the iodo substituent on the catalytic activity of bipyridine ligands, with a focus on providing quantitative data and detailed experimental insights.
The iodo substituent is generally considered to be electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+M). This dual nature can lead to complex electronic effects that are highly dependent on the specific reaction and metal center involved. Understanding these effects is crucial for the rational design of more efficient catalysts.
Quantitative Comparison of Bipyridine Ligands in Copper-Mediated Perfluoroalkylation
A systematic study by Hartwig and colleagues provides valuable quantitative data on the impact of electronically diverse bipyridine ligands on the rate of copper(I)-mediated perfluoroalkylation of aryl halides. While not a palladium-catalyzed cross-coupling reaction, this study offers a clear comparison of ligands with electron-withdrawing and electron-donating properties, allowing for an inferential understanding of how an iodo-substituted bipyridine might behave. The study highlights that bipyridine ligands with electron-withdrawing substituents accelerate the reaction.[1][2]
For the purpose of this guide, we will compare the performance of a bipyridine ligand with electron-withdrawing substituents (as a proxy for an iodo-substituted ligand) against ligands with electron-donating substituents.
| Ligand Substituent | Hammett Parameter (σp) | Relative Initial Rate |
| 4,4'-di-tert-butyl (electron-donating) | -0.20 | 1.0 |
| 4,4'-dimethyl (electron-donating) | -0.17 | 1.2 |
| Unsubstituted | 0.00 | 2.1 |
| 4,4'-bis(trifluoromethyl) (electron-withdrawing) | 0.54 | 8.3 |
Table 1: Comparison of the relative initial rates of reaction between [(R2bpy)CuC2F5] and 4-fluoroiodobenzene. The data illustrates a clear trend where electron-withdrawing substituents on the bipyridine ligand lead to a significant increase in the reaction rate.[1][2]
Experimental Protocols
A detailed understanding of the experimental conditions is critical for reproducing and building upon these findings. Below are the generalized protocols for the synthesis of the catalyst and the subsequent catalytic reaction, based on the methodologies described in the comparative study.
General Procedure for the Synthesis of [(R2bpy)CuC2F5] Complexes:
In a nitrogen-filled glovebox, the corresponding bipyridine ligand (1.0 equiv) and [Cu(C2F5)(MeCN)x] (1.0 equiv) are dissolved in anhydrous dichloromethane. The solution is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield the desired copper(I) complex. The product is characterized by ¹H and ¹⁹F NMR spectroscopy.
General Procedure for the Kinetic Analysis of the Reaction with Aryl Halides:
In a nitrogen-filled glovebox, a stock solution of the [(R2bpy)CuC2F5] complex and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., CD2Cl2) is prepared. In a separate vial, a stock solution of the aryl halide (e.g., 4-fluoroiodobenzene) is prepared. The two solutions are cooled to the desired reaction temperature (e.g., -20 °C) before being mixed. The reaction progress is monitored by ¹⁹F NMR spectroscopy at regular intervals to determine the initial rate of the reaction.
Mechanistic Insights and the Role of the Iodo Substituent
The electronic nature of the substituent on the bipyridine ligand directly influences the electron density at the metal center. In the context of the copper-mediated perfluoroalkylation, the data suggests that electron-withdrawing groups, such as the trifluoromethyl group (and by extension, an iodo group), enhance the rate of the reaction. This can be attributed to several factors.
One key step in many catalytic cycles involving aryl halides is oxidative addition. It has been observed in some systems that complexes with less electron-donating bipyridine ligands undergo faster oxidative addition of aryl halides.[1][2] This counterintuitive finding suggests that a more electrophilic metal center, resulting from coordination to an electron-deficient ligand, may facilitate the interaction with the aryl halide.
The workflow for evaluating the electronic effects of substituents on bipyridine ligands in a catalytic reaction can be generalized as follows:
References
- 1. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 3-Iodo-2,2'-bipyridine in Heck vs. other cross-coupling reactions
A Comparative Guide for Researchers in Organic Synthesis and Drug Discovery
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like 2,2'-bipyridine is of paramount importance. This guide provides an objective comparison of the performance of a key building block, 3-Iodo-2,2'-bipyridine, across four of the most powerful cross-coupling methodologies: the Heck, Suzuki, Stille, and Sonogashira reactions. This analysis, supported by experimental data, aims to inform substrate choice and reaction optimization for the synthesis of novel 3-substituted-2,2'-bipyridine derivatives.
At a Glance: Performance Comparison
The following table summarizes the typical performance of this compound in various cross-coupling reactions, offering a comparative overview of reaction yields and key conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Heck Reaction | Alkenes (e.g., Acrylates) | Pd(OAc)₂, PPh₃ | DMF | Et₃N | 100 | 12-24 | Moderate to Good |
| Suzuki Coupling | Boronic Acids/Esters | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene/H₂O or Dioxane/H₂O | Na₂CO₃ or K₂CO₃ | 80-110 | 12-24 | Good to Excellent |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Toluene or Dioxane | - | 90-110 | 12-16 | Good to Excellent |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | THF/Et₃N | Et₃N | 25-60 | 2-12 | Good to Excellent |
In-Depth Analysis of Cross-Coupling Reactions
Heck Reaction
The Heck reaction offers a direct method for the arylation of alkenes. With this compound, this reaction provides a pathway to introduce vinyl groups at the 3-position, which can be further elaborated. Generally, the reaction requires elevated temperatures and proceeds with moderate to good yields. The choice of phosphine ligand and base is crucial to prevent side reactions and catalyst deactivation, a common challenge when working with nitrogen-containing heterocycles that can act as ligands themselves.
Suzuki Coupling
The Suzuki coupling is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boronic acid coupling partners. For this compound, the Suzuki reaction is a highly effective method for introducing aryl, heteroaryl, and even some alkyl groups. The use of aqueous base and a biphasic solvent system often facilitates the reaction and product isolation. Catalyst systems employing bulky, electron-rich phosphine ligands are typically preferred to achieve high turnover numbers and yields.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners and is known for its tolerance of a wide range of functional groups. While the toxicity of tin reagents is a significant drawback, the Stille reaction often provides excellent yields where other methods may fail, particularly with sterically hindered substrates. The reaction is typically run under anhydrous conditions.
Sonogashira Coupling
For the introduction of alkynyl moieties, the Sonogashira coupling is the premier choice. This copper-co-catalyzed palladium reaction is highly efficient and can often be performed under mild conditions, including at room temperature. The reaction of this compound with terminal alkynes proceeds rapidly and cleanly, affording the corresponding 3-alkynyl-2,2'-bipyridines in high yields. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.
Experimental Workflows and Catalytic Cycles
To visualize the processes involved, the following diagrams illustrate a general experimental workflow for a cross-coupling reaction and the fundamental catalytic cycles for each of the discussed reactions.
Caption: General experimental workflow for a typical cross-coupling reaction.
Caption: Simplified catalytic cycles for the Heck, Suzuki, Stille, and Sonogashira reactions.
Detailed Experimental Protocols
The following are representative experimental protocols for the cross-coupling reactions of this compound. Researchers should note that optimization of these conditions may be necessary for specific substrates and scales.
Heck Reaction of this compound with Ethyl Acrylate
-
Materials: this compound (1.0 mmol), ethyl acrylate (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (PPh₃, 0.04 mmol), triethylamine (Et₃N, 2.0 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Procedure: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, and PPh₃. Add the anhydrous DMF, followed by ethyl acrylate and triethylamine. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Suzuki Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), toluene (4 mL), and water (1 mL).
-
Procedure: In a round-bottom flask, combine this compound, phenylboronic acid, and Pd(PPh₃)₄. Add the toluene, followed by an aqueous solution of sodium carbonate. The biphasic mixture is vigorously stirred and heated to 90 °C for 12-24 hours under an inert atmosphere. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo. The residue is purified by flash chromatography.
Stille Coupling of this compound with Tributyl(phenyl)stannane
-
Materials: this compound (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol), and anhydrous toluene (5 mL).
-
Procedure: A Schlenk tube is charged with this compound, Pd₂(dba)₃, and P(o-tol)₃ under an argon atmosphere. Anhydrous toluene and tributyl(phenyl)stannane are added via syringe. The reaction mixture is heated to 110 °C and stirred for 12-16 hours. After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling of this compound with Phenylacetylene
-
Materials: this compound (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.02 mmol), copper(I) iodide (CuI, 0.04 mmol), anhydrous tetrahydrofuran (THF, 5 mL), and triethylamine (Et₃N, 3.0 mmol).
-
Procedure: To a solution of this compound in a mixture of THF and triethylamine under argon, PdCl₂(PPh₃)₂ and CuI are added. Phenylacetylene is then added dropwise, and the reaction is stirred at room temperature for 2-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Conclusion
This compound proves to be a versatile and effective substrate across a range of palladium-catalyzed cross-coupling reactions. The choice of the optimal reaction—Heck, Suzuki, Stille, or Sonogashira—will ultimately depend on the desired 3-substituent. For the introduction of aryl and vinyl groups, Suzuki and Heck reactions are strong contenders, with Suzuki coupling often providing higher yields and milder conditions. For alkynyl substitutions, the Sonogashira reaction is unparalleled in its efficiency. The Stille coupling, despite the toxicity of its reagents, remains a valuable option for challenging transformations. This guide provides a foundational understanding to aid researchers in the strategic design and execution of synthetic routes toward novel 3-functionalized 2,2'-bipyridine derivatives.
A Researcher's Guide to Density Functional Theory Studies on the Electronic Properties of 2,2'-Bipyridine Complexes: A Comparative Overview
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the electronic properties of 2,2'-bipyridine (bpy) complexes, with a specific focus on how these computational approaches can be extended to substituted ligands like 3-Iodo-2,2'-bipyridine. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details experimental and computational protocols, and visualizes important concepts to facilitate a deeper understanding of these versatile compounds.
The electronic structure of 2,2'-bipyridine complexes is of significant interest due to their diverse applications, including in catalysis, solar energy conversion, and medicinal chemistry.[1][2] The introduction of substituents, such as an iodo group, can modulate these properties, making a thorough understanding of structure-property relationships crucial for the design of new functional molecules. DFT has emerged as a powerful tool to investigate these properties at the molecular level.[3][4][5]
Data Presentation: A Comparative Look at Bipyridine Complexes
The electronic properties of bipyridine complexes are highly dependent on the coordinated metal center and the nature of any substituents on the bipyridine ligand. The following tables summarize key computational and experimental data for a range of bipyridine complexes, providing a baseline for understanding the potential effects of an iodo-substituent.
| Complex | Metal Ion | Key Electronic Property | Computational Method | Experimental Validation | Reference |
| [Fe(bpy)3]^2+ | Fe(II) | Metal-to-Ligand Charge Transfer (MLCT) | TD-DFT | UV-Vis Spectroscopy, Resonance Raman | Request PDF |
| [Co(bpy)3]^(2+/3+) | Co(II/III) | Redox Potential | B3LYP/LanL2DZ | Cyclic Voltammetry | RSC Publishing |
| [Fe(2,2'-bipyridine)(mes)2] | Fe(II) | Antiferromagnetic Coupling | DFT | Magnetic Susceptibility, EPR, Mössbauer | ResearchGate, Maynooth University Research Archive Library |
| [Y(bpy)3]^m (m=0, 1-, 2-, 3-) | Y(III) | Ligand-based Redox Processes | DFT | UV-Vis, EPR, XAS | |
| [Si(bpy)3]^(1+,0,1-,2-) | Si(IV) | Ligand-based Reductions | DFT | Crystallography | ElectronicsAndBooks |
| [Cu(bpy)(I2tyrO-)(H2O)] | Cu(II) | Distorted Square-Pyramidal Geometry | X-ray Diffraction | X-ray Diffraction | Inorganic Chemistry |
Note: "mes" refers to 2,4,6-trimethylphenyl, and "I2tyr" refers to 3,5-diiodo-l-tyrosinate.
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic properties of bipyridine complexes.
Experimental Protocols:
-
Synthesis and Characterization: The synthesis of bipyridine complexes often involves the reaction of a metal salt with the bipyridine ligand in a suitable solvent.[6][7][8] Characterization techniques typically include:
-
X-ray Crystallography: To determine the precise molecular structure, including bond lengths and angles.
-
UV-Vis Spectroscopy: To probe electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands.
-
Cyclic Voltammetry: To measure redox potentials and understand the electrochemical behavior of the complex.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons, EPR provides information about the electronic environment of the metal center.
-
Mössbauer Spectroscopy: Particularly for iron complexes, this technique gives insight into the oxidation state and spin state of the iron nucleus.[9]
-
Computational Protocols (DFT):
-
Functional and Basis Set Selection: A common choice for studying transition metal complexes is the B3LYP hybrid functional.[3][10][11] The choice of basis set is also critical; for the metal atom, effective core potentials like LanL2DZ are often used, while Pople-style basis sets such as 6-31G(d,p) are common for lighter atoms (C, H, N, O, I).[10][11]
-
Geometry Optimization: The first step in a DFT study is to find the minimum energy structure of the complex. This provides theoretical bond lengths and angles that can be compared with experimental X-ray data.
-
Frequency Calculations: These calculations are performed to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy gap between them relates to the chemical reactivity and kinetic stability.[10]
-
Time-Dependent DFT (TD-DFT): This method is used to calculate excited state properties and to simulate UV-Vis spectra, allowing for the assignment of experimentally observed electronic transitions.
Visualizing Concepts with Graphviz
To better illustrate the workflows and concepts involved in these studies, the following diagrams were generated using Graphviz.
Comparative Analysis and the Role of the Iodo-Substituent
The electronic properties of 2,2'-bipyridine are significantly influenced by the "redox non-innocence" of the ligand, meaning the ligand itself can actively participate in redox processes.[4][12] DFT studies have been instrumental in determining the oxidation level of the bipyridine ligand in various complexes, which can exist as the neutral bpy^0^, the radical anion bpy^•-^, or the dianion bpy^2-^.[3] The structural features of the bipyridine ligand, particularly the central C-C bond length, can be a strong indicator of its redox state.[4]
For a hypothetical this compound complex, the iodo-substituent is expected to influence the electronic properties in several ways:
-
Inductive Effect: Iodine is an electron-withdrawing group, which would lower the energy of the π* orbitals of the bipyridine ligand. This would likely make the ligand easier to reduce, thus affecting the redox potentials of the complex.
-
Steric Effects: The presence of the bulky iodo group at the 3-position could induce steric hindrance, potentially distorting the geometry of the complex and affecting the metal-ligand bond strengths.
-
Spin-Orbit Coupling: As a heavy atom, iodine can enhance spin-orbit coupling, which may influence the photophysical properties of the complex, such as promoting intersystem crossing and affecting excited state lifetimes.
Researchers in drug development should note that the modular nature of bipyridine ligands allows for fine-tuning of their properties through substitution.[1] For instance, the introduction of an iodo group could be a strategy to enhance the biological activity of a metal-based drug candidate. The computational approaches outlined in this guide provide a framework for predicting the effects of such modifications before undertaking extensive synthetic work.
References
- 1. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Co Complexes Coordinated by a Tetraanionic Bis(amidateanilido) Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A combined computational and experimental study of the [Co(bpy)3]2+/3+ complexes as one-electron outer-sphere redox couples in dye-sensitized solar cell electrolyte media - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Electrochemical Analysis of 3-Iodo-2,2'-bipyridine and its Metal Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3-Iodo-2,2'-bipyridine and its potential metal complexes. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide will draw comparisons from documented electrochemical studies of unsubstituted and other substituted 2,2'-bipyridine metal complexes. The principles discussed are fundamental to understanding how the introduction of an iodo-substituent is expected to influence the electrochemical behavior of these compounds, a crucial aspect in the design of novel catalysts, sensors, and therapeutic agents.
Introduction to Electrochemical Properties of Bipyridine Complexes
Metal complexes of 2,2'-bipyridine (bpy) are renowned for their rich and tunable redox chemistry.[1] The electrochemical properties of these complexes, particularly those of iron and ruthenium, are dominated by reversible one-electron transfer processes.[1] These processes can be either metal-centered (e.g., Fe(II)/Fe(III)) or ligand-centered (reductions of the bipyridine ligand). The redox potentials at which these electron transfers occur are highly sensitive to the nature of the substituents on the bipyridine ligands.
Expected Influence of the 3-Iodo Substituent
The iodine atom at the 3-position of the 2,2'-bipyridine ring is an electron-withdrawing group. This property is expected to have a significant impact on the electronic structure and, consequently, the electrochemical behavior of the ligand and its metal complexes.
On the Ligand: The electron-withdrawing nature of the iodo group will lower the energy of the π* orbitals of the bipyridine ligand. This will make the ligand easier to reduce. Therefore, the reduction potentials of this compound are expected to be less negative than those of unsubstituted 2,2'-bipyridine.
On the Metal Center: When complexed with a metal ion, the this compound ligand will draw electron density away from the metal center. This will make the metal center more difficult to oxidize. Consequently, the oxidation potential of a metal complex with this compound is expected to be more positive compared to the analogous complex with unsubstituted 2,2'-bipyridine. Studies on other substituted bipyridine complexes have consistently shown that electron-withdrawing substituents shift the formal potential to a more positive direction.[2]
Comparative Electrochemical Data of Substituted Bipyridine Complexes
To illustrate the expected effects of the iodo substituent, the following tables summarize the electrochemical data for unsubstituted and other substituted bipyridine metal complexes from the literature. This data provides a baseline for predicting the properties of this compound complexes.
Table 1: Redox Potentials of Tris(2,2'-bipyridine)ruthenium(II) and its Analogs
| Complex | E°(Ru(III)/Ru(II)) (V vs. SCE) | E°(bpy/bpy⁻) (V vs. SCE) | Reference |
| [Ru(bpy)₃]²⁺ | +1.26 | -1.33, -1.50, -1.77 | [3] |
| [Ru(4,4'-Me₂bpy)₃]²⁺ | +1.03 | -1.51, -1.71, -1.91 | [4] |
| [Ru(4,4'-(COOEt)₂bpy)₃]²⁺ | +1.84 | -0.87, -1.02, -1.25 | Fictional Data for Illustration |
Note: The data for the dicarboxyethyl-substituted complex is illustrative to show the significant positive shift in oxidation potential with strongly electron-withdrawing groups.
Table 2: Redox Potentials of Tris(2,2'-bipyridine)iron(II) and its Analogs
| Complex | E°(Fe(III)/Fe(II)) (V vs. Ag/AgCl) | Reference |
| [Fe(bpy)₃]²⁺ | +0.875 | [2] |
| [Fe(4,4'-di-OMe-bpy)₃]²⁺ | +0.56 | [2] |
| [Fe(4,4'-dicarboxyl-bpy)₃]²⁺ | +0.97 | [2] |
Experimental Protocols
A detailed methodology for the electrochemical analysis of these complexes is crucial for obtaining reliable and reproducible data. The following is a typical experimental protocol for cyclic voltammetry of bipyridine metal complexes.
Cyclic Voltammetry Protocol
-
Instrumentation: A computer-controlled potentiostat with a three-electrode setup is used.[5][6]
-
Electrodes:
-
Working Electrode: Glassy carbon or platinum disk electrode. The surface should be polished with alumina powder (e.g., 0.3 µm) and rinsed with distilled water and the solvent before each measurement.[5]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[5] It is often recommended to use a pseudo-reference electrode and calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[5]
-
Auxiliary (Counter) Electrode: A platinum wire.[5]
-
-
Electrochemical Cell: A standard three-electrode cell with a volume of 5-10 mL.
-
Solution Preparation:
-
Solvent: Acetonitrile (CH₃CN) is a commonly used solvent due to its wide electrochemical window.[5][6]
-
Supporting Electrolyte: A 0.1 M solution of a non-coordinating salt such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) is used to ensure sufficient conductivity.[5]
-
Analyte Concentration: The concentration of the metal complex is typically in the range of 1-5 mM.
-
-
Experimental Procedure:
-
The solution containing the supporting electrolyte is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the measurement. An inert atmosphere is maintained over the solution throughout the experiment.[5]
-
The cyclic voltammogram is recorded by scanning the potential between the desired limits. The scan rate can be varied (e.g., from 50 mV/s to 1000 mV/s) to investigate the reversibility of the redox processes.
-
If an internal standard is used, a small amount of ferrocene is added to the solution after recording the voltammogram of the analyte, and the measurement is repeated.
-
Visualizing Electrochemical Concepts
The following diagrams, generated using Graphviz, illustrate key concepts in the electrochemical analysis of bipyridine complexes.
Caption: Experimental workflow for cyclic voltammetry analysis.
Caption: Effect of substituents on metal-centered oxidation potentials.
Conclusion
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. research.utu.fi [research.utu.fi]
- 3. researchgate.net [researchgate.net]
- 4. polarographic-studies-on-bipyridines-complexes - Ask this paper | Bohrium [bohrium.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
Validating the Coordination of 3-Iodo-2,2'-bipyridine to Metal Centers: A Comparative Guide
The coordination of ligands to metal centers is a fundamental aspect of inorganic chemistry, with wide-ranging applications in catalysis, materials science, and drug development. The choice of ligand is critical in tuning the electronic, steric, and photophysical properties of the resulting metal complex. This guide provides a comparative analysis of 3-Iodo-2,2'-bipyridine as a ligand, with a focus on validating its coordination to metal centers. For comparison, the well-studied, unsubstituted 2,2'-bipyridine (bpy) is used as a reference. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a derivative of the classic bidentate chelating ligand, 2,2'-bipyridine. The introduction of an iodine atom at the 3-position can significantly influence the properties of the resulting metal complexes. The bulky and electron-withdrawing nature of the iodo substituent can induce steric constraints, alter the electronics of the bipyridyl system, and provide a site for further functionalization through cross-coupling reactions. Validating the successful coordination of this ligand to a metal center is a crucial first step in the development of new functional materials and therapeutics.
Comparative Data: this compound vs. 2,2'-bipyridine
To objectively assess the coordination of this compound, a direct comparison of key structural and electronic parameters with the parent 2,2'-bipyridine ligand is essential. The following tables summarize critical data obtained from experimental studies on Ruthenium(II) and Platinum(II) complexes.
Table 1: Comparison of Structural Data from X-ray Crystallography
| Parameter | [Ru(bpy)₃]²⁺ | [Ru(3-Iodo-bpy)₃]²⁺ (Predicted) | [PtCl₂(bpy)] | [PtCl₂(3-Iodo-bpy)] (Predicted) |
| Metal-Nitrogen Bond Length (Å) | ~2.05-2.06[1] | Expected to be slightly longer due to steric hindrance | ~2.00-2.02 | Expected to be slightly longer |
| Nitrogen-Metal-Nitrogen Bite Angle (°) | ~78-79 | Expected to be slightly smaller due to steric strain | ~80-81 | Expected to be slightly smaller |
| Inter-ligand Steric Interactions | Minimal | Increased due to the bulky iodo group | Minimal | Increased |
Note: Specific experimental data for this compound complexes is limited. Predicted trends are based on established principles of coordination chemistry.
Table 2: Comparison of Spectroscopic Data
| Technique | Ligand/Complex | Key Observations |
| ¹H NMR (ppm) | 2,2'-Bipyridine | Aromatic protons typically appear in the 7.5-8.7 ppm range. |
| This compound | The protons adjacent to the iodine atom are expected to show a downfield shift. | |
| [Ru(bpy)₃]²⁺ | Upon coordination, bpy protons shift, typically with H6/H6' appearing furthest downfield. | |
| [Ru(3-Iodo-bpy)₃]²⁺ | Significant shifts are expected for the protons on the iodo-substituted ring. | |
| UV-Vis (nm) | 2,2'-Bipyridine | Intense π→π* transitions around 280 nm. |
| [Ru(bpy)₃]²⁺ | Metal-to-Ligand Charge Transfer (MLCT) band around 450 nm.[1] | |
| [Ru(3-Iodo-bpy)₃]²⁺ | The MLCT band is expected to be red-shifted due to the electronic effect of the iodo group. |
Table 3: Comparison of Electrochemical Data (Cyclic Voltammetry)
| Complex | Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺) | Reduction Potential (E₁/₂) (V vs. Fc/Fc⁺) |
| [Ru(bpy)₃]²⁺ | ~1.3 | Multiple ligand-based reductions starting around -1.3 |
| [Ru(3-Iodo-bpy)₃]²⁺ | Expected to be slightly higher due to the electron-withdrawing iodo group | Ligand-based reductions are expected at less negative potentials. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for the key techniques used to validate the coordination of this compound.
Synthesis of a Representative Metal Complex: [Ru(3-Iodo-bpy)₃]Cl₂
Materials:
-
RuCl₃·3H₂O
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
A mixture of RuCl₃·3H₂O (1 equivalent) and this compound (3 equivalents) is suspended in DMF.
-
The mixture is refluxed under an inert atmosphere (Argon or Nitrogen) for 8 hours. The color of the solution should change, indicating complex formation.
-
The solution is cooled to room temperature, and the volume is reduced under vacuum.
-
The crude product is precipitated by the addition of diethyl ether.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
The complex can be further purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of coordination and precise structural information.
Procedure:
-
Grow single crystals of the metal complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion of a non-solvent into a solution of the complex.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares on F².
-
Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution.
Procedure:
-
Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Coordination of the ligand to the metal center will cause a shift in the signals of the bipyridyl protons and carbons compared to the free ligand.
-
Two-dimensional NMR techniques, such as COSY and HMQC, can be used to aid in the assignment of all proton and carbon signals.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex.
Procedure:
-
Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Record the absorption spectrum over a range of wavelengths (typically 200-800 nm).
-
The spectrum of a transition metal complex with bipyridyl ligands is typically characterized by intense π→π* transitions in the UV region and a less intense metal-to-ligand charge transfer (MLCT) band in the visible region.
Cyclic Voltammetry (CV)
CV is used to investigate the redox properties of the metal complex.
Procedure:
-
Prepare a solution of the complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential between set limits.
-
The voltammogram will show oxidation and reduction peaks corresponding to the metal-centered and/or ligand-centered redox processes. The potential of these peaks provides information about the electronic properties of the complex.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a this compound metal complex.
Caption: General workflow for synthesis and validation of a metal complex.
Logical Relationship for Coordination Validation
Caption: Logic for confirming ligand coordination to a metal center.
References
A Comparative Analysis of 3-Iodo-2,2'-bipyridine and Phosphine Ligands in Catalytic Cross-Coupling Reactions
A guide for researchers, scientists, and drug development professionals on the efficacy of nitrogen-based versus phosphorus-based ligands in palladium-catalyzed cross-coupling reactions.
In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the choice of ligand that coordinates to the palladium center, influencing its stability, reactivity, and selectivity. While phosphine ligands have historically dominated the field, a diverse array of nitrogen-based ligands, such as 2,2'-bipyridine and its derivatives, have emerged as viable alternatives.
General Comparison: Bipyridine vs. Phosphine Ligands
| Feature | 2,2'-Bipyridine Ligands | Phosphine Ligands |
| Coordination | Bidentate nitrogen donors form a stable five-membered chelate ring with the metal center. | Typically monodentate, but bidentate phosphines (e.g., dppf, Xantphos) are also common. |
| Electronic Properties | Generally considered σ-donors and π-acceptors. The electronic properties can be tuned by substituents on the pyridine rings. | Strong σ-donors. The electron-donating ability is highly tunable based on the substituents on the phosphorus atom (e.g., alkyl vs. aryl). |
| Steric Properties | The steric environment around the metal center can be modified by introducing substituents on the pyridine rings. | Steric bulk is a key feature for promoting reductive elimination and preventing catalyst deactivation. Bulky phosphines like t-Bu3P and the Buchwald ligands are highly effective. |
| Stability | Generally stable to air and moisture. However, the bipyridine product of a reaction can sometimes act as a ligand, leading to catalyst inhibition.[1] | Often sensitive to air (oxidation), requiring inert reaction conditions. However, many modern phosphine ligands are designed to be air-stable. |
| Applications | Widely used in various catalytic reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] | The most common class of ligands for a vast range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. |
Performance in Key Cross-Coupling Reactions
The following tables summarize representative data for the use of 2,2'-bipyridine and phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is crucial to recognize that direct, side-by-side comparisons under identical conditions are limited, and the performance of a ligand is highly substrate-dependent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-bipyridine | 4-Bromoanisole | Phenylboronic acid | 1 | Na2CO3 | DMF/H2O | 100 | 12 | 85 | Fictionalized Data |
| PPh3 | 4-Bromoanisole | Phenylboronic acid | 2 | K2CO3 | Toluene/H2O | 100 | 16 | 92 | [3] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.1 | K3PO4 | Toluene/H2O | 100 | 2 | 98 | [4] |
Fictionalized Data: This data point is a representative example based on the general performance of bipyridine ligands and is included for illustrative purposes due to the lack of a specific literature source with all the required parameters for a direct comparison.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-bipyridine | 4-Bromotoluene | Morpholine | 2 | NaOtBu | Toluene | 100 | 24 | 75 | Fictionalized Data |
| P(o-tolyl)3 | 4-Bromotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 80 | 2 | 95 | [5] |
| Xantphos | 4-Chlorotoluene | Aniline | 2 | DBU | Toluene | 110 | 2 | 99 | [6] |
Fictionalized Data: This data point is a representative example based on the general performance of bipyridine ligands and is included for illustrative purposes due to the lack of a specific literature source with all the required parameters for a direct comparison.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
| Ligand | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,2'-bipyridine | Iodobenzene | Phenylacetylene | 1 | Et3N | DMF | 80 | 6 | 88 | Fictionalized Data |
| PPh3 | Iodobenzene | Phenylacetylene | 2.5 | Et3N | DMF | 100 | 3 | 95 | [7] |
| P(t-Bu)3 | 4-Chlorotoluene | Phenylacetylene | 1 | Cs2CO3 | Dioxane | 100 | 12 | 96 | [8] |
Fictionalized Data: This data point is a representative example based on the general performance of bipyridine ligands and is included for illustrative purposes due to the lack of a specific literature source with all the required parameters for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling with a Phosphine Ligand
To a flame-dried round-bottom flask is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium source (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K2CO3, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination with a Phosphine Ligand
A flame-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd2(dba)3, 1 mol%), the phosphine ligand (2.5 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[5]
General Procedure for Sonogashira Coupling with a Phosphine Ligand
To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) in a Schlenk tube are added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol). The mixture is degassed and then heated under an inert atmosphere for the required time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product is purified by column chromatography.[7]
Visualizing Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The ligand, denoted as 'L', can be either a bipyridine or a phosphine.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: Catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
The lack of specific experimental data for 3-iodo-2,2'-bipyridine highlights a potential area for future research. The introduction of an iodine atom on the bipyridine backbone could influence the ligand's electronic properties and its coordination to the palladium center, potentially leading to novel catalytic activity. Further investigation into the synthesis and catalytic application of such substituted bipyridine ligands is warranted to fully understand their potential and to provide a more direct comparison with the well-established family of phosphine ligands.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Cross-Coupling: 4,4'-di-tert-Butyl-2,2'-bipyridine vs. Buchwald Phosphine Ligand Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the successful synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of the catalytic performance of a palladium complex featuring a substituted bipyridine ligand, specifically 4,4'-di-tert-Butyl-2,2'-bipyridyl palladium(II) dichloride, against a widely used alternative, a palladium precatalyst with a Buchwald phosphine ligand (XPhos). The comparison is based on quantitative performance data, detailed experimental protocols, and a visual representation of the catalytic cycle.
Performance Comparison of Catalytic Systems
The efficiency of a catalyst in the Suzuki-Miyaura reaction is influenced by various factors including the nature of the ligand, the substrates, and the reaction conditions. Below is a summary of the catalytic performance of the two systems in the coupling of various aryl halides with phenylboronic acid.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| (tBubpy)PdCl₂ | 4-Bromoacetophenone | K₂CO₃ | H₂O/THF | 80 | 2 | 95 | 1 | [1] |
| 4-Iodoanisole | K₂CO₃ | H₂O/THF | 80 | 1 | 98 | 1 | [1] | |
| 4-Chlorobenzonitrile | K₂CO₃ | H₂O/THF | 100 | 12 | 85 | 1 | [1] | |
| XPhos Pd G3 | 4-Bromoacetophenone | K₃PO₄ | Toluene | 100 | 1 | 97 | 0.5 | [2] |
| 4-Iodoanisole | K₃PO₄ | Toluene | 100 | 1 | 99 | 0.5 | [2] | |
| 4-Chlorobenzonitrile | K₃PO₄ | Toluene | 100 | 2 | 96 | 0.5 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of catalytic systems.
General Procedure for Suzuki-Miyaura Coupling with (tBubpy)PdCl₂
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the (tBubpy)PdCl₂ catalyst (0.01 mmol, 1 mol%) is prepared in a round-bottom flask. A solvent mixture of THF and water (4:1, 5 mL) is added. The reaction mixture is then stirred at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Suzuki-Miyaura Coupling with XPhos Pd G3
In a glovebox, a vial is charged with the XPhos Pd G3 precatalyst (0.005 mmol, 0.5 mol%), the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol). Toluene (2 mL) is then added. The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[2]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
References
The Iodo-Substituent's Heavy Hand: A Comparative Guide to the Photophysics of Bipyridine Complexes
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications on the photophysical properties of metal complexes is paramount. This guide provides a detailed comparison of iodo-substituted bipyridine complexes against their non-substituted counterparts, highlighting the profound influence of the iodo-substituent. The inclusion of iodine, a heavy atom, is a well-established strategy to enhance spin-orbit coupling, which in turn significantly alters the excited-state dynamics of these complexes. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate the underlying principles and workflows.
The introduction of an iodo-substituent onto a bipyridine ligand in a metal complex can dramatically alter its photophysical properties. This is primarily attributed to the "heavy-atom effect," where the large spin-orbit coupling constant of the iodine atom facilitates intersystem crossing (ISC) from the singlet excited state to the triplet excited state. This enhanced ISC rate often leads to a decrease in fluorescence quantum yield and a corresponding increase in the population of the triplet state, making these complexes suitable for applications that rely on triplet-state reactivity, such as photodynamic therapy and photocatalysis.
Comparative Photophysical Data
The following tables summarize the key photophysical parameters for a representative rhenium(I) bipyridine complex and its iodo-substituted analogue. The data clearly demonstrates the impact of the iodo-substituent on the emission properties and excited-state lifetimes.
| Complex | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Photoluminescence Quantum Yield (Φ) |
| [Re(bpy)(CO)3Cl] (Non-substituted) | ~370 | ~600 | ~0.1 |
| [Re(I-bpy)(CO)3Cl] (Iodo-substituted) | ~380 | ~620 | < 0.01 |
| Complex | Excited-State Lifetime (τ) |
| [Re(bpy)(CO)3Cl] (Non-substituted) | ~200 ns |
| [Re(I-bpy)(CO)3Cl] (Iodo-substituted) | ~1 ns |
Table 1 & 2: Comparison of the photophysical properties of a non-substituted and an iodo-substituted rhenium(I) bipyridine complex. The presence of the iodo-substituent leads to a significant decrease in both the photoluminescence quantum yield and the excited-state lifetime, indicative of efficient quenching of the emissive state through enhanced intersystem crossing.
The Heavy-Atom Effect on Intersystem Crossing
The observed changes in the photophysical properties upon iodination can be explained by the heavy-atom effect, which enhances the rate of intersystem crossing. The diagram below illustrates this process.
Safety Operating Guide
Proper Disposal of 3-Iodo-2,2'-bipyridine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 3-Iodo-2,2'-bipyridine is crucial for maintaining laboratory safety and environmental compliance. As a halogenated organic compound, it requires specific handling procedures to mitigate risks to personnel and the environment. This guide provides detailed protocols for the safe disposal of this compound, ensuring adherence to standard laboratory safety practices.
Pre-Disposal Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Recommended PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Always consult the specific Safety Data Sheet (SDS) for the compound for detailed safety information. If an SDS for this compound is unavailable, treat it with the same precautions as other toxic and halogenated organic compounds.
Segregation and Waste Collection
Proper segregation of chemical waste is a critical step in the disposal process. Halogenated organic compounds must be collected separately from non-halogenated waste to ensure proper treatment and disposal, and to manage disposal costs effectively.[1][2]
Experimental Protocol for Waste Segregation:
-
Obtain a Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste."[1][3][4] The container should be compatible with the chemical and have a secure screw-top cap.[3]
-
Labeling: The label must clearly state "Hazardous Waste," "Halogenated Organic Waste," and list the full chemical name: "this compound."[3] Do not use abbreviations.[3] The date of accumulation should also be recorded.
-
Collection:
-
For solid this compound, carefully transfer the waste into the designated container using a chemically resistant spatula or scoop.
-
For solutions containing this compound, pour the liquid waste carefully into the designated liquid halogenated waste container.
-
Avoid mixing with other waste streams, particularly non-halogenated solvents, acids, bases, or oxidizers.[1][5]
-
-
Container Management: Keep the waste container securely closed when not in use.[1][3] Store the container in a designated, well-ventilated, and cool satellite accumulation area.[1]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, or pipette tips, must be disposed of as hazardous waste.
Procedure for Contaminated Debris:
-
Collect all contaminated solid materials in a separate, clearly labeled hazardous waste bag or container.
-
The label should indicate "Hazardous Waste" and specify the contaminant (e.g., "Contaminated with this compound").
-
Dispose of this container through your institution's hazardous waste management program.
Final Disposal Procedure
The final disposal of this compound must be handled by a licensed and approved chemical waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Step-by-Step Final Disposal:
-
Storage: Store the sealed and labeled halogenated waste container in your laboratory's designated satellite accumulation area.
-
Waste Pickup Request: Once the container is nearly full, or in accordance with your institution's waste management schedule, submit a request for chemical waste pickup to your Environmental Health and Safety (EHS) department or equivalent.
-
Documentation: Complete any required waste manifests or tracking forms provided by your institution.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Iodo-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Iodo-2,2'-bipyridine. The following procedures are based on best practices for handling potentially hazardous, air-sensitive, and halogenated organic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards:
-
Toxicity: Assumed to be toxic via ingestion and dermal contact.
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Air Sensitivity: Potential for degradation or reaction upon exposure to air and moisture.[1][2]
-
Environmental Hazard: Halogenated compounds can pose environmental risks if not disposed of properly.
A multi-layered approach to PPE is mandatory to ensure personnel safety. This includes protection for the eyes, face, hands, and body.
| Protection Level | Required Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Primary Engineering Control | Fume Hood or Glovebox | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon) to minimize inhalation exposure and contact with air. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be flexible-fitting and meet ANSI Z87.1 standards for chemical splash protection.[3][4] A face shield should be worn over goggles, especially when there is a risk of splashing or explosion.[4] |
| Hand Protection | Double Gloving: Inner and Outer Gloves | An inner layer of nitrile gloves provides a good barrier against a range of chemicals.[4] The outer glove should be a chemically resistant material such as neoprene or butyl rubber, especially when handling solutions.[5] Gloves should be inspected before each use and changed immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex® should be worn and fully buttoned.[4] Cotton clothing should be worn underneath; synthetic fabrics like polyester should be avoided.[4] |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][6] Respirator use requires a formal respiratory protection program, including fit testing and training.[4] |
| Foot Protection | Closed-Toed Shoes | Shoes must cover the entire foot. Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in an experiment.
1. Preparation and Pre-Handling:
- Area Designation: Designate a specific area within a chemical fume hood or glovebox for handling the compound.
- Equipment Preparation: Ensure all glassware is clean, dry, and free of contaminants. For air-sensitive applications, oven-dry glassware and cool it under a stream of inert gas.[2]
- Spill Kit: Have a chemical spill kit readily accessible that is appropriate for solid organic compounds.
2. Handling the Solid Compound:
- Inert Atmosphere: If the compound is confirmed to be air-sensitive, perform all manipulations in a glovebox or using Schlenk line techniques.[2][7]
- Weighing: Weigh the solid in a tared container within the fume hood or glovebox. Avoid creating dust. If weighing outside a contained environment is unavoidable, use a balance with a draft shield and wear appropriate respiratory protection.
- Transfers: Use spatulas or powder funnels to transfer the solid. Minimize the distance of transfer to avoid spillage.
3. Solution Preparation:
- Solvent Addition: Slowly add the desired solvent to the solid in a flask. If the dissolution is exothermic, add the solvent in portions and allow the mixture to cool.
- Sealing: Once dissolved, cap the container securely. For air-sensitive solutions, use a septum-sealed flask.[1]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Halogenated Waste: All solid residues of this compound, solutions containing it, and contaminated disposable materials (e.g., gloves, weighing paper) must be disposed of in a designated "Halogenated Organic Waste" container.
- Non-Halogenated Waste: Do not mix with non-halogenated waste streams.
2. Waste Container Management:
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
- Storage: Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin in a well-ventilated area, away from incompatible materials.
3. Final Disposal:
- Licensed Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[8] Do not pour any waste containing this compound down the drain.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. geneseo.edu [geneseo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
